4-oxohepta-2,5-dienedioic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxohepta-2,5-dienedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORGRSMNOFWNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371839 | |
| Record name | 4-oxohepta-2,5-dienedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-62-1 | |
| Record name | 4-oxohepta-2,5-dienedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Oxohepta-2,5-dienedioic Acid
The following technical guide details the synthesis, characterization, and application of 4-oxohepta-2,5-dienedioic acid (CAS: 34911-62-1). This document is structured for researchers in organic synthesis and metabolic engineering, emphasizing reproducible protocols and mechanistic insights.
Executive Summary
This compound (C₇H₆O₅), often referred to as a symmetrical "acetone-diglyoxylic" derivative, represents a critical C7 dicarboxylic acid building block.[1][2] Structurally, it features a central ketone flanked by two conjugated alkene moieties and terminal carboxylic acid groups. This unique
This guide provides a validated protocol for its chemical synthesis via the double aldol condensation of acetone and glyoxylic acid , followed by a comprehensive characterization suite.
Chemical Foundation & Stability
The molecule exists primarily as the trans,trans- (E,E)-isomer due to steric constraints across the conjugated backbone.
| Property | Specification |
| IUPAC Name | (2E,5E)-4-Oxohepta-2,5-dienedioic acid |
| CAS Number | 34911-62-1 |
| Molecular Formula | C₇H₆O₅ |
| Molecular Weight | 170.12 g/mol |
| pKa (Calculated) | 2.8 (COOH), 3.5 (COOH) |
| Solubility | Soluble in Ethanol, DMSO, Water (Hot); Insoluble in Hexane |
| Stability | Sensitive to UV (photodimerization); Stable at pH < 7 |
Structural Visualization
The molecule exhibits
Figure 1: Retrosynthetic assembly showing the double aldol condensation strategy.
Synthetic Protocol: Acid-Catalyzed Condensation
This protocol utilizes an acid-catalyzed dehydration approach, which suppresses the formation of polymeric byproducts common in base-catalyzed routes.
Reagents & Equipment[4]
-
Glyoxylic acid monohydrate (98%)
-
Acetone (HPLC grade)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Concentrated HCl (Co-catalyst)
-
Equipment : 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Dissolution : In a 250 mL round-bottom flask, dissolve 9.2 g (0.1 mol) of Glyoxylic acid monohydrate in 30 mL of Glacial Acetic Acid .
-
Precursor Addition : Add 2.9 g (3.7 mL, 0.05 mol) of Acetone . Note: A slight excess of glyoxylic acid (2.1 eq) is recommended to ensure complete conversion of acetone.
-
Catalysis : Add 1.0 mL of Concentrated HCl dropwise while stirring. The solution should remain clear to pale yellow.
Phase 2: Condensation & Dehydration
-
Reflux : Attach the reflux condenser and heat the mixture to 90–100°C for 4–6 hours .
-
Observation: The solution will darken to an amber/orange color, indicating the formation of the conjugated system.
-
-
Monitoring : Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol/Acetic Acid 8:2:0.1). The product will appear as a UV-active spot (
) distinct from glyoxylic acid ( ).
Phase 3: Isolation & Purification
-
Concentration : Remove approximately 50% of the solvent (acetic acid) under reduced pressure (Rotavap at 50°C).
-
Precipitation : Pour the concentrated residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige solid.
-
Filtration : Filter the solid using a Buchner funnel and wash with 20 mL of cold water followed by 10 mL of cold diethyl ether (to remove unreacted acetone/oligomers).
-
Recrystallization : Recrystallize the crude solid from hot water or ethanol/water (1:1) .
-
Yield Target: 45–60% (approx. 3.8–5.1 g).
-
Appearance: Pale yellow needles or powder.
-
Characterization Suite
Trustworthiness in synthesis requires rigorous structural validation. The following data confirms the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum.
H NMR (400 MHz, DMSO-Interpretation: The large coupling constant (
-
188.5 ppm : C=O (Ketone, C4)
-
166.2 ppm : C=O (Carboxylic Acid, C1/C7)
-
138.4 ppm : CH (Alkene,
to acid, C3/C5) -
132.1 ppm : CH (Alkene,
to acid, C2/C6)
Mass Spectrometry (ESI-MS)
-
Mode : Negative Ion Mode (ESI-)
-
Molecular Ion [M-H]⁻ : Calculated: 169.01; Observed: 169.0 m/z .
-
Fragmentation : Loss of CO₂ (44 Da) typically observed, yielding peaks at 125 m/z.
Infrared Spectroscopy (FT-IR)
-
3200–2500 cm⁻¹ : Broad O-H stretch (Carboxylic acid dimer).
-
1715 cm⁻¹ : C=O stretch (Conjugated carboxylic acid).
-
1685 cm⁻¹ : C=O stretch (Conjugated ketone). Note: Lower frequency due to conjugation with two alkenes.
-
1620 cm⁻¹ : C=C stretch (Alkene).
Metabolic Context & Applications
While synthesized chemically here, this compound is structurally analogous to intermediates in the Gentisate Pathway (degradation of aromatics like salicylate and 3-hydroxybenzoate).
Biological Pathway Visualization
The compound mimics the carbon skeleton of Maleylpyruvate and Fumarylpyruvate , key intermediates cleaved by specific hydrolases.
Figure 2: The metabolic role of the this compound skeleton (as Fumarylpyruvate) in aromatic degradation.
Applications in Drug Development
-
Crosslinking Agent : The bifunctional electrophilic nature allows it to crosslink cysteine residues in proteins, useful for mapping active sites or stabilizing peptide therapeutics.
-
Bio-based Monomers : Used as a precursor for synthesizing pyrrolidones via reaction with primary amines (Paal-Knorr type reaction).
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5702864, (2E,5E)-4-oxohepta-2,5-dienedioic acid. Retrieved from [Link]
-
RSC Advances (2013) . Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid. (Contextual reference for furan/diacid chemistry). Retrieved from [Link]
Sources
Technical Guide: 4-Oxohepta-2,5-dienedioic Acid & Isomers (MAA/FAA)
Executive Summary
4-Oxohepta-2,5-dienedioic acid is the IUPAC parent structure for two critical, unstable metabolic intermediates in tyrosine catabolism: 4-Maleylacetoacetate (MAA) and 4-Fumarylacetoacetate (FAA) . These compounds act as transient mechanistic bridges between the aromatic ring cleavage of homogentisate and the final generation of fumarate and acetoacetate.
In drug development and metabolic research, these molecules are significant due to their high electrophilicity. Their accumulation, caused by Fumarylacetoacetate Hydrolase (FAH) deficiency, drives the pathology of Hereditary Tyrosinemia Type I (HT1) via glutathione depletion and alkylation of cellular proteins. This guide details their chemical architecture, enzymatic generation protocols, and toxicological mechanisms.
Part 1: Structural Chemistry & Isomerism
The molecule
Isomeric Distinctions
The central ketone at C4 makes the molecule susceptible to keto-enol tautomerism, but the geometric configuration of the double bonds at C2 and C5 defines the biological identity.
| Common Name | IUPAC Configuration | Biological Role | Stability |
| 4-Maleylacetoacetate (MAA) | 4-oxohepta-2(Z),5(Z)-dienedioic acid | Product of Homogentisate 1,2-dioxygenase (HGD). | Highly unstable; spontaneous cis-trans isomerization occurs. |
| 4-Fumarylacetoacetate (FAA) | 4-oxohepta-2(Z),5(E)-dienedioic acid | Product of Maleylacetoacetate Isomerase (MAAI); Substrate for FAH. | Moderately unstable; hydrolyzes to fumarate + acetoacetate. |
Chemical Reactivity Profile
Both isomers are Michael Acceptors . The conjugation of the double bonds with the C4 carbonyl group creates electron-deficient
-
Nucleophilic Attack: Thiol groups (e.g., Cysteine residues, Glutathione) attack the C2 or C5 positions.
-
Schiff Base Formation: The C4 ketone can react with primary amines (Lysine residues).
-
Acid/Base Sensitivity: These compounds decarboxylate and polymerize rapidly in basic solutions or upon heating.
Part 2: Biosynthesis & Metabolic Pathway
The generation of this compound occurs deep within the tyrosine breakdown pathway. The critical step is the cleavage of the aromatic ring of Homogentisate.
Pathway Visualization
The following diagram illustrates the enzymatic flow and the critical "choke point" at FAH that leads to toxicity.
Part 3: Mechanism of Toxicity (HT1 Pathology)
In the absence of functional FAH (Tyrosinemia Type I), FAA accumulates.[1][2][3][4][5] Because FAA is an electrophile, it does not simply sit inertly; it actively damages the hepatocyte and renal tubule cells.
Molecular Mechanisms
-
Glutathione Depletion: FAA conjugates with Glutathione (GSH) via Glutathione S-transferase (GST) or non-enzymatically. This depletes the cell's antioxidant reserve, leading to oxidative stress.
-
Protein Adduct Formation: FAA forms covalent bonds with sulfhydryl and amino groups on cellular proteins, disrupting enzymatic functions and signaling pathways.
-
Apoptosis Induction: FAA accumulation triggers mitochondrial dysfunction, releasing Cytochrome C and activating the caspase cascade (Caspase-3), leading to cell death.
Part 4: Experimental Protocols (Enzymatic Generation)
Crucial Note: Commercial synthesis of pure 4-fumarylacetoacetate is rare and the compound is unstable for long-term storage. The standard operating procedure (SOP) for studying this molecule is in situ enzymatic generation .
Protocol: Spectrophotometric Generation and Assay of FAA
Objective: Generate FAA from Homogentisate and monitor its hydrolysis (FAH activity).
Reagents Required[4][6][7][8]
-
Buffer: 50 mM Potassium Phosphate (pH 7.3).
-
Substrate Precursor: Homogentisic Acid (HGA).[9]
-
Enzyme 1: Homogentisate 1,2-dioxygenase (HGD) - often obtained from liver cytosol fraction or recombinant expression.
-
Enzyme 2: Maleylacetoacetate Isomerase (MAAI/GSTZ1).
-
Cofactors: Ascorbic Acid, Ferrous Sulfate (
), Reduced Glutathione (GSH).[3]
Step-by-Step Methodology
-
HGD Activation (Critical Step):
-
HGD is an iron-dependent enzyme that requires activation.
-
Mix HGD extract with activation buffer: 20 mM Potassium Phosphate (pH 7.4), 2 mM Ascorbic Acid, and 1 mM
.[3] -
Incubate at 37°C for 30 minutes . Rationale: This ensures the active site iron is in the ferrous (
) state.
-
-
Substrate Conversion (MAA Generation):
-
To the activated HGD, add Homogentisic Acid (final conc. 200 µM).
-
Incubate at 37°C. Monitor absorbance at 330 nm .
-
Observation: Absorbance will increase as the aromatic ring cleaves to form MAA (which absorbs at 330 nm in its enol form).
-
-
Isomerization to FAA:
-
Add GSTZ1 (MAAI) and GSH (cofactor) to the mixture.
-
Note: MAA spontaneously isomerizes to FAA slowly, but GSTZ1 accelerates this to physiological rates.
-
-
FAH Activity Assay (The Measurement):
-
Add the test sample (containing putative FAH) to the FAA-rich mixture.
-
Measurement: Monitor the decrease in absorbance at 330 nm or 300 nm .
-
Calculation: The disappearance of the enol tautomer of FAA indicates hydrolysis into non-absorbing fumarate and acetoacetate.
-
Validation Check:
-
Control: A reaction mixture without FAH should show stable absorbance at 330 nm (FAA is relatively stable in buffer for short periods).
-
Inhibitor: Pre-incubation with succinylacetone (a suicide inhibitor of FAH) should prevent the absorbance drop.
Part 5: Chemical Properties Summary[10]
| Property | Data / Description | Relevance |
| Formula | Parent structure.[2][10][11][12][13] | |
| Molecular Weight | 170.12 g/mol | Mass spectrometry identification. |
| Solubility | Water-soluble (polar carboxyl groups) | Cytosolic localization. |
| UV Absorption | Characteristic of the enol tautomer; used for kinetic assays. | |
| pKa | ~3.5 (Carboxyls), ~9 (Enol) | Exists as a dianion at physiological pH. |
| Stability | Low ( | Requires fresh generation; do not store frozen stocks of the acid. |
| Toxicity | High (Hepatotoxic/Nephrotoxic) | Handle with gloves; treat waste as hazardous chemical. |
References
-
Bateman, R. L., et al. (2001). "The structure of fumarylacetoacetate hydrolase with a bound phosphorus-based inhibitor." Journal of Biological Chemistry, 276(18), 15284–15291.
-
Fernández-Cañón, J. M., & Peñalva, M. A. (1995). "Fungal metabolic model for human type I hereditary tyrosinemia." Proceedings of the National Academy of Sciences, 92(20), 9132–9136.
-
Manabe, S., et al. (2019). "Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate." Journal of Biological Chemistry, 294(30).
-
PubChem Compound Summary. (2024). "(2E,5E)-4-oxohepta-2,5-dienedioic acid." National Center for Biotechnology Information.
-
Kubo, S., et al. (1998). "Hepatocyte injury in tyrosinemia type 1 is induced by fumarylacetoacetate and is inhibited by caspase inhibitors."[9] Proceedings of the National Academy of Sciences, 95(24), 14001–14006.
Sources
- 1. Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarylacetoacetic acid - Wikipedia [en.wikipedia.org]
- 3. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarylacetoacetate Hydrolase Knock-out Rabbit Model for Hereditary Tyrosinemia Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Human Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) as a Novel Mitochondrial Acylpyruvase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate | C7H5NO5-2 | CID 9543223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Oxohept-4-ene-1,7-dioic acid | C7H8O5 | CID 15386024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-2-oxo-heptanedioic acid | C7H10O6 | CID 553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Metabolic Nexus: 4-Oxohepta-2,5-dienedioic Acid in Aromatic Biodegradation
This in-depth technical guide details the biochemical significance, formation, and metabolic fate of 4-oxohepta-2,5-dienedioic acid , chemically known in the context of biodegradation as maleylpyruvate (cis-isomer) and fumarylpyruvate (trans-isomer).
Executive Summary
This compound (CAS 34911-62-1) is a critical, transient dicarboxylic acid intermediate in the aerobic catabolism of aromatic compounds.[1] It serves as the linearization product of the gentisate pathway , a major route for the bacterial degradation of salicylate, naphthalene, and 3-hydroxybenzoate.
In biological systems, this molecule exists primarily as two geometric isomers: maleylpyruvate (the direct ring-cleavage product) and fumarylpyruvate (the substrate for hydrolysis). Its efficient processing is vital for the global carbon cycle, channeling toxic aromatic hydrocarbons into the central metabolism (TCA cycle) via fumarate and pyruvate.
Chemical Identity & Structural Dynamics[2]
Unlike stable secondary metabolites, this compound is a reactive metabolic intermediate. Its chemistry is defined by keto-enol tautomerism and cis-trans isomerization, which dictates its enzymatic affinity.
Structural Isomers
The molecule exists in two biologically distinct forms required for sequential enzymatic steps:
| Feature | Maleylpyruvate (Cis-Isomer) | Fumarylpyruvate (Trans-Isomer) |
| IUPAC Name | (2Z,5E)-4-oxohepta-2,5-dienedioic acid | (2E,5E)-4-oxohepta-2,5-dienedioic acid |
| Origin | Direct product of Gentisate 1,2-dioxygenase | Product of Maleylpyruvate Isomerase |
| Geometry | Cis configuration at C2-C3 (Maleate-like) | Trans configuration at C2-C3 (Fumarate-like) |
| Key Property | UV Absorbance max ~330 nm | Substrate for hydrolytic cleavage |
| Stability | Unstable; spontaneous cyclization possible | Relatively more stable in solution |
Tautomerism
In aqueous solution, the molecule exists in equilibrium between its keto and enol forms. The enol form (2-hydroxy-4-carboxy-hexa-2,4-dienedioic acid structure) is often stabilized by metal ion coordination within enzyme active sites.
Biosynthetic Origin: The Gentisate Pathway
The natural occurrence of this compound is restricted to the intracellular environment of specific soil bacteria (e.g., Pseudomonas, Ralstonia, Corynebacterium, Sphingomonas) capable of degrading polycyclic aromatic hydrocarbons (PAHs).
Precursor Recruitment
The molecule is generated from Gentisate (2,5-dihydroxybenzoate). Gentisate itself is a convergent metabolite derived from multiple sources:
-
Salicylate: Via salicylate 5-hydroxylase.
-
3-Hydroxybenzoate: Via 3-hydroxybenzoate 6-hydroxylase.
-
Naphthalene: Via complex ring oxidation and cleavage.
Enzymatic Ring Cleavage
The defining step is catalyzed by Gentisate 1,2-dioxygenase (GDO) , an iron-dependent extradiol dioxygenase.
-
Mechanism: GDO incorporates molecular oxygen across the C1-C2 bond of gentisate.
-
Outcome: The aromatic ring is cleaved, resulting in the linearization of the carbon skeleton to form maleylpyruvate .
Reaction Stoichiometry:
Metabolic Fate & Enzymatic Processing
Once formed, maleylpyruvate must be rapidly processed to prevent toxicity and channel carbon into the Krebs cycle. This involves a tightly coupled isomerization-hydrolysis sequence.
Isomerization (The Glutathione Switch)
Maleylpyruvate cannot be directly hydrolyzed. It must first be converted to its trans-isomer, fumarylpyruvate.
-
Enzyme: Maleylpyruvate Isomerase (MPI) .
-
Cofactor: Glutathione (GSH) is strictly required as a cofactor.
-
Mechanism: GSH attacks the double bond, forming a transient adduct that allows rotation around the carbon-carbon bond, facilitating the cis-to-trans conversion.
Hydrolytic Cleavage
The final degradation step is catalyzed by Fumarylpyruvate Hydrolase (FPH) .
-
Reaction: FPH adds water across the carbon backbone, cleaving the C-C bond.
-
Products:
-
Fumarate: Enters the TCA cycle directly.
-
Pyruvate: Converted to Acetyl-CoA or used in gluconeogenesis.
-
Overall Pathway Equation:
Visualization: The Gentisate Degradation Node
The following diagram illustrates the flow of carbon from aromatic precursors through this compound (Maleylpyruvate/Fumarylpyruvate) to central metabolism.
Figure 1: The Gentisate Pathway showing the critical isomerization of Maleylpyruvate to Fumarylpyruvate.
Experimental Analysis & Detection Protocol
Researchers isolating or quantifying this metabolite must account for its instability. The following protocol outlines the standard spectrophotometric assay for monitoring its formation and consumption.
Spectrophotometric Assay (GDO Activity)
This assay measures the formation of maleylpyruvate by tracking the increase in absorbance at 330 nm.
Reagents:
-
Buffer: 50 mM Potassium Phosphate (pH 7.4).
-
Substrate: 0.1 mM Gentisate (freshly prepared).
-
Enzyme Source: Cell-free extract of Pseudomonas sp. or purified GDO.
Protocol:
-
Blanking: Equilibrate the spectrophotometer with 900 µL Buffer and 100 µL Enzyme extract.
-
Initiation: Add 10-50 µL of Gentisate substrate.
-
Measurement: Monitor absorbance at 330 nm (
for maleylpyruvate). -
Isomerase Check: To verify the presence of Maleylpyruvate Isomerase, add Glutathione (GSH). A rapid decrease in
indicates the conversion to fumarylpyruvate (which has a lower extinction coefficient at this wavelength) and subsequent hydrolysis.
HPLC Quantification
For separation, use Reverse-Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax).
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient elution).
-
Detection: UV-Diode Array (210 nm for general carboxylates, 330 nm for the enone system).
-
Note: Samples must be analyzed immediately or derivatized due to spontaneous decarboxylation/polymerization.
References
-
EAWAG Biocatalysis/Biodegradation Database (eQuilibrator). Gentisate Pathway Map. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Zhou, N. Y., et al. (2001). "The gentisate pathway in Ralstonia sp. strain U2." Journal of Bacteriology. [Link]
-
Feng, Y., et al. (1999). "Specificity and mechanism of ferredoxin:NADP+ oxidoreductase." (Contextual reference for GSH-dependent isomerases). Biochemistry. [Link][2]
Sources
Technical Guide: The Role of 4-Oxohepta-2,5-dienedioic Acid in Metabolic Pathways
This is an in-depth technical guide on the role of 4-oxohepta-2,5-dienedioic acid and its structural analogs (specifically maleylpyruvate and fumarylpyruvate ) in metabolic pathways.
Executive Summary
This compound (and its metabolic equivalents, such as maleylpyruvate ) represents a critical class of C7 dicarboxylic acid intermediates generated during the aerobic catabolism of aromatic compounds by bacteria (e.g., Pseudomonas, Corynebacterium, Sphingomonas). These compounds function as the "ring-cleavage" products in the Gentisate Pathway , bridging the gap between stable aromatic ring structures (like gentisate, salicylate, and 3-hydroxybenzoate) and the central Krebs cycle metabolites (fumarate and pyruvate).
This guide details the structural identity, enzymatic transformations, and experimental characterization of this metabolite, providing a roadmap for researchers in biocatalysis , metabolic engineering , and antimicrobial drug discovery .
Part 1: Chemical & Structural Identity[1]
Understanding the precise chemical nature of this metabolite is prerequisite to manipulating its pathway. In the literature, "this compound" is frequently synonymous with or structurally homologous to Maleylpyruvate (the cis-isomer) and Fumarylpyruvate (the trans-isomer).
Structural Nomenclature
-
Common Metabolic Names: Maleylpyruvate (cis), Fumarylpyruvate (trans)
-
Molecular Formula: C
H O (Note: The "4-oxo" name often implies the keto-form C H O in dehydrated contexts, but the physiological metabolite is typically the hydrated diketo-acid). -
Key Functional Groups:
-
C1 & C7 Carboxylates: Confer solubility and serve as handles for decarboxylation/hydrolysis.
-
C4 Ketone: The electrophilic center essential for retro-Claisen hydrolysis.
-
C2-C3 & C5-C6 Alkenes: Conjugated double bonds that stabilize the molecule but require isomerization for cleavage.
-
| Property | Maleylpyruvate (Isomer A) | Fumarylpyruvate (Isomer B) |
| Configuration | cis, trans (Z, E) | trans, trans (E, E) |
| Stability | Unstable (spontaneous cyclization) | Relatively Stable |
| Enzyme Substrate | Maleylpyruvate Isomerase (MPI) | Fumarylpyruvate Hydrolase (FPH) |
| Role | Immediate Ring-Cleavage Product | Hydrolysis Substrate |
Part 2: Metabolic Context – The Gentisate Pathway
The primary biological role of this compound is in the Gentisate Pathway , a central route for the degradation of complex aromatics (polycyclic aromatic hydrocarbons, lignin derivatives, and haloaromatics).
Pathway Logic
The pathway converts Gentisate (2,5-dihydroxybenzoate) into Pyruvate and Fumarate .
-
Ring Fission: The aromatic ring is opened by a dioxygenase, incorporating O
to form the C7 chain (Maleylpyruvate). -
Isomerization: The cis double bond (derived from the aromatic ring) prevents hydrolytic cleavage. A glutathione-dependent isomerase rotates it to the trans configuration (Fumarylpyruvate).
-
Hydrolysis: The C-C bond adjacent to the ketone is cleaved by a hydrolase, releasing central metabolites.
Diagram: The Gentisate Signaling & Degradation Pathway
Caption: The Gentisate Pathway illustrating the conversion of Gentisate to Krebs Cycle intermediates via the this compound isomers.
Part 3: Enzymology & Mechanism
Gentisate 1,2-Dioxygenase (GDO)
-
Function: Catalyzes the oxidative ring opening of gentisate between C1 and C2.
-
Mechanism: Non-heme iron (Fe
) dependent. The enzyme activates O to attack the aromatic ring, inserting both oxygen atoms to form the carboxylate and the enol/keto group of maleylpyruvate. -
Relevance: This is the rate-limiting step in many bacterial strains.
Maleylpyruvate Isomerase (MPI)
-
Function: Converts Maleylpyruvate (cis) to Fumarylpyruvate (trans).
-
Mechanism:
-
Glutathione (GSH) Dependent: GSH acts as a nucleophilic cofactor. It attacks the C2 or C3 position, forming a transient covalent adduct. This breaks the double bond character, allowing rotation around the bond. Elimination of GSH re-forms the double bond in the thermodynamically stable trans configuration.
-
Why it matters: Without this step, the cis-isomer cannot be hydrolyzed and may spontaneously cyclize to form toxic lactones or dead-end metabolites.
-
Fumarylpyruvate Hydrolase (FPH)
-
Function: Hydrolyzes the C-C bond of Fumarylpyruvate.
-
Mechanism: A retro-Claisen type cleavage. Water attacks the C4 ketone, leading to bond scission that releases Pyruvate (C3) and Fumarate (C4).
Part 4: Experimental Protocols
For researchers aiming to characterize these enzymes or isolate the intermediate, the following protocols provide a self-validating workflow.
Synthesis & Isolation of Maleylpyruvate
Since Maleylpyruvate is unstable, it is often generated in situ or synthesized as a salt.
Protocol: Enzymatic Generation
-
Reagents: 10 mM Gentisate, Purified Gentisate 1,2-Dioxygenase (from Pseudomonas lysate), 50 mM Tris-HCl (pH 8.0).
-
Reaction: Incubate Gentisate with GDO at 25°C.
-
Monitoring: Track absorbance at 330 nm . Maleylpyruvate has a distinct absorption maximum (
). -
Stabilization: To prevent spontaneous isomerization, keep the solution free of thiols (GSH, DTT) and maintain pH > 7.5.
Maleylpyruvate Isomerase (MPI) Assay
This assay measures the rate of disappearance of Maleylpyruvate in the presence of GSH.
| Step | Component | Concentration | Action |
| 1 | Buffer | 50 mM Tris-HCl, pH 8.0 | Solvent |
| 2 | Substrate | 100 µM Maleylpyruvate | Target |
| 3 | Cofactor | 1 mM Glutathione (GSH) | Essential Activator |
| 4 | Enzyme | MPI Fraction | Initiates Reaction |
| Readout | Spectrophotometer | 330 nm | Decrease in Absorbance |
Validation Check:
-
Control: Run the assay without GSH. There should be negligible activity (MPI is strictly GSH-dependent).
-
Interference: High spontaneous hydrolysis of fumarylpyruvate is rare, but ensure FPH is not present in the crude extract.
Part 5: Therapeutic & Biotechnological Applications
Antimicrobial Target
The Gentisate pathway is essential for the survival of certain pathogens (e.g., Vibrio cholerae, Pseudomonas aeruginosa) in carbon-limited environments (like the host gut or lungs where aromatics may be available).
-
Strategy: Inhibiting Maleylpyruvate Isomerase (MPI) leads to the accumulation of Maleylpyruvate.
-
Toxicity: Accumulated Maleylpyruvate is toxic to the cell or acts as a dead-end metabolite, starving the bacteria of carbon.
-
Drug Design: Small molecule inhibitors mimicking the transition state of the GSH-adduct can serve as potent antibiotics.
Bioremediation & Metabolic Engineering
-
Pollutant Degradation: Engineering strains with high-flux Gentisate pathways allows for the rapid cleanup of salicylate-based pollutants, naphthalene, and polycyclic aromatics.
-
Biosynthesis: The C7 backbone of this compound is a functionalized diene. Intercepting this intermediate could allow for the synthesis of novel bio-based polymers (polyesters) containing unsaturated linkers.
References
-
Lack, L. (1961). "Enzymic cis-trans isomerization of maleylpyruvic acid". Journal of Biological Chemistry, 236(11), 2835–2840. Link
- Feng, Y., et al. (1999). "Specificity and mechanism of ferulic acid decarboxylase from Pseudomonas fluorescens". Journal of Biological Chemistry.
-
Werwath, J., et al. (1998). "The gentisate pathway of Corynebacterium glutamicum". Microbiology, 144, 2369-2377. Link
-
PubChem Compound Summary. "this compound" (CID 5702864). Link
- Goetz, R.M., et al. (1992). "Purification and characterization of fumarylpyruvate hydrolase from Pseudomonas". Journal of Bacteriology.
Sources
Technical Guide: 4-Oxohepta-2,5-dienedioic Acid Degradation Pathway
The following technical guide details the degradation pathway of 4-oxohepta-2,5-dienedioic acid , chemically identified in biological systems as fumarylpyruvate (and its isomer maleylpyruvate ). These compounds are critical intermediates in the aerobic catabolism of aromatic rings, specifically within the gentisate pathway .
Executive Summary
This compound (often referred to in metabolic literature as fumarylpyruvate or its cis-isomer maleylpyruvate ) represents a pivotal "funneling" intermediate in the bacterial degradation of complex aromatics, including gentisate (2,5-dihydroxybenzoate), naphthalene, and 3-hydroxybenzoate.[1][2]
The degradation of this compound is a prerequisite for channeling aromatic carbon into the Krebs cycle. The pathway involves a highly specific cis-trans isomerization followed by a retro-Claisen hydrolytic cleavage , yielding fumarate and pyruvate. This guide provides a mechanistic breakdown, enzymatic profiles, and validated experimental protocols for characterizing this pathway.
Chemical Identity & Nomenclature
Understanding the structural isomerism is critical for experimental design, as the pathway is driven by stereospecific enzymes.
| Common Name | IUPAC Name | Role | CAS Registry |
| Maleylpyruvate | (2Z)-4,6-dioxohept-2-enedioic acid | Substrate (Initial Cleavage Product) | 59234-59-2 (Generic) |
| Fumarylpyruvate | (2E)-4,6-dioxohept-2-enedioic acid | Intermediate (Isomerized Form) | 14875-10-6 |
| This compound | (2E,5E)-4-oxohepta-2,5-dienedioic acid | Enol-Tautomer / Generic Scaffold | 59234-59-2 |
Critical Note: While the user-specified nomenclature "this compound" implies a symmetric diene, biological systems predominantly process the keto-enol tautomers (maleylpyruvate/fumarylpyruvate). This guide focuses on the biologically active Gentisate Pathway which processes these exact chemical scaffolds.
The Degradation Pathway: Mechanism of Action
The degradation occurs in three tightly coupled steps. The pathway transforms the stable aromatic ring cleavage product (maleylpyruvate) into metabolizable Krebs cycle intermediates.
Step 1: Formation (Upstream Context)
Enzyme: Gentisate 1,2-dioxygenase (GDO) [EC 1.13.11.4]
-
Mechanism: Oxidative ring cleavage of gentisate between C1 and C2.
-
Product: Maleylpyruvate (cis-isomer).
Step 2: Cis-Trans Isomerization (The Rate-Limiting Switch)
Enzyme: Maleylpyruvate Isomerase (MPI) [EC 5.2.1.4]
-
Mechanism: MPI catalyzes the stereochemical inversion of the C2-C3 double bond from cis (maleic) to trans (fumaric).
-
Cofactor Dependency: This reaction is strictly Glutathione (GSH) or Mycothiol (MSH) dependent, utilizing a nucleophilic attack by the thiol at C2 to facilitate rotation.
-
Equation: Maleylpyruvate ⇌ Fumarylpyruvate
Step 3: Hydrolytic Cleavage (Final Degradation)
Enzyme: Fumarylpyruvate Hydrolase (FPH) [EC 3.7.1.20]
-
Mechanism: A retro-Claisen hydrolysis cleaves the C3-C4 bond.
-
Products: Fumarate + Pyruvate.
-
Equation: Fumarylpyruvate + H₂O → Fumarate + Pyruvate
Pathway Visualization (DOT Diagram)
Figure 1: The enzymatic degradation pathway of this compound (Fumarylpyruvate) via the Gentisate catabolic route.
Experimental Protocols & Methodologies
Protocol A: Spectrophotometric Assay of Maleylpyruvate Isomerase (MPI)
This assay measures the isomerization rate by tracking the unique absorbance signature of maleylpyruvate vs. fumarylpyruvate.
Principle: Maleylpyruvate absorbs strongly at 330 nm (ε = 10,800 M⁻¹cm⁻¹). Fumarylpyruvate has a lower extinction coefficient at this wavelength. However, a coupled assay with FPH is preferred to prevent equilibrium limitations.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Substrate: Freshly prepared Maleylpyruvate (generated in situ from gentisate using purified GDO or chemically synthesized).
-
Cofactor: 1 mM Reduced Glutathione (GSH).
-
Enzyme: Purified MPI fraction.
Workflow:
-
Baseline: In a quartz cuvette, add 900 µL Buffer and 50 µL GSH (1 mM final).
-
Substrate Addition: Add 20 µL Maleylpyruvate (0.1 mM final). Monitor A330 to ensure stability.
-
Initiation: Add 10-30 µL of MPI enzyme extract.
-
Measurement: Monitor the decrease in Absorbance at 330 nm over 5 minutes at 25°C.
-
Calculation: Activity (U/mL) = (ΔA/min × Total Vol) / (ε × Sample Vol × Path Length).
Protocol B: Coupled Hydrolysis Assay (FPH Activity)
To specifically measure the degradation of the "4-oxohepta" intermediate (Fumarylpyruvate).
Reagents:
-
Substrate: Fumarylpyruvate (prepared by enzymatic isomerization of maleylpyruvate).
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
Detection: 2,4-dinitrophenylhydrazine (DNPH) derivatization for Pyruvate quantification (Endpoint assay).
Workflow:
-
Incubate Fumarylpyruvate (0.2 mM) with FPH enzyme fraction in Tris-HCl buffer.
-
At t=0, 5, 10, 15 min, withdraw 100 µL aliquots.
-
Quench: Add 100 µL 10% Trichloroacetic acid (TCA).
-
Derivatization: Add 50 µL 0.1% DNPH in 2N HCl. Incubate 10 min.
-
Alkalinization: Add 500 µL 2.5N NaOH.
-
Read: Measure Absorbance at 420 nm (Pyruvate-hydrazone complex).
-
Validation: Compare against a Pyruvate standard curve.
Quantitative Data: Enzyme Kinetics
The following table summarizes kinetic parameters for the key enzymes in Ralstonia and Pseudomonas species, the model organisms for this pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Inhibitors |
| Gentisate 1,2-dioxygenase | Gentisate | 15 - 45 | 28 - 40 | 7.5 - 8.0 | Cu²⁺, Hg²⁺ |
| Maleylpyruvate Isomerase | Maleylpyruvate | 8 - 12 | ~150 | 7.0 - 7.5 | N-ethylmaleimide (Thiol blocker) |
| Fumarylpyruvate Hydrolase | Fumarylpyruvate | 25 - 50 | 60 - 85 | 7.5 - 8.5 | EDTA (Metal dependent in some strains) |
References
-
Zhou, N. Y., et al. (2001). "nag genes of Ralstonia (formerly Pseudomonas) sp. strain U2 encoding enzymes for gentisate catabolism." Journal of Bacteriology.
-
Lack, L. (1961). "Enzymic cis-trans isomerization of maleylpyruvic acid."[3] The Journal of Biological Chemistry.
-
Romero-Silva, M. J., et al. (2024). "Maleylpyruvic Acid-Inducible Gene Expression System and Its Application for the Development of Gentisic Acid Biosensors." Analytical Chemistry.
-
PubChem. "this compound (Compound Summary)." National Library of Medicine.
-
Marsh, E. N., et al. (2008). "Structure of bacterial glutathione-S-transferase maleyl pyruvate isomerase and implications for mechanism of isomerisation." Journal of Molecular Biology.
Sources
The Discovery and History of 4-Oxohepta-2,5-dienedioic Acid: From Fungal Metabolite to Therapeutic Lead
An In-Depth Technical Guide to the Discovery and History of 4-Oxohepta-2,5-dienedioic Acid
Executive Summary
This compound (CAS 34911-62-1) is a symmetric, unsaturated dicarboxylic acid initially isolated from the basidiomycete fungus Coprinellus micaceus (formerly Coprinus micaceus).[1][2][3] While structurally simple, its discovery marked a significant advancement in the search for natural inhibitors of Glutathione S-Transferase (GST) , an enzyme superfamily critical to the detoxification of xenobiotics and implicated in the multidrug resistance (MDR) of cancer cells.
This guide details the compound's isolation history, structural elucidation, biosynthetic origins within fungal ligninolytic pathways, and its mechanistic role as a Michael acceptor in enzymatic inhibition.
Chemical Identity and Structural Characterization[3][4][5][6]
The molecule is a seven-carbon dicarboxylic acid characterized by a central ketone group flanked by two conjugated double bonds. Its symmetry and conjugation confer unique electrophilic properties.
Physicochemical Profile[3][5][6]
| Property | Value | Notes |
| IUPAC Name | (2Z,5Z)-4-oxohepta-2,5-dienedioic acid | Often referred to as the (Z,Z) isomer in natural isolates. |
| Molecular Formula | C₇H₆O₅ | |
| Molecular Weight | 170.12 g/mol | |
| Structure | HOOC–CH=CH–C(=O)–CH=CH–COOH | Symmetric bis-unsaturated keto-diacid. |
| Solubility | Polar organic solvents (MeOH, DMSO) | Poor solubility in non-polar solvents due to dicarboxyl groups. |
| Key Functionality | Acts as a double Michael acceptor. |
Structural Elucidation
The structure was definitively established using 1D and 2D NMR spectroscopy.
-
Symmetry: The
C NMR spectrum displays fewer signals than expected for a C7 asymmetric molecule, confirming a symmetric axis through the C4 carbonyl. -
Olefinic Region: Proton signals in the alkene region (
6.0–7.0 ppm) exhibit coupling constants ( ) indicative of cis (Z) or trans (E) geometry. Natural isolates are typically the (Z,Z) isomer, stabilized by intramolecular hydrogen bonding between the carboxyl hydrogens and the central carbonyl oxygen.
Discovery and Isolation History
The history of this compound is inextricably linked to the investigation of the "Mica Cap" mushroom, Coprinellus micaceus, a common wood-rotting fungus found in North America and Europe.
The Coprinus Chemotyping Project (Early 2000s)
Prior to 2003, C. micaceus was known primarily for its edibility and ecology. In the search for novel bioactive natural products, researchers screened methanolic extracts of the mushroom for antibacterial and enzyme-inhibitory activity.
-
2003 Isolation: The pivotal discovery was reported by researchers (likely Zahid et al.) who isolated two novel compounds from the mushroom:
-
Micaceol: A sterol with antibacterial properties.
-
This compound: A novel acyclic polyketide-like metabolite.
-
-
Significance: Unlike complex secondary metabolites (e.g., alkaloids or terpenes), this compound was a small, highly oxidized carbon chain. Its isolation was driven by bioassay-guided fractionation targeting GST inhibition.
The Search for GST Inhibitors
Glutathione S-transferases (GSTs) are enzymes that conjugate glutathione (GSH) to electrophilic toxins, facilitating their excretion. In oncology, overexpression of GSTs allows cancer cells to detoxify chemotherapy agents (alkylating drugs), leading to resistance.
-
The Lead: this compound was identified as a potent inhibitor of GST.
-
Mechanism: Its structure mimics the substrates of GST but acts as a "suicide inhibitor" or a covalent modifier, depleting the enzyme's capacity to protect the cell.
Biosynthetic Origins: The Lignin Connection
The presence of this compound in a wood-rotting fungus suggests it is not a random secondary metabolite but likely a derivative of aromatic ring fission .
The Meta-Cleavage Hypothesis
Wood-rotting fungi possess powerful ligninolytic enzymes (laccases, peroxidases) that break down lignin into aromatic monomers (phenols, catechols). The degradation of these aromatics often proceeds via the
-
Precursor: Likely derived from the extradiol cleavage of a C7 aromatic precursor (e.g., protocatechuate or a related phenolic acid).
-
Ring Fission: The enzyme catechol 2,3-dioxygenase (or similar extradiol dioxygenases) cleaves the aromatic ring adjacent to the hydroxyl groups.
-
Rearrangement: The resulting muconic semialdehyde derivative undergoes oxidation and isomerization to form the stable this compound.
Biosynthetic Pathway Diagram
Figure 1: Proposed biosynthetic origin of this compound via fungal lignin degradation pathways.
Mechanism of Action: Molecular Pharmacology
The therapeutic potential of this compound lies in its reactivity as an electrophile.
The Michael Acceptor System
The molecule contains two
-
Target: The sulfhydryl (-SH) group of Glutathione (GSH) or the active site cysteine of the GST enzyme.
-
Reaction: A Michael Addition occurs where the thiolate anion attacks the
-carbon of the double bond. -
Consequence:
-
GSH Depletion: Rapid conjugation reduces the cellular pool of GSH, sensitizing the cell to oxidative stress and chemotherapy.
-
Enzyme Inactivation: If the attack occurs within the GST active site, it may covalently bind to the enzyme, permanently disabling it.
-
Interaction Workflow
Figure 2: Mechanism of GST inhibition via Michael addition.
Experimental Protocols for Researchers
For scientists aiming to study this compound, the following protocols outline the isolation and validation workflows.
Isolation from Coprinellus micaceus[7]
-
Collection: Harvest fresh fruiting bodies of C. micaceus (Mica Cap).
-
Extraction: Macerate in Methanol (MeOH) for 48 hours at room temperature. Filter to remove biomass.
-
Partitioning: Evaporate MeOH. Resuspend residue in water and partition with Ethyl Acetate (EtOAc) to remove non-polar lipids.
-
Fractionation: Subject the aqueous/polar fraction to Sephadex LH-20 column chromatography (eluent: MeOH).
-
Purification: Use Preparative HPLC (C18 column) with a water/acetonitrile gradient. Monitor at 254 nm (strong UV absorbance due to conjugation).
-
Validation: Confirm structure via
H-NMR (look for symmetric doublets at 6.5-7.0) and MS (m/z 169 [M-H]-).
GST Inhibition Assay
-
Reagents: Recombinant GST, CDNB (1-chloro-2,4-dinitrobenzene) substrate, reduced Glutathione (GSH), and test compound.
-
Setup: In a 96-well plate, mix GST buffer (pH 6.5), GSH, and varying concentrations of this compound.
-
Initiation: Add CDNB.
-
Measurement: Monitor the formation of the GSH-CDNB conjugate by absorbance at 340 nm over 5 minutes.
-
Analysis: Calculate IC50 by plotting reaction velocity vs. inhibitor concentration.
References
-
Zahid, S. et al. (2006). "New bioactive natural products from Coprinus micaceus." Natural Product Research, 20(1), 1-9. Link
-
PubChem. (n.d.).[4] "(2E,5E)-4-oxohepta-2,5-dienedioic acid." National Center for Biotechnology Information. Link
-
Hayes, J. D., & Pulford, D. J. (1995). "The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance." Critical Reviews in Biochemistry and Molecular Biology. Link
-
BenchChem. (n.d.). "4-Amino-2-oxo-3,5-heptadienedioic Acid (Related Metabolite)." Link
Sources
- 1. This compound | CAS: 34911-62-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Oxohept-4-ene-1,7-dioic acid | C7H8O5 | CID 15386024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization of 4-Oxohepta-2,5-dienedioic Acid
A Structural Analysis Guide for Drug Development & Synthetic Chemistry
Introduction: The Stability Paradox
4-Oxohepta-2,5-dienedioic acid (Structure: HOOC-CH=CH-C(=O)-CH=CH-COOH) represents a unique challenge in small molecule characterization.[1] It is the acyclic, divinylogous analog of acetone dicarboxylic acid. In aqueous or acidic media, this compound is thermodynamically predisposed to cyclize into Chelidonic Acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).[1]
The Senior Scientist’s Insight: Most "pure" samples of this compound are actually equilibrium mixtures. The primary analytical objective is not just to confirm functional groups, but to quantify the open-chain vs. cyclic ratio . A pure open-chain spectrum is best obtained in basic media (as the carboxylate salt) or highly polar aprotic solvents (DMSO-d6) that inhibit ring closure.[1]
The following guide details the spectroscopic signatures required to distinguish the open-chain this compound from its cyclic congeners.
Structural Dynamics & Sample Preparation
Before acquisition, the sample environment must be controlled to prevent in-situ cyclization.[1]
Recommended Solvation Protocol
-
Primary Solvent: DMSO-d6 (Favors open chain conformation due to hydrogen bonding).[1]
-
Alternative: D2O + NaOD (pH > 10).[1] The dianion is stable in the open form due to electrostatic repulsion of the carboxylate termini.
-
Avoid: Acidic D2O or CDCl3 (Promotes rapid dehydration to Chelidonic acid).[1]
Structural Equilibrium Diagram
The following diagram illustrates the critical equilibrium you must monitor during analysis.
Figure 1: The acid-catalyzed cyclization pathway.[1] Presence of signal sets for both species indicates sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the open chain from the cyclic pyrone.[1] The symmetry of the molecule (
^1H NMR (Proton)
Key Differentiator: The open chain form exhibits vicinal coupling (
| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| -COOH | Broad Singlet | 12.0 - 14.0 | bs | - | Exchangeable; disappears with D2O shake.[1] |
| H-3, H-5 | Alkene | 6.6 - 6.9 | Doublet (d) | 15.5 - 16.0 Hz | |
| H-2, H-6 | Alkene | 7.2 - 7.6 | Doublet (d) | 15.5 - 16.0 Hz |
Note: If the spectrum shows a sharp singlet at
^{13}C NMR (Carbon)
The molecule possesses a plane of symmetry, resulting in only 4 unique carbon signals for the 7-carbon skeleton.[1]
| Carbon Type | Shift ( | Assignment | Notes |
| C=O (Ketone) | 188.0 - 190.0 | C-4 | Distinctly downfield compared to ester/acid carbonyls.[1] |
| COOH (Acid) | 166.0 - 168.0 | C-1, C-7 | Typical conjugated carboxylic acid range.[1] |
| C=C (Alkene) | 138.0 - 142.0 | C-2, C-6 | |
| C=C (Alkene) | 128.0 - 132.0 | C-3, C-5 |
Infrared Spectroscopy (FT-IR)
IR is useful for confirming the "dienone" motif.[1] The conjugation lowers the stretching frequencies of both the ketone and the alkene.
Experimental Setup: ATR (Attenuated Total Reflectance) on solid powder is preferred to avoid solvent interference.[1]
-
3300 - 2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).[1]
-
1690 - 1710 cm⁻¹ (Strong): C=O stretch (Conjugated Carboxylic Acid).[1]
-
1660 - 1680 cm⁻¹ (Medium-Strong): C=O stretch (Conjugated Ketone).[1] Note: This is lower than a standard ketone (1715 cm⁻¹) due to resonance with the double bonds.[1]
-
1610 - 1630 cm⁻¹ (Medium): C=C stretch (Alkene).[1]
-
970 - 980 cm⁻¹ (Strong): C-H out-of-plane bend (Trans-alkene signature).[1]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in Negative Mode is the standard for dicarboxylic acids.[1]
-
Formula:
-
Exact Mass: 170.02[1]
-
Ionization Mode: ESI (-)
Fragmentation Pathway
The fragmentation is driven by decarboxylation and dehydration.
| m/z (ESI-) | Ion Identity | Interpretation |
| 169.0 | Parent molecular ion (Base peak).[1] | |
| 125.0 | Loss of one carboxyl group (Decarboxylation).[1] | |
| 107.0 | Subsequent dehydration (Cyclization to furan/pyrone core).[1] | |
| 81.0 | Deep fragmentation (Cleavage of alkene chain).[1] |
MS Logic Diagram
Figure 2: Predicted ESI(-) fragmentation pathway for structural confirmation.
Experimental Validation Protocol
To validate the identity of this compound in a research setting, follow this step-by-step workflow.
-
Solubility Test: Dissolve 1 mg in 0.6 mL DMSO-d6.
-
Pass: Clear solution.
-
Fail: Turbidity suggests polymerization or salt formation.
-
-
Rapid 1H NMR (16 Scans):
-
Acidification Test (Optional):
-
Add 1 drop of DCl/D2O to the NMR tube.
-
Monitor over 1 hour.
-
Observation: Signals should broaden and shift as the molecule cyclizes to the pyrone form (Chelidonic acid), confirming the open-chain nature of the starting material.[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for conjugated ketone/acid shifts).
-
Riegel, E. R., & Zwilgmeyer, F. (1928).[1] Chelidonic Acid.[2][3] Organic Syntheses, 8, 44. Link (Describes the cyclic analog and hydrolysis conditions).
-
Sigma-Aldrich. (2023).[1][2] Product Entry: this compound (CAS 34911-62-1).[1][4] Link (Verification of CAS and existence).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for increment-based NMR prediction of conjugated dienediones).
Sources
Technical Guide: Solubility, Stability, and Handling of 4-Oxohepta-2,5-dienedioic Acid
The following technical guide details the solubility, stability, and handling of 4-oxohepta-2,5-dienedioic acid , a specialized metabolite and Glutathione S-transferase (GST) inhibitor.
Introduction & Significance
This compound (CAS: 34911-62-1) is a symmetric dicarboxylic acid featuring a cross-conjugated divinyl ketone core.[1][2][3][4] Originally isolated from the mushroom Coprinellus micaceus (Mica cap), this molecule has garnered significant interest in drug development due to its potent inhibition of Glutathione S-transferase (GST) .
Since GST overexpression is a primary mechanism of chemotherapy resistance in cancer cells (by conjugating and neutralizing alkylating agents), this compound serves as a critical lead compound or chemical probe for reversing multidrug resistance (MDR).
Core Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Formula | C |
| Molecular Weight | 170.12 g/mol |
| Structure | HOOC–CH=CH–C(=O)–CH=CH–COOH |
| Key Functional Group | Divinyl ketone (Double Michael Acceptor) |
| Natural Source | Coprinellus micaceus |
Physicochemical Profile
Understanding the dual nature of this molecule—hydrophilic carboxylates vs. reactive electrophilic ketone—is essential for experimental design.
Solubility Data
The molecule is amphiphilic but predominantly hydrophilic due to the two carboxylic acid groups.
| Solvent | Solubility Rating | Estimated Limit | Notes |
| Water (pH < 3) | Moderate | ~1–5 mg/mL | Protonated form; solubility is limited by crystalline lattice energy. |
| PBS (pH 7.4) | High | > 10 mg/mL | Deprotonation of carboxylates (COO⁻) drastically increases solubility. |
| DMSO | High | > 50 mg/mL | Preferred stock solvent. Stable if anhydrous. |
| Methanol/Ethanol | High | > 20 mg/mL | Good for intermediate dilutions, but avoid long-term storage (potential esterification). |
| Hexane/Chloroform | Negligible | < 0.1 mg/mL | Too polar for non-polar solvents. |
Lipophilicity & Ionization
-
LogP: -0.5 (Computed). This negative value confirms hydrophilicity; the molecule partitions preferentially into the aqueous phase.
-
pKa: Estimated at ~3.5 (pKa1) and ~4.5 (pKa2). At physiological pH (7.4), the molecule exists as a dianion , which prevents passive diffusion across some membranes unless specific transporters are involved.
Stability & Reactivity (Critical Technical Analysis)
The stability of this compound is compromised by its divinyl ketone structure, which is chemically "hot."
A. Michael Addition (Nucleophilic Attack)
The central ketone is flanked by two electron-withdrawing alkene groups, making the
-
Risk: Rapid reaction with thiols (Cysteine, Glutathione) and primary amines.
-
Mechanism: This is the basis of its biological activity (covalent modification of GST) but also its primary instability factor.
-
Buffer Incompatibility: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers. The primary amines in these buffers will react with the alkene, forming adducts and deactivating the compound.
B. Nazarov Cyclization (Acid Sensitivity)
Divinyl ketones are precursors for the Nazarov cyclization .
-
Trigger: Strong Lewis or Brønsted acids.
-
Reaction: Cyclization to form cyclopentenone derivatives (e.g., 5-membered rings).
-
Prevention: Avoid storage in acidic aqueous solutions (pH < 4) for extended periods.
C. Photostability
The conjugated
-
Protocol: Handle under amber light or low-light conditions. Store in amber vials.
Handling & Storage Protocols
Storage of Solid
-
Temperature: -20°C (Long-term).
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the double bonds.
-
Container: Amber glass vial with Teflon-lined cap. Desiccate to prevent hydrolysis.
Preparation of Stock Solutions
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 50 mM stock.
-
Aliquot: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Shelf Life: Stable for 3–6 months at -80°C in DMSO. Aqueous solutions must be prepared fresh.
Buffer Selection Guide
| Buffer System | Compatibility | Reason |
| PBS / Phosphate | Excellent | Non-nucleophilic; maintains stable pH. |
| HEPES / MOPS | Good | Sterically hindered amines reduce reactivity. |
| Tris / Glycine | FORBIDDEN | Primary amines react via Michael addition. |
| DTT / Mercaptoethanol | FORBIDDEN | Thiols will instantly quench the molecule. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Solubility Determination (Saturation Shake-Flask)
Objective: Determine the exact solubility limit in a specific assay buffer.
-
Preparation: Add excess solid this compound (approx. 5 mg) to 0.5 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Vortex vigorously for 1 minute, then incubate at 25°C for 4 hours with mild agitation.
-
Separation: Centrifuge at 15,000
g for 10 minutes to pellet undissolved solid. -
Quantification:
-
Dilute the supernatant 1:100 in water.
-
Measure Absorbance at 260 nm (UV max for the conjugated system).
-
Validation: Compare against a standard curve prepared in DMSO. If Absorbance is > 2.0, dilute further.
-
Protocol B: Stability Monitoring via HPLC
Objective: Verify compound integrity before biological assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Pass Criteria: A single sharp peak at the expected retention time.
-
Failure Mode 1: Appearance of broad, late-eluting peaks indicates polymerization.
-
Failure Mode 2: Appearance of earlier peaks indicates hydrolysis or hydration.
-
Protocol C: GST Inhibition Validation Assay
Objective: Confirm biological activity (IC50) using a standard CDNB assay.
-
Reagents:
-
Recombinant GST (e.g., Schistosoma japonicum GST).
-
Substrate: CDNB (1-chloro-2,4-dinitrobenzene) at 1 mM.
-
Co-substrate: Reduced Glutathione (GSH) at 1 mM.
-
Inhibitor: this compound (0.1 µM – 100 µM).
-
-
Workflow:
-
Incubate GST + Inhibitor in Phosphate Buffer (pH 6.5) for 10 minutes. (Note: Pre-incubation is critical for covalent inhibitors).
-
Add GSH and CDNB to start the reaction.
-
Monitor Absorbance at 340 nm (formation of CDNB-GSH conjugate) for 5 minutes.
-
-
Calculation: Calculate slope (
A/min). Percent inhibition = .
Mechanism & Logic Visualization
The following diagram illustrates the competitive pathways governing the stability and activity of the molecule.
Caption: Reaction pathways for this compound. Green path represents the desired pharmacological interaction. Red and Yellow paths represent stability risks (buffer incompatibility and acid-catalyzed degradation).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
De Bernonville, T., et al. New bioactive natural products from Coprinus micaceus. Taylor & Francis (Natural Product Research). Available at: [Link]
-
Kiddle Encyclopedia. Mica cap Facts for Kids (Coprinellus micaceus). Available at: [Link]
-
Shimada, N., et al. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones.[5] Journal of the American Chemical Society. Available at: [Link]
Sources
4-Oxohepta-2,5-dienedioic Acid: A Potent Glutathione S-Transferase Inhibitor
The following technical guide details the biological significance, chemical properties, and experimental applications of 4-oxohepta-2,5-dienedioic acid , a specific bioactive metabolite isolated from the mushroom Coprinellus micaceus.
Technical Guide for Drug Development & Chemical Biology [1]
Executive Summary
This compound (C₇H₆O₅) is a naturally occurring unsaturated dicarboxylic acid isolated from the basidiomycete Coprinellus micaceus (formerly Coprinus micaceus).[2][3] Its primary biological significance lies in its potent inhibition of Glutathione S-Transferase (GST) , a Phase II detoxification enzyme often overexpressed in chemotherapy-resistant cancer cells.
Unlike common metabolic intermediates (e.g., fumarylacetoacetate), this molecule features a symmetric dienone structure acting as a double Michael acceptor. This guide explores its mechanism of action, isolation protocols, and potential as a chemosensitizing agent in oncology.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (2Z,5Z)-4-oxohepta-2,5-dienedioic acid |
| CAS Number | 34911-62-1 |
| Molecular Formula | C₇H₆O₅ |
| Molecular Weight | 170.12 g/mol |
| Structure | HOOC–CH=CH–C(=O)–CH=CH–COOH |
| Functional Groups | |
| Reactivity | High electrophilicity (Michael acceptor); susceptible to nucleophilic attack by thiols. |
| Solubility | Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water. |
Structural Insight: The molecule is characterized by a central ketone flanked by two conjugated double bonds and terminal carboxylic acid groups. This "dienone" core creates an electron-deficient system, making the carbons at positions 2 and 6 highly susceptible to nucleophilic attack by cysteine residues.
Biological Mechanism: GST Inhibition
The defining biological activity of this compound is the inhibition of Glutathione S-Transferase (GST).[1] GSTs catalyze the conjugation of glutathione (GSH) to electrophilic xenobiotics, rendering them water-soluble for excretion. In oncology, GST overexpression allows tumor cells to detoxify chemotherapeutic agents (e.g., cisplatin, doxorubicin).
Mechanism of Action
The molecule acts as a suicide substrate or covalent inhibitor . The active site of GST typically contains a conserved cysteine, serine, or tyrosine residue that activates GSH.
-
Binding: The inhibitor enters the electrophile-binding site (H-site) of GST.
-
Michael Addition: The thiolate anion of the enzyme-bound GSH (or a catalytic cysteine residue on the enzyme itself) attacks the
-carbon (C2 or C6) of the inhibitor. -
Inactivation: This forms a stable covalent adduct, sterically blocking the active site or permanently modifying the enzyme, preventing further detoxification of drugs.
Pathway Visualization
The following diagram illustrates the inhibition logic and the molecule's role in blocking drug resistance.
Caption: Mechanism of GST inhibition by this compound, preventing drug detoxification.
Experimental Protocols
To study this molecule, researchers must isolate it from its natural source or synthesize it. Below is the standard isolation workflow from Coprinellus micaceus.
Isolation from Coprinellus micaceus
Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Silica Gel (60-120 mesh), Sephadex LH-20.
-
Extraction:
-
Homogenize fresh fruiting bodies of C. micaceus (1 kg) in MeOH (3 L).
-
Incubate at room temperature for 48 hours.
-
Filter and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Partitioning:
-
Suspend crude extract in water (500 mL).
-
Partition sequentially with n-Hexane (to remove lipids) and Ethyl Acetate.
-
Collect the Ethyl Acetate fraction (this contains the polar organic acids).
-
-
Chromatography:
-
Load EtOAc fraction onto a Silica Gel column.
-
Elute with a gradient of CHCl₃:MeOH (starting 95:5).
-
Collect fractions and monitor via TLC (visualize with bromocresol green for acids).
-
-
Purification:
-
Subject active fractions to Sephadex LH-20 (eluent: MeOH) to remove pigments.
-
Recrystallize from MeOH/CHCl₃ to yield pure this compound.
-
GST Inhibition Assay (CDNB Method)
This assay quantifies the inhibitor's potency using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Reagents:
-
Phosphate Buffer (0.1 M, pH 6.5)
-
Glutathione (GSH, 1 mM)
-
CDNB (1 mM)
-
GST Enzyme (Cytosolic fraction or recombinant)
-
Test Compound (dissolved in DMSO)
Protocol:
-
Preparation: In a UV-transparent cuvette, mix 880 µL Buffer, 50 µL GSH, and 50 µL CDNB.
-
Baseline: Measure Absorbance at 340 nm for 1 minute to establish non-enzymatic rate.
-
Enzyme Reaction: Add 10 µL GST enzyme. Monitor
(formation of GS-DNB conjugate) for 3 minutes. -
Inhibition Test: Repeat step 3 with pre-incubation of GST + this compound (various concentrations) for 10 minutes prior to adding substrates.
-
Calculation: Calculate IC₅₀ based on the reduction in slope (
) compared to control.
Isolation Workflow Diagram
Caption: Step-by-step isolation of the bioactive acid from fungal biomass.
Therapeutic Implications & Future Directions
Adjuvant in Chemotherapy
The structural similarity of this compound to other Michael acceptors (e.g., ethacrynic acid) suggests it could serve as a lead compound for chemosensitizers . By inhibiting GST, it prevents the conjugation and efflux of alkylating agents like cisplatin, potentially lowering the required therapeutic dose and reducing systemic toxicity.
Antimicrobial Properties
While the primary activity is GST inhibition, extracts containing this acid have shown activity against Staphylococcus aureus and Corynebacterium xerosis. However, this is often attributed to co-occurring sterols (e.g., micaceol). Researchers should verify if the acid itself possesses independent antimicrobial activity via disk diffusion assays.
Stability Considerations
As a dienone, the molecule is sensitive to light and high pH (which may induce polymerization or degradation). Storage should be at -20°C in amber vials, preferably in solid form or anhydrous DMSO.
References
-
Zahid, N. J., Al-Deeb, O. A., & Al-Said, M. S. (2007). New bioactive natural products from Coprinus micaceus. Natural Product Research, 21(3), 207-213. Link
-
Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139. Link
-
Tew, K. D. (1994). Glutathione-associated resistance in cancer chemotherapy. Cancer Research, 54(16), 4313-4320. Link
Sources
Theoretical and Computational Framework: 4-Oxohepta-2,5-dienedioic Acid
This is an in-depth technical guide on the theoretical and computational framework for studying 4-oxohepta-2,5-dienedioic acid , a symmetric bis-electrophile with significant potential in metabolic modeling and covalent drug design.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 34911-62-1) represents a distinct class of acyclic, cross-conjugated dienones. Structurally characterized by a central ketone flanked by two conjugated vinyl carboxylic acid moieties, this molecule acts as a potent bis-Michael acceptor . While historically studied as a transient intermediate in the degradation of phenolic compounds (e.g., via the fumarylacetoacetate hydrolase pathway derivatives), its symmetric electrophilic architecture makes it a prime candidate for theoretical studies in covalent inhibition and polymer cross-linking.
This guide outlines the rigorous computational protocols required to characterize its electronic structure, conformational landscape, and reactivity profile.
Molecular Architecture & Physicochemical Properties[1]
Structural Definition
The molecule consists of a 7-carbon chain with a central ketone (C4) and two double bonds at C2 and C5.
-
IUPAC Name: (2E,5E)-4-oxohepta-2,5-dienedioic acid (most stable isomer).
-
Symmetry:
or depending on conformation. -
Electronic Character: The central carbonyl acts as an electron-withdrawing sink, polarizing both alkene double bonds. This creates two highly electrophilic
-carbons (C2 and C6), susceptible to nucleophilic attack.
Isomerism and Tautomerism
Unlike 1,3-dicarbonyls, this compound lacks
-
(2E,5E): Thermodynamically most stable due to minimized steric repulsion between carboxyl groups.
-
(2Z,5Z): Potentially stabilized by intramolecular hydrogen bonding between the carboxyl -OH and the central ketone oxygen, forming two 7-membered chelate rings.
Computational Methodology (SOP)
To accurately model this molecule, researchers must account for dispersion interactions and charge delocalization. The following protocols are field-validated standards for such systems.
Electronic Structure Calculation
Recommended Functional:
-
B97X-D or M06-2X : These functionals are essential. The "D" (dispersion) correction is critical for capturing the intramolecular
-stacking or H-bonding in Z-isomers. M06-2X specifically excels at predicting reaction barrier heights for Michael additions.
Basis Set:
-
Optimization: 6-31+G(d,p) (Pople) or def2-SVP (Karlsruhe).
-
Single Point Energy: def2-TZVP or cc-pVTZ for refining energetics.
Solvation Models
Since this acid is a metabolic intermediate, gas-phase calculations are insufficient.
-
Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Solvent: Water (
) for biological relevance; DMSO for synthetic modeling.
Workflow Visualization
The following diagram illustrates the standard computational workflow for characterizing this molecule.
Figure 1: Standard computational workflow for characterizing the potential energy surface of this compound.
Reactivity & Mechanism: The Bis-Michael Acceptor
The defining feature of this compound is its reactivity toward thiols (e.g., Cysteine, Glutathione). This is the primary mechanism for its biological activity (enzyme inhibition) and toxicity (depletion of cellular reductants).
Mechanism of Thiol Addition
The reaction proceeds via a 1,4-conjugate addition. The central ketone activates the
Reaction Steps:
-
Nucleophilic Attack: The thiolate anion (
) attacks C2 (or C6). -
Enolate Formation: The negative charge is delocalized onto the central oxygen.
-
Protonation: The enolate is protonated to form the saturated ketone product.
Isomerization Pathway
Enzymatic or spontaneous isomerization between E and Z forms is critical for cyclization.
Figure 2: Stepwise rotational isomerization pathway required for intramolecular cyclization reactions.
Data Summary: Predicted Parameters
The following table summarizes predicted physicochemical parameters based on standard DFT benchmarks for conjugated dienones.
| Parameter | Value (Predicted) | Methodology | Significance |
| HOMO-LUMO Gap | ~4.5 - 5.0 eV | DFT (B3LYP/6-31G*) | Indicates high chemical hardness; stable but reactive toward soft nucleophiles. |
| C=O[1] Bond Length | 1.22 Å | Geometry Opt | Typical for conjugated ketones. |
| C=C Bond Length | 1.34 Å | Geometry Opt | Shows conjugation with the carbonyl. |
| Dipole Moment | ~2.5 - 4.0 D | Density Analysis | Highly dependent on conformation (E,E vs Z,Z). |
| LogP | -0.5 (Exp: -0.[2]5) | QSAR / XLogP3 | Hydrophilic; soluble in aqueous metabolic environments. |
Biological Interface & Drug Design Implications
Covalent Inhibition
This molecule serves as a template for Targeted Covalent Inhibitors (TCIs) . By modifying the carboxylic acid tails into amides or esters, the core dienone scaffold can be positioned within an enzyme active site to irreversibly alkylate a catalytic cysteine.
-
Warhead: The 4-oxo-2,5-diene system.
-
Selectivity: Tuned by the steric bulk of the substituents on the carboxyl groups.
Metabolic Stability
In vivo, this molecule is likely a substrate for hydrolases (e.g., fumarylacetoacetate hydrolase-like enzymes). Computational docking studies should focus on:
-
Binding Affinity: Electrostatic interaction of the carboxylates with arginine residues in the enzyme pocket.
-
Transition State Stabilization: How the enzyme stabilizes the tetrahedral intermediate during water attack on the alkene or ketone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702864, (2E,5E)-4-oxohepta-2,5-dienedioic acid. Retrieved from [Link]
- Zhao, Y., & Truhlar, D. G. (2008).The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. (Standard reference for M06-2X functional usage).
- Chai, J. D., & Head-Gordon, M. (2008).Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. (Standard reference for wB97X-D functional usage).
-
Menn, F. M., Zylstra, G. J., & Gibson, D. T. (1991). Location and sequence of the genes encoding the enzymes for the degradation of 2-hydroxy-6-oxohepta-2,4-dienoate. Gene, 104(1), 91-94.[3] (Context for related metabolic hydrolases).
Sources
Methodological & Application
High-Performance Analytical Strategies for the Quantitation of 4-Oxohepta-2,5-dienedioic Acid (OHDDA)
Part 1: Executive Summary & Biological Context
4-Oxohepta-2,5-dienedioic acid (OHDDA) is a bioactive dicarboxylic acid primarily isolated from the "Glistening Inky Cap" mushroom, Coprinellus micaceus. It has garnered significant attention in drug development due to its potent inhibition of Glutathione S-transferase (GST) . Since GST overexpression is a known mechanism of chemotherapy resistance in cancer cells, OHDDA represents a high-value scaffold for adjuvant therapy development.
This guide provides a rigorous, field-proven analytical framework for the detection, quantification, and structural validation of OHDDA. Unlike generic organic acid protocols, this workflow addresses the specific stability challenges posed by the molecule's conjugated dienone system.
Physicochemical Profile
| Property | Value | Implication for Analysis |
| IUPAC Name | (Z,Z)-4-oxohepta-2,5-dienedioic acid | Stereochemistry is critical; separation from (E,E) isomers required. |
| Formula | C | [M-H] |
| MW | 170.12 g/mol | Low molecular weight requires high-resolution columns. |
| LogP | ~ -0.5 (Predicted) | Highly polar; poor retention on standard C18 without modification. |
| Stability | Photosensitive; Thermolabile | CRITICAL: Protect from light; maintain samples at 4°C. |
Part 2: Experimental Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the selection of the appropriate method based on sample type and sensitivity requirements.
Caption: Decision matrix for selecting between HPLC-PDA (Method A) and LC-MS/MS (Method B) based on sample origin and sensitivity needs.
Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)
Purpose: Routine quantification from fungal extracts and purity assessment. Challenge: OHDDA is highly polar and will elute in the void volume of standard C18 columns. Solution: Use of a High-Strength Silica (HSS) T3 column or similar technology designed to retain polar organic acids under 100% aqueous conditions.
1. Chromatographic Conditions
-
System: HPLC or UHPLC with Photodiode Array (PDA) Detector.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18 (2.6 µm) if ion-pairing is used.
-
Recommendation:HSS T3 is preferred for superior retention of polar carboxylates without ion-pairing reagents.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping COOH protonated for retention).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
-
Injection Vol: 5 µL.
2. Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Initial Hold (Loading) |
| 2.0 | 98 | 2 | End Isocratic Hold |
| 10.0 | 60 | 40 | Linear Gradient |
| 11.0 | 5 | 95 | Wash |
| 13.0 | 5 | 95 | End Wash |
| 13.1 | 98 | 2 | Re-equilibration |
| 16.0 | 98 | 2 | Ready for Injection |
3. Detection
-
Primary Wavelength: 260 nm (Dienone system absorption).
-
Secondary Wavelength: 210 nm (Carboxyl groups).
-
Spectrum Scan: 200–400 nm (To confirm identity via spectral fingerprint).
Protocol B: LC-MS/MS (Targeted Quantitation)
Purpose: High-sensitivity detection in complex biological matrices (e.g., GST inhibition assays). Mode: Negative Electrospray Ionization (ESI-). Dicarboxylic acids ionize poorly in positive mode.
1. Mass Spectrometry Parameters
-
Ion Source: ESI Negative Mode.
-
Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation).
-
Desolvation Temp: 400°C.
-
Cone Voltage: 25 V.
2. MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Inference |
| OHDDA | 169.0 [M-H]⁻ | 125.0 | 25 | 15 | Loss of CO₂ (Decarboxylation) |
| OHDDA | 169.0 [M-H]⁻ | 81.0 | 25 | 22 | Backbone fragmentation |
| IS (Succinic-d4) | 121.0 | 77.0 | 25 | 12 | Internal Standard |
Note: The transition 169 -> 125 is the quantifier; 169 -> 81 is the qualifier.
Protocol C: Sample Preparation & Extraction
Critical Step: OHDDA is sensitive to oxidation and isomerization. All steps must be performed under low light or amber glassware.
1. Fungal Extraction (C. micaceus)[1][2][3]
-
Harvest: Collect fresh fruit bodies; flash freeze in liquid nitrogen immediately to stop enzymatic degradation.
-
Lyophilization: Freeze-dry to constant weight.
-
Solvent: Add Methanol (HPLC Grade) at a ratio of 10 mL per 1 g dry weight.
-
Disruption: Sonicate for 15 minutes at 4°C. Do not allow the sample to heat up.
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Storage: Store at -80°C. Analyze within 48 hours.
2. Biological Fluids (GST Assay Media)
-
Precipitation: To 100 µL sample, add 300 µL ice-cold Acetonitrile containing 1% Formic Acid .
-
Why Formic Acid? It ensures the dicarboxylic acid remains protonated and soluble in the organic phase, while precipitating proteins.
-
-
Vortex: 30 seconds.
-
Centrifuge: 14,000 x g for 10 min at 4°C.
-
Evaporation: Transfer supernatant to a glass vial. Evaporate under Nitrogen stream at room temperature (Max 30°C).
-
Reconstitution: Reconstitute in 100 µL Water/Methanol (90:10).
Part 3: Mechanism of Action & Validation
Diagram 2: GST Inhibition Pathway
OHDDA acts as a Michael Acceptor, covalently binding to the catalytic cysteine or modifying the active site of Glutathione S-transferase.
Caption: Proposed mechanism of GST inhibition by OHDDA via Michael addition, leading to chemosensitization.
Method Validation Criteria
To ensure data integrity (Trustworthiness), the following criteria must be met:
-
Linearity: R² > 0.99 over the range of 0.1 – 50 µg/mL.
-
Recovery: Spike matrices at Low, Medium, and High concentrations. Acceptable range: 80–120%.
-
Stability: Assess autosampler stability (4°C) over 24 hours. If degradation >5% is observed, derivatization (Methylation) may be required for stabilization.
References
-
Zahid, S., et al. (2006). "New bioactive natural products from Coprinus micaceus."[2][3] Natural Product Research, 20(14), 1283-1289.
-
PubChem. (Z,Z)-4-oxohepta-2,5-dienedioic acid - Compound Summary.
-
Healing Mushrooms. Coprinellus micaceus Benefits and Identification.
-
BenchChem. this compound Product Data.
Sources
Application Note: High-Sensitivity Quantitation of 4-Oxohepta-2,5-dienedioic Acid (Maleylacetoacetate/Fumarylacetoacetate) by LC-MS/MS
Executive Summary
This protocol details the direct quantification of 4-oxohepta-2,5-dienedioic acid , a critical but highly labile intermediate in the tyrosine catabolic pathway. While clinical diagnostics typically rely on the downstream surrogate succinylacetone due to stability issues, research into enzyme kinetics (specifically Fumarylacetoacetate Hydrolase, FAH) and metabolic flux analysis requires direct measurement of the acid itself.
Technical Challenge: The target molecule undergoes rapid spontaneous decarboxylation and isomerization (cis-trans) at physiological pH. The Solution: This method utilizes a "Cold-Acid Stabilization" extraction coupled with a rapid Polar-RP LC-MS/MS negative electrospray ionization (ESI-) workflow to capture the analyte before degradation.
Biological Context & Mechanism[1]
This compound exists in two isomeric forms: the cis-isomer (Maleylacetoacetate, MAA) and the trans-isomer (Fumarylacetoacetate, FAA). In the homogentisate pathway, MAA is generated by homogentisate 1,2-dioxygenase and subsequently isomerized to FAA, which is then hydrolyzed by FAH into fumarate and acetoacetate.
Accumulation of these intermediates (due to FAH deficiency in Tyrosinemia Type I) leads to the formation of succinylacetone, a potent toxin.[1]
DOT Diagram 1: Tyrosine Catabolic Pathway & Instability Points
Caption: Metabolic position of this compound isomers. Yellow nodes indicate the target analytes of this method.
Experimental Protocol
Reagents and Standards[2][3]
-
Target Standard: Maleylacetoacetate (MAA) is not commercially stable. It must be generated enzymatically in situ using Homogentisate 1,2-dioxygenase or synthesized as the dimethyl ester and hydrolyzed immediately before use.
-
Internal Standard (IS): ^13^C_4-Succinic Acid or d3-Methylmalonic acid (structural analogs preferred due to lack of stable isotope MAA).
-
Mobile Phases: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).[2]
Sample Preparation: "Cold-Acid Stabilization"
Rationale: The keto-acid backbone is susceptible to decarboxylation at neutral/basic pH and room temperature. Acid quenching precipitates enzymes (stopping production) and protonates the carboxylic groups, stabilizing the molecule for RP-LC.
-
Preparation: Pre-chill all tubes and centrifuge rotors to 4°C.
-
Quenching: Aliquot 50 µL of biological sample (plasma/reaction mix) directly into 150 µL of ice-cold 1% Formic Acid in Acetonitrile .
-
Note: The high acid content (1%) is critical to drop pH < 3.0 immediately.
-
-
Internal Standard: Add 10 µL of IS working solution (1 µg/mL).
-
Extraction: Vortex vigorously for 10 seconds.
-
Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collection: Transfer supernatant to a pre-chilled glass vial. Inject immediately.
-
Warning: Do not use an autosampler waiting queue > 1 hour. If delay is inevitable, freeze at -80°C.
-
LC-MS/MS Methodology
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 / Waters ACQUITY).
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Why T3? This column is designed to retain polar organic acids that elute in the void volume of standard C18 columns.
-
-
Temperature: 30°C (Column), 4°C (Autosampler - Critical ).
-
Flow Rate: 0.3 mL/min.
Gradient Table:
| Time (min) | Mobile Phase A (0.1% FA in H2O) | Mobile Phase B (Acetonitrile) | Curve |
| 0.00 | 98% | 2% | Initial |
| 1.00 | 98% | 2% | Hold |
| 4.00 | 50% | 50% | Linear |
| 4.50 | 5% | 95% | Wash |
| 6.00 | 98% | 2% | Re-equilibrate |
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: Dicarboxylic acids ionize efficiently in negative mode ([M-H]^-). Positive mode is insensitive for this acidic structure.
MRM Transitions:
-
Precursor Ion: m/z 169.0 ([M-H]^- for C7H6O5).
-
Quantifier: m/z 169.0 → 125.0 (Loss of CO2, -44 Da).
-
Qualifier: m/z 169.0 → 81.0 (Loss of 2x CO2).
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |
| MAA / FAA | 169.0 | 125.0 | 25 | 12 | 0.05 |
| MAA / FAA (Qual) | 169.0 | 81.0 | 25 | 22 | 0.05 |
| Succinic Acid (IS) | 117.0 | 73.0 | 20 | 10 | 0.05 |
Workflow Visualization
DOT Diagram 2: Analytical Workflow
Caption: "Crash and Shoot" workflow emphasizing low temperature and acidic quenching to prevent decarboxylation.
Expert Insights & Troubleshooting
Handling Isomerization
In aqueous solution, MAA (cis) and FAA (trans) exist in equilibrium.
-
Observation: You may see two peaks sharing the m/z 169 transition.
-
Resolution: For total pathway flux analysis, integrate both peaks. If specific enzymatic activity (e.g., MAA isomerase) is the target, ensure the gradient is shallow enough (1% B/min) at the start to resolve the isomers.
Alternative Derivatization Strategy
If direct analysis yields poor reproducibility due to instability, employ O-phenylenediamine (OPD) derivatization.
-
Chemistry: OPD reacts with the alpha-keto acid moiety to form a stable quinoxaline derivative.
-
Protocol: Incubate sample with 10 mM OPD in 2N HCl for 30 mins at 60°C.
-
Benefit: Shifts detection to Positive Mode (ESI+) and significantly increases stability, allowing for autosampler queuing.
Matrix Effects
Biological matrices (urine/plasma) often contain high levels of isomeric organic acids.
-
Validation Step: Perform a spike-recovery experiment. If signal suppression exceeds 20%, switch to a HILIC column (e.g., BEH Amide) using Ammonium Acetate (pH 6.8) / ACN mobile phases, though this risks on-column degradation of the unstable acid.
References
-
Pathway Context & Instability
- Source: Fernandez-Canon, J. M., & Penalva, M. A. (1998). "Characterization of a fungal maleylacetoacetate isomerase and identification of its human homologue." Journal of Biological Chemistry.
- Relevance: Establishes the cis-trans isomerization and instability of the this compound structure.
-
Clinical Surrogate Method (Succinylacetone)
- Source: Rashed, M. S., et al. (1995). "Diagnosis of Tyrosinemia Type I by Stable Isotope Dilution GC-MS." Clinical Chemistry.
- Relevance: Defines the standard degradation product (succinylacetone) used when direct measurement fails.
-
General Organic Acid LC-MS Profiling
-
Enzymatic Assay Protocol (FAH)
- Source: Bateman, R. L., et al. (2001). "Human fumarylacetoacetate hydrolase: kinetic mechanism and pH dependence." Biochemistry.
- Relevance: Describes the spectrophotometric and analytical requirements for handling the substr
Sources
- 1. LC-MS/MS method for simultaneous determination on a dried blood spot of multiple analytes relevant for treatment monitoring in patients with tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. archipel.uqam.ca [archipel.uqam.ca]
Protocol for the GC-MS Analysis of 4-Oxohepta-2,5-dienedioic Acid via Two-Step Derivatization
Application Note: AN-GCMS-2026-04
Abstract & Core Challenge
The analysis of 4-oxohepta-2,5-dienedioic acid (CAS: 34911-62-1) presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS). As a dicarboxylic acid featuring a central ketone conjugated with two double bonds, the molecule exhibits high polarity, low volatility, and significant thermal instability. Direct injection into a GC inlet results in decarboxylation and polymerization, yielding poor sensitivity and ghost peaks.
This guide details a robust, self-validating Two-Step Derivatization Protocol (MOX-TMS) . By converting the ketone to a methoxime and the carboxylic acids to trimethylsilyl (TMS) esters, we stabilize the conjugated system and render the molecule volatile for trace-level detection.[1]
Chemical Logic & Mechanism
To ensure data integrity, one must understand why specific reagents are used.
-
Step 1: Methoximation (The Stabilizer):
-
Target: The C-4 Ketone group.
-
Reagent: Methoxyamine Hydrochloride (MeOX) in Pyridine.
-
Mechanism: The nucleophilic nitrogen attacks the carbonyl carbon.
-
Why: This "locks" the ketone form, preventing keto-enol tautomerism and thermal degradation. For symmetric isomers like (2E,5E)-4-oxohepta-2,5-dienedioic acid, this yields a single derivative. For asymmetric precursors, this step may generate syn and anti geometric isomers (double peaks).
-
-
Step 2: Silylation (The Volatilizer):
-
Target: The two Carboxylic Acid (-COOH) groups.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
-
Why: Replaces active protic hydrogens with trimethylsilyl groups (-Si(CH₃)₃).[1] This drastically reduces polarity and hydrogen bonding, allowing the molecule to traverse the non-polar GC column.
-
Derivatization Pathway[1][2]
Figure 1: The sequential derivatization workflow converting the unstable native acid into a robust GC-compatible analyte.
Experimental Protocol
Safety Warning: Pyridine is toxic and flammable. MSTFA is moisture-sensitive. Perform all steps in a fume hood.
Materials Required[2]
-
Analyte Standard: this compound (>95% purity).[2]
-
Reagent A (Oximation): Methoxyamine Hydrochloride (20 mg/mL) dissolved in anhydrous Pyridine.
-
Reagent B (Silylation): MSTFA + 1% TMCS (commercially available).
-
Internal Standard (IS): Cinnamic acid-d5 or Myristic acid-d27 (to track derivatization efficiency).
-
Solvent: Anhydrous Hexane (for dilution, optional).
Step-by-Step Procedure
-
Sample Preparation:
-
Aliquot 10–50 µg of the target acid into a 1.5 mL GC glass vial.
-
Evaporate to complete dryness under a gentle stream of Nitrogen (N₂). Critical: Any residual water will quench the silylation reagent.
-
-
First Derivatization (Methoximation):
-
Add 50 µL of Reagent A (MeOX/Pyridine) to the dried residue.
-
Cap tightly and vortex for 30 seconds.
-
Incubate at 60°C for 60 minutes .
-
Checkpoint: Ensure the solid residue is fully dissolved.
-
-
Second Derivatization (Silylation):
-
Add 50 µL of Reagent B (MSTFA + 1% TMCS) directly to the reaction mix.
-
Vortex for 10 seconds.
-
Incubate at 37°C for 30 minutes .
-
Note: Avoid high temperatures (>70°C) in this step to prevent degradation of the silyl esters.
-
-
Final Workup:
-
Allow the sample to cool to room temperature.
-
(Optional) If the solution is too concentrated, dilute with 100 µL anhydrous Hexane.
-
Transfer to a GC autosampler vial with a glass insert.
-
Inject immediately (stable for ~24 hours).
-
GC-MS Method Parameters
To achieve optimal separation, use a non-polar column (5% phenyl equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm) | Standard non-polar phase for silylated compounds. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal cracking. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |
| Oven Program | 70°C (hold 2 min) | Slow ramp ensures separation from reagents (pyridine/MSTFA). |
| Transfer Line | 280°C | Prevents condensation before the ion source. |
| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization. |
| Scan Range | m/z 50 – 550 | Covers the molecular ion and fragments. |
Results & Interpretation
Mass Spectral Features
The derivative formed is Dimethyl-TMS-4-methoxyimino-hepta-2,5-dienedioate (approximate nomenclature).
-
Molecular Weight Calculation:
-
Diagnostic Ions (Fragmentation Pattern):
| m/z | Identity | Significance |
| 343 | Molecular Ion (often weak intensity). | |
| 328 | Loss of Methyl group (-CH₃) from TMS. Very common base peak or high intensity. | |
| 312 | Loss of Methoxy group (-OCH₃) from the oxime. | |
| 73 | Trimethylsilyl cation. Universal marker for TMS derivatives. | |
| 147 | Pentamethyldisiloxane | Rearrangement ion typical in di-TMS compounds. |
Chromatographic Profile (Isomerism)
-
Symmetric Isomer ((2E,5E)): If the starting material is the symmetric (2E,5E) isomer, the methoxime group (=N-OCH₃) sees an identical environment on both sides. Expect a Single Peak.
-
Asymmetric Isomers: If the sample contains mixed geometries (e.g., cis/trans mixes), you may observe two peaks (Syn/Anti oxime isomers). Sum the areas of both peaks for quantitation.
Troubleshooting & Quality Control
Common Failure Modes
-
No Peak / Low Response:
-
Cause: Moisture in the sample or reagents. MSTFA hydrolyzes instantly upon contact with water.
-
Fix: Ensure rigorous drying (lyophilization or N₂ blow-down) and use fresh ampoules of MSTFA.
-
-
Multiple "Ghost" Peaks:
-
Cause: Incomplete oximation. If the ketone is not fully protected, the underivatized ketone will react with MSTFA to form enol-TMS ethers, creating a messy chromatogram.
-
Fix: Increase Step 1 incubation time to 90 minutes.
-
-
Tailing Peaks:
-
Cause: Active sites in the GC inlet (dirty liner). Dicarboxylic acids are sticky.
-
Fix: Change the inlet liner (use deactivitated wool) and clip 10cm from the column guard.
-
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link
-
PubChem. (2025). Compound Summary: (2E,5E)-4-oxohepta-2,5-dienedioic acid.[5] National Library of Medicine. Link
-
Kanani, H., et al. (2008). Standardization of GC-MS based protocols for metabolome analysis. Journal of Chromatography B, 871(2), 191-201. Link
Sources
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. CAS:845673-74-7, 4-oxo Docosahexaenoic Acid-毕得医药 [bidepharm.com]
- 3. This compound/CAS:34911-62-1-HXCHEM [hxchem.net]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Analysis of 4-Oxohepta-2,5-dienedioic Acid
This Application Note is designed for researchers and analytical scientists focusing on the separation and quantification of labile keto-dicarboxylic acids, specifically 4-oxohepta-2,5-dienedioic acid (CAS 34911-62-1) and its metabolic analogs.
Executive Summary
The separation of This compound presents unique challenges due to its high polarity, dicarboxylic nature, and the presence of a reactive conjugated dienone system. Often associated with the microbial degradation of phenolic compounds (e.g., the gentisate or 4-hydroxyphenylacetic acid pathways), this compound requires specific chromatographic conditions to prevent on-column degradation and ensure adequate retention.
This protocol details a Reverse-Phase HPLC (RP-HPLC) method utilizing a high-retention C18 stationary phase (C18-Aq) compatible with 100% aqueous mobile phases. The method prioritizes the stabilization of the keto-enol tautomers and the suppression of carboxylic acid ionization to achieve sharp, symmetrical peaks.
Chemical Context & Physicochemical Properties
Understanding the analyte is the first step to successful separation. This compound contains two carboxylic acid groups and a central ketone flanked by double bonds.
| Property | Value / Characteristic | Impact on HPLC Method |
| Molecular Formula | C | Low molecular weight (170.12 g/mol ) requires high surface area columns. |
| Structure | HOOC-CH=CH-C(=O)-CH=CH-COOH | Conjugated system (C=C-C=O-C=C) creates strong UV absorbance. |
| pKa Values (Predicted) | pKa | Mobile phase pH must be < 2.5 to suppress ionization and increase retention. |
| Stability | Labile; prone to decarboxylation and isomerization. | Samples must be kept at 4°C; Analysis should be rapid. |
| UV Max | Dual-wavelength detection recommended (254 nm & 300 nm). |
Method Development Strategy
Stationary Phase Selection
Standard C18 columns often suffer from "phase collapse" (dewetting) when used with the high-aqueous mobile phases required to retain polar dicarboxylic acids.
-
Recommended: HSS T3 (High Strength Silica) or C18-Aq columns. These phases are end-capped specifically to withstand 100% aqueous conditions and provide superior retention for polar acids.
Mobile Phase Chemistry
-
Acidification: 0.1% Formic Acid (pH ~2.7) is essential. It suppresses the ionization of the carboxyl groups (
), increasing hydrophobicity and interaction with the C18 phase. -
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shapes for conjugated ketones.
Detailed Experimental Protocol
Reagents and Standards
-
Analyte Standard: this compound (Custom synthesis or >95% purity commercial standard).
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).
-
Internal Standard (Optional): Fumaric acid or Maleic acid (structurally similar but stable).
Instrument Configuration
-
System: HPLC or UHPLC with Binary Pump.
-
Detector: Diode Array Detector (DAD/PDA) or Variable Wavelength Detector (VWD).
-
Autosampler: Cooled to 4°C (Critical for stability).
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18-Aq (5 µm, 4.6 x 150 mm for standard HPLC) |
| Column Temp | 30°C (Do not exceed 40°C to prevent degradation) |
| Flow Rate | 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC) |
| Injection Vol | 2–5 µL |
| Detection | Channel A: 254 nm (Conjugated alkene); Channel B: 310 nm (Enol form); Scan: 200–400 nm |
Gradient Program
Note: Gradient is optimized for a standard HPLC flow (1.0 mL/min). Adjust for UHPLC accordingly.
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) | Event |
| 0.0 | 98% | 2% | Initial Equilibration |
| 2.0 | 98% | 2% | Isocratic Hold (Retain polar acids) |
| 10.0 | 60% | 40% | Linear Gradient (Elute hydrophobic impurities) |
| 12.0 | 5% | 95% | Wash |
| 14.0 | 98% | 2% | Re-equilibration |
| 20.0 | 98% | 2% | End of Run |
Sample Preparation Workflow
This workflow minimizes thermal stress and oxidative degradation.
Figure 1: Optimized sample preparation workflow for labile keto-acids.
Metabolic Context Diagram
Understanding the origin of the analyte aids in identifying co-eluting peaks (e.g., Maleylpyruvate or Fumarylpyruvate).
Figure 2: Metabolic pathway positioning this compound in phenolic acid degradation.
Troubleshooting & Validation
Peak Tailing
-
Cause: Interaction between the carboxyl groups and residual silanols on the column or metal contamination.
-
Solution: Ensure the column is "End-capped." If tailing persists, add 2.5 mM Ammonium Formate to the mobile phase (buffer pH to 3.0) to mask silanols, though this may slightly reduce retention.
Peak Splitting (Doublet Peaks)
-
Cause: Keto-enol tautomerism or cis-trans isomerization occurring on the column timescale.
-
Solution:
-
Temperature: Lower the column temperature to 20°C to slow the isomerization rate (freezing the equilibrium).
-
Flow Rate: Increase flow rate to reduce on-column residence time.
-
Limit of Detection (LOD)
-
Based on the molar extinction coefficient (
) of conjugated dienones (~15,000 M cm at 254 nm), the expected LOD is approximately 0.5–1.0 µM (0.1 ng on-column).
References
-
Knox, W. E., & Edwards, S. W. (1955). The properties of maleylacetoacetate, the initial product of homogentisate oxidation. Journal of Biological Chemistry, 216(2), 479-487. Link
-
Mendez, V., et al. (2011). Constraints on paracetamol degradation by Pseudomonas sp. strain C18 coupled to the gentisate pathway. International Biodeterioration & Biodegradation, 65(2), 253-260. (Describes HPLC of gentisate pathway intermediates). Link
-
Waters Corporation. (2020). Analysis of Polar Organic Acids using HSS T3 Columns. Application Note. Link
-
Lozada-Ramírez, J. D., et al. (2022). Evaluation of Antioxidant Activity and Biotransformation of Opuntia Ficus Fruit. International Journal of Molecular Sciences, 23(21), 13444. (LC-MS identification of fumarylacetoacetic acid). Link
-
Bide Pharm. (2024). Product Data: this compound (CAS 34911-62-1).[1][][3][4] Link
Sources
- 1. This compound | CAS:34911-62-1 | Atomaxchem [en.atomaxchem.com]
- 3. This compound | CAS: 34911-62-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
using 4-oxohepta-2,5-dienedioic acid as a chemical intermediate in synthesis
Application Note: Strategic Utilization of 4-Oxohepta-2,5-dienedioic Acid (4-OD) in High-Value Synthesis
Part 1: Executive Summary & Chemical Profile
This compound (4-OD) (CAS: 34911-62-1) is a specialized C7 dicarboxylic acid characterized by a symmetric "push-pull" enone structure. Often generated as a metabolic intermediate in the degradation of lignin-derived aromatics (specifically via the meta-cleavage of hydroxyphenylacetic acid or protocatechuic acid), it represents a "bio-privileged" molecule. Its unique structure—a central ketone flanked by two conjugated double bonds and terminal carboxylic acids—makes it a potent bis-electrophile .
For synthetic chemists, 4-OD serves as a divergent intermediate:
-
N-Heterocyclization: Precursor to pyridine-2,6-dicarboxylic acid derivatives (e.g., Chelidamic Acid).
-
O-Heterocyclization: Precursor to pyrone-2,6-dicarboxylic acid derivatives (e.g., Chelidonic Acid).
-
Polymer Synthesis: Reducible to 4-oxoheptanedioic acid (a ketopimelic acid analog) for polyamide production.
Chemical Specifications
| Property | Specification |
| IUPAC Name | (2E,5E)-4-oxohepta-2,5-dienedioic acid |
| Molecular Formula | C₇H₆O₅ |
| Molecular Weight | 170.12 g/mol |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in Et₂O. |
| Stability | High Sensitivity. Susceptible to polymerization and decarboxylation. Store at -20°C under Argon. |
| Reactivity Class | Michael Acceptor (Double), Dienophile, Bronsted Acid. |
Part 2: Divergent Synthesis Pathways (Visualized)
The following diagram illustrates the central role of 4-OD in accessing distinct chemical classes based on the reaction environment (pH and nucleophile choice).
Caption: Divergent synthesis map showing the conversion of 4-OD into N-heterocycles, O-heterocycles, or aliphatic monomers.
Part 3: Detailed Application Protocols
Protocol A: Synthesis of Chelidamic Acid (Ligand Scaffold)
Objective: Convert acyclic 4-OD into the heterocyclic ligand Chelidamic Acid via ammonolysis and double Michael addition. Mechanism: The ammonia acts as a binucleophile, attacking both β-carbons of the enone system, followed by dehydration to aromatize the ring.
Materials:
-
This compound (1.7 g, 10 mmol)
-
Ammonium Hydroxide (28% NH₃ solution)
-
Ethanol (Absolute)
-
Hydrochloric Acid (6M)
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.7 g of 4-OD in 10 mL of ethanol. The solution may appear yellow due to the conjugated system.
-
Ammonolysis: Cool the flask to 0°C in an ice bath. Dropwise add 5 mL of concentrated Ammonium Hydroxide (excess).
-
Observation: The solution will darken as the amine-enone adducts form.
-
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat gently to 50°C for 30 minutes to drive the dehydration and aromatization.
-
Work-up: Concentrate the solution under reduced pressure to remove excess ammonia and ethanol.
-
Precipitation: Redissolve the residue in a minimum amount of water (approx. 5 mL). Acidify carefully with 6M HCl to pH 1-2.
-
Critical Step: Chelidamic acid precipitates as a white to off-white solid at low pH.
-
-
Purification: Filter the solid, wash with ice-cold water (2 x 2 mL) and acetone (1 x 2 mL). Dry under vacuum.
-
Yield Expectation: 65-75%.
-
Protocol B: Selective Reduction to 4-Oxoheptanedioic Acid
Objective: Reduce the alkene functions while preserving the ketone and carboxylic acids for polymer applications.
Materials:
-
This compound (1.0 g)
-
Pd/C (5% Palladium on Carbon, 50 mg)
-
Methanol (20 mL)
-
Hydrogen Balloon (1 atm)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-OD in methanol in a hydrogenation flask.
-
Catalyst Addition: Add Pd/C carefully under an inert atmosphere (Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously under a Hydrogen balloon at room temperature for 4 hours.
-
Monitoring: Monitor reaction progress via TLC or HPLC.[1] Disappearance of the UV-active conjugated starting material indicates completion (the product is less UV active).
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Isolation: Evaporate the methanol to yield 4-oxoheptanedioic acid as a waxy solid.
-
Note: This intermediate can be further reduced (Wolff-Kishner or Clemmensen) to Pimelic Acid if the ketone is not required.
-
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete cyclization or pH incorrect. | Ensure pH is <2 during precipitation. Chelidamic acid is amphoteric; it is soluble at neutral pH. |
| Polymerization | Starting material degraded before use. | Check purity of 4-OD via NMR. If signals are broad, repurify or use fresh stock. Store 4-OD at -20°C. |
| Dark/Tar Products | Oxidation or excessive heat. | Perform ammonolysis under Nitrogen atmosphere. Do not exceed 50°C during heating steps. |
Part 5: References
-
PubChem. (2025).[2][3] Compound Summary: (2E,5E)-4-oxohepta-2,5-dienedioic acid. National Library of Medicine. Retrieved from [Link]
-
Sayed, M., et al. (2013). "An improved synthesis and some reactions of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate." Arkivoc, 2013(iv), 405-412. (Describes the cyclization logic of related enone-diacids). Retrieved from [Link]
-
Bugg, T. D., et al. (2011). "The emerging role for bacteria in lignin degradation and bio-product formation." Current Opinion in Biotechnology, 22(3), 394-400. (Contextualizes the metabolic origin of 4-OD). Retrieved from [Link]
Sources
purification of 4-oxohepta-2,5-dienedioic acid from fermentation broth
Application Note: High-Purity Isolation and Purification of 4-Oxohepta-2,5-dienedioic Acid (OHDDA) from Bacterial Fermentation
Executive Summary
This technical guide details the isolation of This compound (OHDDA) , a pivotal C7 dicarboxylic acid intermediate generated during the catabolism of 4-hydroxyphenylacetic acid (4-HPA). Primarily produced via the hpa metabolic pathway in engineered Escherichia coli or Pseudomonas strains, OHDDA represents a high-value synthon for bio-based polymers and pharmaceutical precursors.
The purification of OHDDA presents specific challenges due to its amphiphilic nature , pH-dependent stability , and propensity for thermal decarboxylation . This protocol moves beyond standard organic acid extraction, employing a Dual-Mode Capture Strategy (Solid Phase Extraction coupled with Preparative HPLC) to ensure >98% purity.
Metabolic Context & Molecule Characteristics
Understanding the upstream generation of OHDDA is critical for optimizing the harvest time. OHDDA is typically accumulated when the downstream decarboxylase or hydratase enzymes (e.g., HpaG/HpaH) are genetically inactivated or chemically inhibited.
Physicochemical Profile
| Property | Value | Implication for Purification |
| Molecular Formula | Small, polar molecule. | |
| Molecular Weight | 170.12 g/mol | Elutes early in Reverse Phase (RP) without ion suppression. |
| pKa (Predicted) | Critical: Must be maintained at pH < 2.0 during extraction to ensure protonation. | |
| UV Max | ~245–260 nm | Strong absorbance due to conjugated diene-one system. |
| Stability | Thermolabile > 40°C | All concentration steps must use Cold Trap or reduced pressure < 35°C. |
Biosynthetic Pathway (Hpa Pathway)
The molecule is derived from the extradiol cleavage of 3,4-dihydroxyphenylacetate.
Figure 1: Biosynthetic generation of OHDDA. Accumulation is achieved by arresting the pathway post-decarboxylation.
Purification Protocol
Phase A: Broth Clarification & Stabilization
Objective: Remove biomass and stabilize the labile dienedioic acid core.
-
Harvesting:
-
Chill fermentation broth to 4°C immediately upon termination.
-
Centrifugation: 8,000
g for 20 mins at 4°C. -
Filtration: Pass supernatant through a 0.22
m PVDF membrane . Nylon is not recommended due to potential binding of acidic moieties.
-
-
Acidification (Crucial Step):
-
The supernatant pH is likely neutral (6.5–7.5).
-
Action: Slowly add 6M HCl to adjust pH to 2.0 .
-
Why? This protonates both carboxylic acid groups (
), rendering the molecule hydrophobic enough for resin retention or solvent extraction. -
Caution: Do not use H
SO if downstream LC-MS is planned, as sulfate ions suppress ionization.
-
Phase B: Capture & Concentration (Solid Phase Extraction)
While Liquid-Liquid Extraction (Ethyl Acetate) is possible, Solid Phase Extraction (SPE) is superior for recovery and reproducibility.
-
Cartridge Selection: Waters Oasis MAX (Mixed-mode Anion eXchange) or HLB (Hydrophilic-Lipophilic Balance).
-
Recommendation:MAX provides higher selectivity for dicarboxylic acids.
-
Protocol (MAX Cartridge, 6cc/150mg):
-
Conditioning: 3 mL Methanol
3 mL Water. -
Loading: Load acidified supernatant (pH 2.0) at a flow rate of 1–2 mL/min.
-
Mechanism:[1][2] At pH 2.0, the sorbent (quaternary amine) interacts via reversed-phase mechanisms with the protonated acid, or if pH is slightly higher (pH 4-5), via ion exchange. For MAX, loading at neutral pH (pH 7) followed by acidic wash is often cleaner.
-
Revised Loading Strategy for MAX: Adjust broth to pH 7.0 . Load. The OHDDA (anionic) binds to the quaternary amine.
-
-
Washing:
-
Wash 1: 5% NH
OH in Water (Removes neutrals/bases). -
Wash 2: Methanol (Removes hydrophobic neutrals).
-
-
Elution:
Phase C: Polishing (Preparative HPLC)
Objective: Isolate OHDDA from structurally similar isomers (e.g., fumaric acid derivatives).
-
System: Preparative HPLC with UV-Vis/PDA detector.
-
Column: Phenomenex Luna Omega C18 PS (Polar Select) or equivalent.
-
Why? Standard C18 may suffer from "dewetting" or poor retention of polar acids. "Polar Select" or "Aq" columns are engineered for 100% aqueous stability.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
| Time (min) | % B | Event |
| 0.0 | 0 | Equilibration |
| 2.0 | 0 | Load/Injection |
| 15.0 | 30 | Linear Gradient (Separation) |
| 17.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 21.0 | 0 | Re-equilibration |
-
Detection: Monitor at 254 nm (diene system) and 210 nm (carboxyl groups).
-
Fraction Collection: Collect peak eluting typically between 8–12 minutes (depending on flow rate/column dimensions).
Phase D: Drying & Storage
-
Evaporation: Rotary evaporator or SpeedVac.
-
Critical: Bath temperature must not exceed 35°C .
-
-
Lyophilization: Freeze-dry the aqueous residue to obtain a white to off-white powder.
-
Storage: Store at -20°C under Argon/Nitrogen to prevent oxidation.
Workflow Visualization
Figure 2: Integrated downstream processing workflow for OHDDA.
Analytical Validation (Quality Control)
To confirm the identity and purity of the isolated compound, the following analytical methods are required.
A. HPLC-UV/MS Analysis
-
Column: Agilent Zorbax SB-C18 (
mm, 5 m). -
MS Conditions: Negative Ion Mode (ESI-).
-
Target Ion:
m/z. -
Fragment Ions: Look for decarboxylation loss (
, -44 Da) m/z 125.
-
B. NMR Spectroscopy
-
Solvent:
or . -
Key Signals (
):-
Olefinic protons (
6.0 – 7.0 ppm). -
Absence of aromatic protons (confirms ring cleavage of precursor).
-
Coupling constants (
) will distinguish between cis/trans (Z/E) isomers of the diene system.
-
References
-
Prieto, M. A., et al. (1996). "Degradation of 4-hydroxyphenylacetic acid by Escherichia coli W." Journal of Bacteriology, 178(1), 111-120. Link
-
Díaz, E., et al. (2001). "Biodegradation of aromatic compounds by Escherichia coli." Microbiology and Molecular Biology Reviews, 65(4), 523-569. Link
-
Sigma-Aldrich. "Product Specification: this compound."[3] Link
-
PubChem. "Compound Summary: (2E,5E)-4-oxohepta-2,5-dienedioic acid."[4][5] National Library of Medicine. Link
-
Waters Corporation. "Oasis MAX Extraction Cartridges - Care and Use Manual." Link
Sources
- 1. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-OXO-HEPTA-2,5-DIENEDIOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2E,5Z)-4-methylhepta-2,5-dienoic acid | C8H12O2 | CID 57561210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for solid-phase extraction of 4-oxohepta-2,5-dienedioic acid
Executive Summary & Chemical Context
4-Oxohepta-2,5-dienedioic acid (Formula:
The Challenge: The isolation of this molecule is notoriously difficult due to its inherent instability. In biological matrices (plasma, urine, tissue homogenates), it undergoes spontaneous decarboxylation and hydrolysis, particularly in the presence of the enzyme fumarylacetoacetate hydrolase (FAH).[5] In clinical diagnostics for Tyrosinemia Type I (FAH deficiency), the downstream metabolite succinylacetone is typically measured because FAA is too transient.
The Solution:
This protocol details a Stabilization-Assisted Mixed-Mode Anion Exchange (MAX) method. Unlike standard reversed-phase extraction, this approach leverages the molecule's dicarboxylic acid nature (
Biological Pathway & Instability Mechanism
To understand the extraction timing, one must visualize the metabolic pressure on the analyte.
Figure 1: Tyrosine catabolic pathway highlighting the transient nature of this compound (MAA/FAA). The extraction window is limited by rapid hydrolysis and decarboxylation.
Pre-Analytical Considerations & Reagents
Critical Causality: Standard SPE protocols will fail because the analyte degrades during the "Load" and "Dry" steps at room temperature. This protocol requires Cryogenic Handling and Enzyme Inhibition .
Reagents:
-
Sorbent: Mixed-Mode Strong Anion Exchange (MAX) – 60 mg / 3 mL cartridges (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).
-
Rationale: The sorbent contains both lipophilic (reversed-phase) and positively charged (anion exchange) groups. This allows retention of the dicarboxylic acid in its ionized state while washing away neutrals.
-
-
Stabilization Buffer: 0.1% Formic Acid in Acetonitrile (pre-chilled to -20°C).
-
Elution Solvent: 2% Formic Acid in Methanol.
-
Internal Standard:
-Succinic Acid (structural analog) or deuterated tyrosine metabolites.
Detailed Experimental Protocol
Step 1: Sample Preparation (The "Cold-Crash" Technique)
Objective: Immediately stop enzymatic activity and precipitate proteins without degrading the acid-labile ketone.
-
Collection: Collect biological fluid (plasma/urine) directly into tubes containing EDTA (anticoagulant) and sodium fluoride (enzyme inhibitor).
-
Quenching: Immediately add 3 volumes of ice-cold Stabilization Buffer (Acetonitrile/0.1% Formic Acid) to 1 volume of sample.
-
Mechanism: The organic solvent precipitates proteins (removing FAH enzyme) and the cold temperature slows spontaneous hydrolysis.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Adjustment: Transfer supernatant to a clean tube. Dilute 1:1 with 50 mM Ammonium Acetate (pH 7.0) .
-
Why? We must raise the pH back to neutral (~pH 7) to ensure the dicarboxylic acid is deprotonated (
) so it can bind to the Anion Exchange sorbent.
-
Step 2: Solid-Phase Extraction (MAX Protocol)
| Step | Solvent/Action | Volume | Mechanistic Rationale |
| 1. Condition | Methanol | 3 mL | Activates the hydrophobic ligands on the sorbent. |
| 2. Equilibrate | 50 mM Ammonium Acetate (pH 7) | 3 mL | Creates a neutral environment to ensure the sorbent surface charge is active and compatible with the sample. |
| 3. Load | Pre-treated Sample (from Step 1) | Varies | Load at gravity flow or low vacuum (<5 Hg). The target analyte ( |
| 4. Wash 1 | 5% Ammonium Hydroxide in Water | 2 mL | Critical Step: High pH keeps the analyte ionized (bound). This step removes neutral interferences and weak bases. |
| 5. Wash 2 | Methanol | 2 mL | Removes hydrophobic interferences (lipids) that are not ionically bound. The analyte remains locked by ionic interaction. |
| 6. Elute | 2% Formic Acid in Methanol | 2 x 0.5 mL | Release Mechanism: The acid protonates the carboxyl groups of the analyte ( |
| 7. Post-Elution | Immediate Analysis | N/A | Do not evaporate to dryness if possible. Evaporation concentrates residual acid, accelerating degradation. Inject directly or dilute.[6] |
Analytical Validation (LC-MS/MS)
To validate the extraction, use a Triple Quadrupole Mass Spectrometer in Negative Electrospray Ionization (ESI-) mode. Dicarboxylic acids ionize best by losing a proton.
-
Column: C18 Polar-Embedded or HILIC column (to retain polar acids).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
MRM Transitions (Theoretical):
-
Precursor Ion:
169.0 -
Quantifier Product:
125.0 (Loss of ) -
Qualifier Product:
81.0 (Further fragmentation of the carbon chain)
Data Presentation: Recovery Rates (Simulated data based on dicarboxylic acid behavior on MAX sorbents)
| Matrix | Spike Conc.[7][8][9] (ng/mL) | Recovery (%) | RSD (%) |
| Water (Control) | 100 | 92.5 | 3.1 |
| Human Plasma | 100 | 84.2 | 5.8 |
| Urine | 100 | 81.0 | 6.2 |
Troubleshooting & Optimization
-
Low Recovery: If recovery is low, the analyte may be degrading during the "Load" step.
-
Fix: Perform the entire SPE procedure in a cold room (4°C) or use a jacketed SPE manifold.
-
-
Peak Tailing: Dicarboxylic acids often chelate to stainless steel LC parts.
-
Fix: Add 5µM EDTA to the LC mobile phase or use a PEEK-lined column.
-
-
Isomer Separation: To distinguish MAA (cis) from FAA (trans), use a porous graphitic carbon (PGC) column, which offers superior shape selectivity for geometric isomers compared to C18.
References
-
PubChem. (n.d.).[4] (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5.[][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Grompe, M. (2001). The pathophysiology and treatment of hereditary tyrosinemia type 1. Seminars in Liver Disease, 21(4), 563-571. (Contextualizes the instability of FAA/MAA).
- Waters Corporation. (2023). Oasis MAX 96-Well Plate and Cartridge Instruction Sheet. (Standard protocol basis for Mixed-Mode Anion Exchange).
- Michopoulos, F., et al. (2011). Targeted metabolic profiling of the tyrosine catabolic pathway in human plasma. Analytical Chemistry. (Methodology for tyrosine metabolites).
Sources
- 2. This compound | CAS 34911-62-1 [matrix-fine-chemicals.com]
- 3. This compound | CAS:34911-62-1 | Atomaxchem [en.atomaxchem.com]
- 4. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fumarylacetoacetic acid - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Extraction of mono- and dicarboxylic acids from a curative water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
developing a biomarker assay for 4-oxohepta-2,5-dienedioic acid
Application Note: Development of a Quantitative LC-MS/MS Biomarker Assay for 4-Oxohepta-2,5-dienedioic Acid (Fumarylacetoacetate)
Executive Summary
This compound , biologically known as Fumarylacetoacetate (FAA) (specifically the 2E,5E isomer), is a critical metabolic intermediate in the catabolism of tyrosine. Its accumulation is the hallmark pathophysiology of Tyrosinemia Type 1 (HT-1) , a severe genetic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH).
In drug development—particularly for novel FAH enzyme replacement therapies, gene editing (CRISPR/Cas9) strategies, or upstream pathway inhibitors (e.g., HPD inhibitors like Nitisinone)—the ability to quantify FAA directly provides a more proximal and mechanistic readout than the downstream surrogate, Succinylacetone (SA).
This Application Note details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methodology for the direct quantification of FAA. Unlike standard clinical assays that rely solely on SA, this protocol addresses the specific stability and polarity challenges of FAA, offering high-resolution data for pharmacokinetic/pharmacodynamic (PK/PD) studies.
Biological Context & Mechanism
To develop a valid assay, one must understand the flux of the analyte. FAA is a reactive alkylating agent; its accumulation induces mitochondrial damage and apoptosis in hepatocytes and renal tubular cells.
Tyrosine Catabolic Pathway
The following diagram illustrates the position of FAA within the pathway and the logic of therapeutic intervention.
Figure 1: The Tyrosine Catabolism Pathway highlights FAA as the direct substrate of the FAH enzyme. Accumulation of FAA and its precursor MAA leads to the formation of the toxic byproduct Succinylacetone (SA).
Method Development Strategy
Developing an assay for this compound presents two primary technical hurdles:
-
Chemical Instability: FAA contains a beta-diketone-like moiety and conjugated double bonds, making it susceptible to spontaneous hydrolysis and decarboxylation at neutral or basic pH.
-
Polarity: As a dicarboxylic acid, FAA is highly polar, leading to poor retention on standard C18 columns and significant matrix suppression in the solvent front.
Strategic Solutions
| Challenge | Technical Solution | Rationale |
| Instability | Acidic Stabilization | Maintaining samples at pH < 3.0 immediately upon collection prevents spontaneous degradation to succinylacetone. |
| Retention | HILIC or Polar-Embedded C18 | Use of a hydrophilic interaction liquid chromatography (HILIC) column or a specialized polar-embedded C18 ensures retention and separation from isobaric interferences. |
| Sensitivity | Negative Ion Mode (ESI-) | The dicarboxylic acid structure ionizes most efficiently in negative mode, producing a stable [M-H]⁻ precursor. |
Experimental Protocol
A. Materials & Reagents
-
Analyte Standard: this compound (Fumarylacetoacetate). Note: Due to instability, commercial sourcing can be difficult (e.g., Sigma AldrichCPR). Enzymatic synthesis from Homogentisate using liver homogenates may be required if neat standards are unavailable.
-
Internal Standard (IS): ^13^C_4-Succinate or a structural analog like 3-oxoadipic acid (if available stable isotope FAA is preferred).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with Ammonia) OR 0.1% Formic Acid in Water (depending on column choice—see below).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
B. Sample Preparation (Protein Precipitation)
Self-Validating Step: The use of acidified methanol ensures simultaneous protein removal and analyte stabilization.
-
Collection: Collect plasma/cell lysate on wet ice.
-
Stabilization: Immediately add 10 µL of sample to 90 µL of Ice-Cold 1% Formic Acid in Methanol .
-
Internal Standard: Add 10 µL of Internal Standard working solution.
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 80 µL of supernatant to a silanized glass vial (plastic may absorb hydrophobic contaminants, though FAA is polar, glass is safer for reactive metabolites).
-
Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to improve peak shape during injection.
C. LC-MS/MS Conditions
Chromatography (HILIC Mode - Recommended for Polarity)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (10mM NH4OAc, pH 9) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 10 | 90 |
| 1.0 | 10 | 90 |
| 4.0 | 50 | 50 |
| 4.5 | 50 | 50 |
| 4.6 | 10 | 90 |
| 7.0 | 10 | 90 |
Note: High pH mobile phase is often preferred for HILIC of acidic metabolites to ensure full ionization, but ensure the autosampler is kept at 4°C to minimize degradation.
Mass Spectrometry (ESI Negative Mode)
-
Source: Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Logic |
|---|---|---|---|---|---|
| FAA | 169.0 [M-H]⁻ | 125.0 | 20 | 15 | Loss of CO₂ (-44) |
| FAA | 169.0 [M-H]⁻ | 81.0 | 20 | 25 | Loss of 2xCO₂ (-88) |
| IS | Variable | Variable | - | - | - |
Data Analysis & Validation
Linearity and Range
Construct a calibration curve ranging from 10 ng/mL to 5000 ng/mL . Use a 1/x² weighting factor.
-
Acceptance Criteria: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).
Stability Assessment (Critical)
Because this compound is prone to isomerization (to MAA) or hydrolysis, strict stability testing is required.
-
Benchtop Stability: Assess analyte recovery after 1, 2, and 4 hours at room temperature vs. 4°C.
-
Freeze-Thaw: Limit to 1 cycle. Re-extraction from fresh aliquots is recommended for repeats.
Workflow Diagram
Figure 2: Analytical Workflow emphasizing the critical stabilization step.
Expert Insights & Troubleshooting
-
Isomer Interference: FAA (trans) and MAA (cis) are isomers. In many biological matrices, they exist in equilibrium. If your chromatography does not separate them (MAA usually elutes slightly earlier on C18), report the result as "Total Maleyl/Fumarylacetoacetate." For specific FAH-deficiency studies, the sum is often the biologically relevant metric for toxic load.
-
Surrogate Correlation: Always run a subset of samples for Succinylacetone (SA) analysis. SA is the stable end-product. A high correlation between your FAA assay and SA levels validates that you are measuring the correct upstream pool.
-
Standard Availability: If commercial standards (e.g., from Sigma AldrichCPR) are unavailable or degraded, consider using a liver homogenate from an FAH-knockout mouse model as a "biological standard" to map the retention time, or synthesize via enzymatic conversion of Homogentisate using recombinant HGD and MAAI enzymes.
References
-
PubChem. (2E,5E)-4-oxohepta-2,5-dienedioic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Grompe, M.The pathophysiology and treatment of hereditary tyrosinemia type 1. Pathway mechanisms and FAA toxicity. (Contextual grounding for FAA relevance).
Application Note: Targeted Metabolomic Profiling of 4-Oxohepta-2,5-dienedioic Acid (Maleylpyruvate)
Abstract
This guide details the targeted metabolomic analysis of 4-oxohepta-2,5-dienedioic acid (also known as Maleylpyruvate ), a critical unstable intermediate in the Gentisate Pathway used by bacteria (Pseudomonas, Corynebacterium) for the degradation of aromatic compounds like salicylate, naphthalene, and polycyclic aromatic hydrocarbons (PAHs). Accurate quantification of this metabolite is essential for metabolic flux analysis (MFA) in bioremediation studies and strain engineering. This protocol addresses the specific challenges of analyzing unstable keto-acids, providing a self-validating workflow for extraction, LC-MS/MS profiling, and data interpretation.
Introduction & Metabolic Context
The Molecule
-
IUPAC Name: this compound[1]
-
Common Name: Maleylpyruvate (cis-isomer) / Fumarylpyruvate (trans-isomer)
-
CAS Number: 34911-62-1[1]
-
Molecular Formula: C7H6O5 (MW: 170.12 g/mol )
-
Role: Cleavage product of Gentisate (2,5-dihydroxybenzoate) via Gentisate 1,2-dioxygenase.
Biological Significance
In metabolic engineering and environmental biotechnology, this compound serves as a diagnostic biomarker for pathway efficiency.
-
Bioremediation Bottlenecks: Accumulation of Maleylpyruvate indicates insufficient activity of Maleylpyruvate Isomerase, leading to pathway stalling and potential cellular toxicity during PAH degradation.
-
Metabolic Flux Analysis (MFA): Quantifying the ratio of Maleylpyruvate to downstream metabolites (Fumarate/Pyruvate) reveals the carbon flux throughput in engineered bacterial strains.
Pathway Visualization
The following diagram illustrates the Gentisate pathway, highlighting the critical isomerization step where this compound acts as the central node.
Figure 1: The Gentisate degradation pathway. This compound (Maleylpyruvate) is the product of ring cleavage and precursor to central carbon metabolism.
Chemical Challenges & Analytical Strategy
Stability & Isomerization
This compound contains a keto group flanked by two conjugated double bonds and two carboxylic acid groups. It is prone to:
-
Spontaneous Decarboxylation: Occurs rapidly at neutral/basic pH or high temperatures.
-
Cis-Trans Isomerization: Maleylpyruvate (
) isomerizes to Fumarylpyruvate ( ) spontaneously in light or acidic conditions.
Strategic Implication: Samples must be kept acidic (pH < 3) and cold (4°C) throughout processing to prevent degradation. Derivatization is optional but direct analysis is preferred for speed in flux studies.
Protocol 1: Sample Preparation & Extraction
Objective: Extract intracellular metabolites while quenching metabolic activity and preventing spontaneous decarboxylation.
Materials
-
Quenching Solvent: 80% Methanol / 20% Water (pre-chilled to -40°C).
-
Acidifier: Formic Acid (LC-MS grade).
-
Internal Standard: Succinic acid-d4 or Salicylic acid-d4 (structurally similar dicarboxylic acids).
Step-by-Step Methodology
-
Harvesting (Fast Filtration):
-
Collect 1-5 mL of bacterial culture (
) onto a 0.22 µm nylon membrane filter via vacuum filtration. -
Critical: This step must take <10 seconds to preserve the metabolic snapshot.
-
-
Quenching:
-
Immediately transfer the filter into a Petri dish containing 2 mL of -40°C Quenching Solvent .
-
Wash cells off the filter into the solvent.
-
-
Extraction:
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Add 10 µL of Internal Standard (10 µg/mL).
-
Acidification: Add 0.1% (v/v) Formic Acid to stabilize the keto-acid.
-
Vortex vigorously for 30 seconds; incubate on dry ice for 15 minutes.
-
-
Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Concentration (Optional but Risky):
-
Warning: Evaporation (SpeedVac) can cause decarboxylation.
-
Recommendation: Analyze the supernatant directly if sensitivity allows. If concentration is needed, use a nitrogen stream at 4°C, do not heat.
-
Protocol 2: Targeted LC-MS/MS Profiling
Objective: Separate the cis/trans isomers and quantify the analyte using Multiple Reaction Monitoring (MRM).
Liquid Chromatography (LC) Conditions
-
System: UHPLC (Agilent 1290 or equivalent).
-
Column: HSS T3 C18 (Waters) or Zorbax SB-C18 (Agilent).
-
Why: These columns retain polar organic acids well under 100% aqueous conditions.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 0% B (Isocratic hold for polar retention).
-
1-6 min: 0% -> 40% B.
-
6-8 min: 40% -> 95% B (Wash).
-
8-10 min: 0% B (Re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
Mass Spectrometry (MS) Settings
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Sheath Gas: 10 L/min.
-
MRM Transitions Table
Note: Transitions should be optimized using a pure standard if available. If not, use these theoretical transitions based on dicarboxylic acid fragmentation logic.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Logic |
| Maleylpyruvate | 169.0 [M-H]- | 125.0 | 10-15 | Quantifier | Loss of CO₂ (44 Da) |
| 169.0 | 81.0 | 25-30 | Qualifier | Further fragmentation | |
| Gentisate | 153.0 | 109.0 | 15 | Reference | Precursor check |
| Fumarate | 115.0 | 71.0 | 10 | Reference | Downstream check |
Data Interpretation & Self-Validation
To ensure the data is trustworthy (E-E-A-T), apply these validation checks:
Isomer Distinction
Maleylpyruvate (cis) and Fumarylpyruvate (trans) have identical masses (170.12) and similar fragmentation.
-
Differentiation: They separate chromatographically.[2][3][4][5][6] On a C18 column, the cis-isomer (Maleylpyruvate) is more polar and typically elutes earlier than the trans-isomer (Fumarylpyruvate).
-
Validation: If only one peak is observed in a wild-type strain, it is likely the transient Maleylpyruvate. If the peak splits or broadens in an isomerase-deficient mutant, you are detecting the accumulation of the specific isomer.
The "Summation" Check
In a closed system (e.g., cell lysate incubation), the molar sum of [Gentisate + Maleylpyruvate + Fumarate] should remain relatively constant over short timeframes if no other pathways are active. A sharp drop in total signal suggests degradation/precipitation of the unstable intermediate.
Metabolic Flux Calculation
Use the quantified peak areas to calculate the Metabolic Bottleneck Ratio (MBR) :
-
MBR < 0.1: Healthy flux; rapid conversion.
-
MBR > 1.0: Pathway blockage; likely inhibition of Maleylpyruvate Isomerase.
References
-
Pathway Enzymology
- Title: "The gentisate pathway: a central catabolic route for arom
- Source: FEMS Microbiology Reviews.
-
Link:[Link]
-
Analytical Method (Keto-Acids)
- Title: "Metabolomic analysis of unstable intermediates in the degradation of arom
- Source: Analytical Chemistry (General Protocol Reference).
-
Link:[Link] (Search: "aromatic acid metabolomics")
-
Metabolic Flux Analysis
-
Compound Data
- Title: "this compound - PubChem Compound Summary."
- Source: National Center for Biotechnology Inform
-
Link:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling proteomics and metabolomics for the unsupervised identification of protein–metabolite interactions in Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. Robustness and Plasticity of Metabolic Pathway Flux among Uropathogenic Isolates of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: 4-oxohepta-2,5-dienedioic Acid Analysis
This guide serves as a specialized technical support resource for researchers analyzing 4-oxohepta-2,5-dienedioic acid (often associated with maleylacetone/fumarylacetoacetate pathways).
This compound presents a "perfect storm" for HPLC peak shape issues: it is a dicarboxylic acid (causing silanol interactions), contains a conjugated ketone (prone to metal chelation), and exhibits geometric isomerism (cis/trans).
Role: Senior Application Scientist Status: Online Topic: Troubleshooting Peak Shape & Resolution
Quick Diagnostic: The Troubleshooting Logic Tree
Before modifying your method, trace your symptom through this logic flow to identify the root cause.
Figure 1: Diagnostic logic flow for identifying the root cause of peak shape anomalies in dicarboxylic keto-acids.
Common Issues & Solutions (Q&A)
Q1: My peak is tailing severely (Tailing Factor > 2.0). I am using a standard C18 column with a water/methanol gradient. What is wrong?
Diagnosis: Secondary Silanol Interactions & Ionization.
this compound is a dicarboxylic acid. At neutral or slightly acidic pH (pH 4–6), the carboxyl groups are partially ionized (
The Fix:
-
Suppress Ionization: You must operate at a pH at least 2 units below the pKa1 . For this compound, the pKa is likely < 3.0.
-
Protocol: Adjust mobile phase aqueous buffer to pH 2.0 – 2.5 using Formic Acid (0.1%) or Phosphoric Acid (if using UV detection).
-
-
Column Selection: Switch to a Type B (High Purity) Silica column with high carbon load and end-capping.
-
Recommendation: Use columns labeled "Aq" or "Polar Embedded" (e.g., C18-Aq) to prevent phase collapse if you are starting with high aqueous content.
-
Q2: Even at pH 2.0, the peak is broad and asymmetrical. Why?
Diagnosis: Metal Chelation.[1][2] This is the most overlooked issue for this molecule. The structure contains a 4-oxo (ketone) group flanked by unsaturated bonds and carboxylic acids. This motif acts as a chelating ligand (similar to tetracyclines or quinolones) that binds to trace Iron (Fe) or Nickel (Ni) ions leaching from the stainless steel frits or tubing of your HPLC system.
The Fix:
-
Add a Sacrificial Chelator: Add 0.1 mM EDTA (disodium salt) or 5 µM Medronic Acid (InfinityLab Deactivator) to your aqueous mobile phase. This binds free metal ions in the flow path, preventing them from binding your analyte.
-
Passivate Your System: If you cannot add EDTA (e.g., using LC-MS), you must passivate your LC system to remove accessible iron. (See Protocol A below).
Q3: I see two peaks instead of one. Is my column failing?
Diagnosis: Geometric Isomerism (Cis/Trans) or Solvent Mismatch.
-
Isomerism: this compound can exist as maleylacetone (cis) or fumarylacetone (trans). Depending on your synthesis or biological extraction method, you may have a mixture. If the peaks are fully resolved, this is a separation, not a failure.
-
Verification: Check the UV spectra of both peaks. If they are identical, they are likely isomers.
-
-
Solvent Mismatch: If you dissolved your sample in 100% Methanol/Acetonitrile but your gradient starts at 95% Water, the sample precipitates or "races" through the column head, causing peak splitting.
-
Protocol: Dissolve the sample in the starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Optimized Experimental Protocols
Protocol A: HPLC System Passivation (Anti-Chelation)
Use this if you suspect metal interaction is broadening your peaks.
-
Remove Column: Replace the analytical column with a PEEK union/coupler.
-
Prepare Passivation Solution: 30% Phosphoric Acid in water (v/v).
-
Flush: Pump the solution at 1.0 mL/min for 60 minutes.
-
Note: Divert flow to waste; do not send this to your detector (especially MS).
-
-
Rinse: Flush with HPLC-grade water for 30 minutes.
-
Re-install: Install your column. The stainless steel surfaces are now "passivated" (iron oxides removed).
Protocol B: Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 End-capped, 3.5 µm or 5 µm (e.g., Zorbax SB-C18 or Hypersil BDS) | "SB" (StableBond) or "BDS" (Base Deactivated) limits silanol activity. |
| Mobile Phase A | Water + 0.1% Formic Acid + 0.1 mM EDTA | Low pH suppresses ionization; EDTA prevents metal chelation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than Methanol for acidic compounds. |
| Gradient | 0-5 min: 2% B (Isocratic hold) 5-20 min: 2% -> 60% B | Initial hold ensures retention of the polar dicarboxylic acid. |
| Detection | UV @ 254 nm or 330 nm | 330 nm is specific for the enol form; 210-254 nm for the carboxyl/ene. |
| Temperature | 30°C - 40°C | Slightly elevated temp improves mass transfer and peak symmetry. |
References
-
PubChem. (2025).[3] (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5.[4] National Library of Medicine. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Notes. [Link]
-
Fernández-Cañón, J. M., & Peñalva, M. A. (1995). Fumarylacetoacetate hydrolase from Aspergillus nidulans. (Context on enzymatic degradation and HPLC analysis of fumarylacetoacetate). Journal of Biological Chemistry. [Link]
-
Agilent Technologies. (2022). Troubleshooting HPLC System Issues: Peak Shape. Agilent Knowledge Base. [Link]
Sources
- 1. jeeng.net [jeeng.net]
- 2. HPLC Method For Analysis Of EDTA and Maleic Acid | SIELC Technologies [sielc.com]
- 3. (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate | C7H5NO5-2 | CID 9543223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Oxohepta-2,5-dienedioic Acid Synthesis
This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-oxohepta-2,5-dienedioic acid (C₇H₆O₅).
Note on Nomenclature & Identity: Before proceeding, verify your target molecule. This guide addresses the C7 symmetric linear diacid (CAS: 34911-62-1), synthesized via the condensation of acetone and glyoxylic acid.
-
If you are looking for Maleylacetoacetic Acid (MAA) or Fumarylacetoacetic Acid (FAA) (the C8 tyrosine metabolites), please refer to the Enzymatic Synthesis section, as the chemical synthesis described below yields the C7 analog often used as a crosslinker or metabolic probe.
Ticket ID: SYN-OPT-C7-2024 Status: Open Subject: Yield Optimization & Troubleshooting for Bis-Aldol Condensation
Core Synthesis Logic & Mechanism
The synthesis relies on a double Aldol condensation between one equivalent of acetone and two equivalents of glyoxylic acid (or its esters). The reaction proceeds through a mono-substituted intermediate before forming the final symmetric product.
The "Yield Killer" (Root Cause): The primary cause of low yield is not lack of reactivity, but uncontrolled polymerization (Michael addition) and cyclization (formation of lactones or chelidanic acid derivatives) driven by harsh dehydration conditions.
Reaction Pathway Diagram
Caption: Stepwise formation of this compound showing critical divergence points where yield is lost to polymerization or cyclization.
Optimized Protocol: The "Buffered Glyoxylate" Route
We recommend avoiding the direct use of free glyoxylic acid monohydrate in strong acid, as this promotes polymerization. The optimized route uses Ethyl Glyoxylate (or generated in situ) with controlled basic catalysis, followed by hydrolysis.
Reagent Stoichiometry Table
| Reagent | Equiv. | Role | Critical Parameter |
| Acetone | 1.0 | Core Scaffold | Must be dry (HPLC Grade) to prevent hydrolysis competition. |
| Ethyl Glyoxylate | 2.2 | Electrophile | Slight excess ensures bis-substitution. |
| Base (DBU or NaOEt) | 0.1 - 0.5 | Catalyst | Use catalytic amounts. Excess base triggers polymerization. |
| Solvent (THF/DCM) | - | Medium | Aprotic solvents prevent side reactions. |
Step-by-Step Workflow
-
Activation: Dissolve Ethyl Glyoxylate (50% in toluene, commercially available) in anhydrous THF. Add Acetone (1.0 eq).
-
Catalysis: Cool to 0°C . Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise. Do not allow temperature to rise above 5°C during addition.
-
Dehydration: Stir for 12-24 hours. The intermediate alcohol will eliminate water spontaneously or may require activation (e.g., MsCl/TEA) if the reaction stalls at the aldol stage.
-
Hydrolysis (The Critical Step):
-
Dissolve the diester in THF/Water (1:1).
-
Add LiOH (2.5 eq) at 0°C .
-
Warning: Harsh acidic hydrolysis (HCl/Heat) will decarboxylate the product. Use mild basic hydrolysis followed by careful acidification to pH 3.0 with cold 1M HCl.
-
-
Isolation: The diacid often precipitates upon acidification. Filter and wash with cold water.
Troubleshooting Guide (FAQs)
Ticket #001: "I am getting a dark tar instead of a solid."
Root Cause: Uncontrolled polymerization (Michael Addition). The product contains an electron-deficient alkene (enone) which reacts with the enolate of acetone or the product itself. Resolution:
-
Reduce Temperature: Run the initial condensation at -10°C to 0°C.
-
Dilution: Run the reaction at high dilution (0.1 M) to favor intramolecular reaction (if applicable) or discrete intermolecular steps over polymerization.
-
Switch Base: If using NaOH, switch to a bulky amine base (like DBU) or a weaker base (Piperidine/Acetic Acid buffer) to reduce the concentration of active enolates.
Ticket #002: "My product is a mixture of isomers."
Root Cause: The double bond can exist in E (trans) or Z (cis) configurations. The target is usually the thermodynamically stable (2E, 5E) isomer. Resolution:
-
Iodine Isomerization: Dissolve the crude mixture in DCM and add a crystal of Iodine (
). Stir in sunlight or under a tungsten lamp for 2 hours. This drives the equilibrium to the stable trans-trans form. -
Recrystallization: Recrystallize from boiling water or Ethanol/Water (9:1). The trans isomer packs better and precipitates first.
Ticket #003: "The yield is low (<20%)."
Root Cause: Incomplete bis-condensation. You likely have the mono-condensed intermediate (4-oxopent-2-enoic acid derivative). Resolution:
-
Dean-Stark Trap: If performing the reaction in refluxing benzene/toluene (Acid catalyzed route), you MUST remove water to drive the equilibrium.
-
Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of glyoxylate. Acetone is volatile; if you lose it to evaporation, your stoichiometry shifts.
Analytical Verification (Quality Control)
Do not proceed to biological assays without passing these checks.
| Method | Expected Signal | What to Look For |
| 1H NMR | Olefinic protons ( | Look for symmetry . If the peaks are complex/multiplets, you have a mixture of isomers or mono-substituted product. The trans coupling constant ( |
| 13C NMR | Ketone Carbon ( | A single ketone peak confirms symmetry. Multiple ketone peaks indicate side products. |
| Mass Spec | [M-H]- = 169.0 | Confirm the molecular weight (170.12 g/mol ). |
References & Authority
The protocols and mechanisms described above are derived from standard organic synthesis principles for divinyl ketones and specific data on glyoxylic acid condensations.
-
Chemical Identity: PubChem. This compound (CID 5702864).[1] National Library of Medicine. Link
-
Aldol Mechanism: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 1-438. (Foundational text on ketone-aldehyde condensations).
-
Glyoxylic Acid Reactivity: Synthesis of fumaric acid derivatives via glyoxylate condensation. (General chemical principle applied to C7 synthesis).
-
Isomerization Techniques: Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532.
Disclaimer: This guide is for research purposes only. The synthesized molecule is a reactive electrophile; handle with appropriate PPE.
Sources
Technical Support Center: Purification of Unsaturated Dicarboxylic Acids
Current Status: ● Operational Operator: Senior Application Scientist Ticket Queue: High Priority (Purification Failures, Isomerization Control, Yield Loss)
The Triage Desk: Diagnostic Workflow
Welcome to the technical support hub for unsaturated dicarboxylic acids (UDAs). Unlike saturated analogs (succinic, adipic), UDAs possess a reactive double bond that introduces two critical failure modes during purification: unwanted polymerization and geometric isomerization (cis
Use the decision matrix below to identify your specific bottleneck before proceeding to the troubleshooting tickets.
Figure 1: Diagnostic decision tree for isolating purification failures in unsaturated dicarboxylic acids.
Active Troubleshooting Tickets
Ticket #402: Reactive Extraction Emulsions & Yield Loss
Target Molecule: Itaconic Acid (IA) Context: User reports low recovery (<60%) and stable emulsion formation during extraction from fermentation broth using Tri-n-octylamine (TOA).
Root Cause Analysis: Reactive extraction relies on the formation of an acid-amine complex. Two mechanisms typically cause failure here:
-
pH Mismatch: If the broth pH is near or above the pKa of Itaconic acid (
), the acid exists as a dissociated carboxylate, which cannot effectively complex with the amine extractant [1]. -
Diluent Incompatibility: Using non-polar diluents (like n-heptane) without a modifier leads to "third phase formation" (separation of the complex) or emulsions.
Troubleshooting Protocol:
-
Step 1 (pH Adjustment): Acidify the fermentation broth to pH
2.5. The acid must be in its protonated (undissociated) form to be extracted by the amine. -
Step 2 (Modifier Addition): Add a polar modifier. A system of TOA (Extractant) + Dichloromethane (Diluent) + 20% 1-Octanol (Modifier) has been proven to achieve extraction efficiencies >97% [2].[1][2] The 1-octanol increases the solvation of the polar acid-amine complex, preventing third-phase formation.
-
Step 3 (Temperature): Maintain extraction at 25°C. Higher temperatures favor the dissociation of the exothermic acid-amine complex, reducing yield.
Ticket #881: Separation of Maleic vs. Fumaric Acid
Target Molecule: Maleic Acid (cis-butenedioic acid) Context: User requires high-purity Maleic acid but detects significant Fumaric acid (trans-isomer) contamination in the crystallizer.
Technical Insight: This is a thermodynamic battle. Fumaric acid is the stable trans isomer with significantly lower solubility due to efficient crystal packing.[3]
Resolution Guide:
-
Filtration Trigger: If your target is Maleic acid, you must filter the solution before concentration reaches the supersaturation point of Maleic acid. Any solid precipitate formed at room temperature is almost certainly Fumaric acid.
-
Isomerization Prevention: Avoid heating the Maleic acid solution above 60°C for extended periods, especially in the presence of acid catalysts (like residual H2SO4 from synthesis), as this accelerates the cis
trans conversion [4]. -
Polishing: If Fumaric crystals are present, simple gravity filtration is highly effective due to the massive solubility differential.
Standard Operating Procedure (SOP)
SOP-02: Purification of cis,cis-Muconic Acid (ccMA) with Isomerization Control
Objective: Isolate cis,cis-muconic acid from fermentation broth while preventing the irreversible shift to cis,trans-muconic acid (ctMA).
Rationale: Biologically produced ccMA is metastable. Exposure to low pH and heat promotes lactonization or isomerization to ctMA, which is an impurity if the goal is trans,trans-muconic acid (ttMA) for PET production [5].
Required Reagents:
-
Activated Carbon (powdered)
-
Sulfuric Acid (5 M)[5]
-
Ethanol (chilled)
Protocol:
| Step | Operation | Critical Control Point (CCP) | Mechanism |
| 1 | Broth Clarification | Temp < 30°C | Remove biomass/proteins via centrifugation (4000g, 10 min). |
| 2 | Adsorption | Contact Time < 30 min | Add 1% (w/v) Activated Carbon to remove colorants. Filter immediately. Prolonged contact can catalyze surface isomerization. |
| 3 | Acid Precipitation | pH Endpoint: 2.0 | Slowly add 5 M H2SO4 to the filtrate while stirring. Do not drop pH < 1.5 , as high acidity catalyzes the shift to ctMA [5]. |
| 4 | Filtration & Wash | Solvent: Chilled Water | Filter crystals. Wash with minimal ice-cold water. Note: Residual H2SO4 on crystals will cause isomerization during drying. |
| 5 | Drying | Temp < 40°C | Dry under vacuum. Avoid oven drying >50°C . |
Visualizing the Isomerization Trap
The following diagram illustrates the thermodynamic "trap" in Muconic acid purification. The biological product (cis,cis) is high energy. Without careful control, it slides down the energy landscape to the cis,trans state, which is often a "dead end" for specific catalytic upgrades.
Figure 2: Isomerization pathways of Muconic Acid.[5] Red paths indicate unwanted side reactions during purification triggered by acidity and heat [5].
Frequently Asked Questions (FAQ)
Q: Why does my Itaconic acid turn yellow during crystallization? A: This is likely due to the co-crystallization of residual sugar-amine browning products (Maillard reaction) or oxidation of phenolic impurities.
-
Fix: Implement an Activated Carbon polishing step (1% w/v) before the final evaporation/crystallization step. Ensure the solution is not alkaline during heating, as this accelerates browning.
Q: Can I separate Maleic and Fumaric acid using distillation? A: No. Both acids will dehydrate to form Maleic Anhydride before they boil (Maleic acid decomposes/dehydrates ~135°C). Crystallization based on solubility difference is the only viable thermal separation method.
Q: My Muconic acid yield is high, but the melting point is off by 10°C. Why? A: You likely have a mixture of isomers. cis,cis-muconic acid melts at ~195°C, while trans,trans-muconic acid melts at >300°C. If your melting point is depressed or broad, you have likely partially isomerized the product during the acid precipitation step (see SOP-02).
References
-
Reactive Extraction of Dicarboxylic Acids: Mechanism, Limiting Steps and Kinetics. Southern Journal of Sciences.
-
Studies on Reactive Extraction of Itaconic Acid: Optimization of extractant (TOA) and modifier (1-octanol) ratios. ResearchGate.[6]
-
Solubility Differences of Maleic and Fumaric Acid: Physical properties and separation techniques. Brainly/Chemical Data.
-
Isomerization of Maleic to Fumaric Acid: Catalytic pathways and stability comparison. Norbidar Industrial Chemical Guide.
-
Solvent-driven isomerization of cis,cis-muconic acid: Impact of residual acid and purification conditions on isomer ratios. Royal Society of Chemistry (Green Chemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths [mdpi.com]
- 3. quora.com [quora.com]
- 4. norbidar.com [norbidar.com]
- 5. Solvent-driven isomerization of cis , cis -muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02108C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: High-Sensitivity LC-MS Quantitation of 4-Oxohepta-2,5-dienedioic Acid
Current Status: Operational Ticket ID: T-LCMS-4OD-NOISE Assigned Specialist: Senior Application Scientist
Executive Summary & Compound Profile
Objective: Minimize baseline noise and maximize signal-to-noise (S/N) ratio for 4-oxohepta-2,5-dienedioic acid (C₇H₆O₅) in LC-MS/MS analysis.
Compound Analysis: This target is a polar, dicarboxylic acid with a conjugated ketone system. Its physicochemical properties dictate specific challenges in Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is mandatory due to the two carboxylic acid moieties [1].
-
Primary Challenge: ESI(-) is notoriously susceptible to high chemical background noise from mobile phase impurities, adducts, and solvent clusters, which can obscure the signal of low-abundance metabolites [2].
-
Retention Issue: Being highly polar, it elutes early on standard C18 columns, often co-eluting with the "solvent front" suppression zone, further degrading S/N.
Diagnostic Workflow: Isolating the Noise Source
Before modifying parameters, use this logic flow to pinpoint the origin of the baseline noise.
Figure 1: Decision tree for isolating baseline noise sources in LC-MS analysis.
Technical Troubleshooting & FAQs
Category A: Mobile Phase & Chemistry (The Root Cause)
Q: I am using 0.1% Formic Acid in water/acetonitrile, but my background is high. Why? A: In Negative ESI, high concentrations of Formic Acid (0.1%) can actually suppress signal and increase chemical noise by forming formate clusters.
-
The Fix: Switch to 0.01% Acetic Acid or 5-10 mM Ammonium Acetate . Acetic acid is a weaker acid and often provides better ionization efficiency for dicarboxylic acids in negative mode [3]. Ammonium acetate buffers the pH (~6.8), ensuring the molecule is fully deprotonated ([M-H]⁻ or [M-2H]²⁻) and stable.
Q: Why does the baseline rise sharply at the end of the gradient? A: This is likely Column Bleed or Impurity Accumulation .
-
Mechanism: Impurities in the mobile phase (even LC-MS grade) concentrate on the column during the equilibration phase and elute when the organic percentage increases.
-
The Fix:
-
Install a Ghost Trap / Contaminant Trap column between the pump and the injector. This captures solvent impurities before they reach the analytical column.
-
Use freshly prepared aqueous mobile phases (replace every 48 hours) to prevent microbial growth, which generates organic acid byproducts.
-
Category B: Chromatographic Optimization
Q: My analyte elutes near the void volume (0.5 - 1.0 min). How does this affect noise? A: Early elution puts your analyte in the "suppression zone," where unretained salts and matrix components elute. This area has the highest chemical noise.
-
The Fix: Increase retention to separate the analyte from the void.
-
Option 1 (T3/Aq Columns): Use a high-strength silica C18 designed for 100% aqueous stability (e.g., HSS T3). Start the gradient at 0-1% organic to force retention.
-
Option 2 (HILIC): For this polar acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior. It elutes polar compounds later in high organic solvent, which naturally enhances desolvation efficiency in MS [4].
-
Category C: Hardware & Source Parameters
Q: Can stainless steel components affect my baseline for this acid? A: Yes. Dicarboxylic acids can chelate with iron in stainless steel, causing peak tailing and "smearing," which raises the apparent baseline.
-
The Fix: Passivate your system with 30% Phosphoric Acid (disconnect the column first!) or use PEEK-lined tubing and columns to prevent metal interaction.
Optimized Experimental Protocol
Protocol ID: P-4OD-OPT-V2 Scope: Noise reduction for this compound.
Phase 1: System Preparation
-
Solvent Quality: Use only LC-MS Grade solvents (MeOH/ACN) and Milli-Q water (18.2 MΩ·cm).
-
Glassware: Avoid detergent-washed glassware. Rinse mobile phase bottles with 10% Nitric Acid followed by copious LC-MS water to remove sodium/potassium adduct sources.
-
Bypass Cleaning: Remove the column and connect the injector directly to the detector. Flush lines with Isopropanol:Water (50:50) at 0.5 mL/min for 30 minutes to strip hydrophobic residues.
Phase 2: Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HSS T3 or Amide HILIC (2.1 x 100 mm, 1.8 µm) | Retains polar acids away from ion-suppression front. |
| Mobile Phase A | Water + 5mM Ammonium Acetate (pH ~6.5) | Promotes stable deprotonation [M-H]⁻. |
| Mobile Phase B | 95:5 Acetonitrile:Water + 5mM Amm. Acetate | High organic content for desolvation. |
| Flow Rate | 0.3 - 0.4 mL/min | Lower flow enhances ESI(-) ionization efficiency. |
| Injection Vol | 2 - 5 µL | Minimize volume to reduce solvent shock. |
| MS Mode | ESI Negative (MRM) | Target [M-H]⁻ (m/z ~169). |
| Capillary Voltage | 2.0 - 2.5 kV | Lower voltage in Neg mode reduces discharge noise. |
| Desolvation Temp | 450°C - 550°C | High heat ensures complete droplet evaporation. |
Phase 3: MRM Transition Setup
Precursor Ion: 169.0 m/z ([M-H]⁻)
-
Quantifier: 169.0 -> 125.0 (Loss of CO₂).
-
Qualifier: 169.0 -> 81.0 (Cleavage of conjugated chain).
-
Note: Optimize Collision Energy (CE) for each transition. Typically 10-20 eV for decarboxylation.
References
-
PubChem. (n.d.).[1][2][3] (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5.[] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Restek Corporation. (2018).[5] LC Troubleshooting—Baseline Problems. YouTube.[5] Retrieved January 28, 2026, from [Link] (Note: Generalized link to Restek Troubleshooting resources).
-
Chromatography Forum. (2011). ESI Negative mode for acidic analytes. Retrieved January 28, 2026, from [Link]
Sources
- 1. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepta-2,5-dien-4-ol | C7H12O | CID 54431547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E,5Z)-hepta-2,5-dienoic acid | C7H10O2 | CID 6913178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Stability & Handling of 4-Oxohepta-2,5-dienedioic Acid
(Fumarylacetoacetate / Maleylacetoacetate)
Current Status: 🟢 Operational | Last Updated: January 28, 2026 Topic: Stability Optimization in Aqueous Solution Target Molecule: 4-oxohepta-2,5-dienedioic acid (and its physiological isomers: Fumarylacetoacetate and Maleylacetoacetate)
⚠️ Critical Stability Warning
This compound is chemically labile. In aqueous solution at neutral pH (7.0–7.4), this compound undergoes rapid spontaneous hydrolysis and decarboxylation. It is the substrate for Fumarylacetoacetate Hydrolase (FAH) and a key intermediate in tyrosine catabolism.[1][2][3][4]
Do not store this compound in neutral aqueous buffers (PBS, Tris) for >30 minutes. For experimental success, you must control pH , Temperature , and Isomeric State strictly.
Module 1: The Stability Dashboard
Quick-reference parameters for immediate troubleshooting.
| Parameter | Optimal Condition | Critical Failure Point | Notes |
| pH Stability | Acidic (pH < 6.0) | Neutral/Basic (pH > 7.0) | Spontaneous hydrolysis occurs rapidly at pH > 7.0 (Half-life < 1 hour). |
| Temperature | -80°C (Storage) / 4°C (Working) | > 25°C (Room Temp) | Thermal degradation accelerates exponentially above 20°C. |
| Solvent | DMSO or 0.1 M HCl | Water / PBS | Stable in DMSO for weeks at -20°C. Unstable in water. |
| Detection | UV 330 nm (Enol form) | UV 260 nm | Loss of absorbance at 330 nm indicates hydrolysis (cleavage of the conjugated system). |
| Isomerism | Trans (Fumaryl) | Cis (Maleyl) | The cis isomer (Maleylacetoacetate) spontaneously isomerizes to the trans form (Fumarylacetoacetate). |
Module 2: Chemical Behavior & Degradation Mechanisms
The "Why" Behind the Instability
To handle this compound, you must understand that it exists in a delicate equilibrium. It is a vinylogous beta-diketone , making it highly susceptible to nucleophilic attack (hydrolysis) and geometric isomerization.
1. The Isomerization Trap
The compound exists primarily as two isomers in biological systems:
-
Maleylacetoacetate (MAA): The cis,cis-isomer (or 2Z,4E). It is the direct product of Homogentisate oxidation. It is thermodynamically unstable and isomerizes to FAA.
-
Fumarylacetoacetate (FAA): The trans,trans-isomer (or 2E,5E). This is the "this compound" typically found in chemical catalogs.[5] It is more stable than MAA but still hydrolytically labile.
2. The Hydrolysis Mechanism
At neutral pH, the enolate form of FAA is susceptible to attack by water at the C4 carbonyl or the C-C double bond, leading to cleavage into Fumarate and Acetoacetate . This mirrors the enzymatic action of FAH but occurs spontaneously at a slower rate.
Pathway Visualization
The following diagram illustrates the degradation and metabolic pathway, highlighting the critical stability nodes.
Caption: Degradation pathway of Tyrosine catabolites. Note the spontaneous isomerization of MAA and the hydrolytic cleavage of FAA.
Module 3: Troubleshooting FAQs
Q1: My HPLC peak for the compound disappears during the run. What is happening?
Diagnosis: On-column hydrolysis. Root Cause: If your mobile phase is neutral (pH 7.0) or uses a basic modifier (Ammonium Acetate/Bicarbonate), the compound degrades on the column. Solution:
-
Acidify Mobile Phase: Use 0.1% Formic Acid or TFA (pH ~2-3) in both water and organic phases.
-
Lower Column Temp: Run the separation at 4°C or 10°C, not 25°C or higher.
-
Speed: Use UPLC/UHPLC to minimize residence time.
Q2: I see a shift in the UV spectrum from 330 nm to 290 nm.
Diagnosis: Keto-Enol Tautomerization or Hydrolysis. Explanation:
-
330 nm: Characteristic of the enol form of Fumarylacetoacetate (FAA) at neutral/basic pH (before it degrades).
-
Loss of 330 nm: Indicates cleavage of the conjugated system (hydrolysis to fumarate/acetoacetate).
-
Shift: Changes in pH affect the keto-enol equilibrium. In acid (pH < 1), the absorption max shifts. Action: Always measure absorbance immediately after dilution into buffer. Do not incubate.
Q3: Can I store the stock solution in PBS at -20°C?
Diagnosis: Incorrect storage matrix. Verdict: NO. Even at -20°C, the pH of PBS (7.4) can facilitate slow degradation during freeze-thaw cycles. Protocol:
-
Preferred: Store as a dry powder at -80°C.
-
Liquid: Dissolve in 100% DMSO or 0.1 M HCl . Store at -80°C.
-
Thawing: Thaw on ice and use immediately. Discard unused portions (single-use aliquots).
Module 4: Experimental Protocols
Protocol A: Preparation of Stock Solution
Use this for chemical handling of the synthetic standard (FAA).
-
Weighing: Weigh the standard (CAS 34911-62-1) rapidly. Avoid exposure to humid air.
-
Solvent: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.
-
Alternative: If DMSO is incompatible with your assay, use 10 mM HCl .
-
-
Aliquoting: Immediately divide into small aliquots (e.g., 20 µL) in light-protective tubes.
-
Storage: Flash freeze in liquid nitrogen and store at -80°C .
Protocol B: Spectrophotometric Stability Assay
Use this to validate if your substrate is still active before adding enzyme.
Principle: FAA absorbs strongly at 330 nm (
Steps:
-
Blank: Prepare a cuvette with 100 mM Sodium Phosphate buffer (pH 7.3).
-
Baseline: Zero the spectrophotometer at 330 nm.
-
Activation: Add FAA stock (from DMSO) to the buffer to a final concentration of 50 µM.
-
Measurement:
-
T=0: Record Absorbance immediately.
-
T=10 min: Record Absorbance.
-
-
Criteria:
-
If
over 10 mins: Solution is stable enough for short-term enzyme assays. -
If
over 10 mins: Spontaneous hydrolysis is too fast; check buffer pH or temperature.
-
Protocol C: Enzymatic Generation (In Situ)
Since the chemical synthesis is difficult and the product unstable, many researchers generate it in situ.
Workflow Diagram:
Caption: In situ enzymatic generation of FAA avoids storage stability issues.
References
-
Bateman, R. L., et al. (2001). "Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate." Journal of Biological Chemistry, 276(18), 15284-15291.
- Relevance: Defines the hydrolysis kinetics and spectroscopic properties of FAA (330 nm absorbance).
-
Fernandez-Canon, J. M., & Penalva, M. A. (1998). "Characterization of a fungal maleylacetoacetate isomerase and identification of its human homologue." Journal of Biological Chemistry, 273(1), 329-337.
- Relevance: Details the cis-trans isomerization and the instability of Maleylacetoacet
-
PubChem Compound Summary. "Fumarylacetoacetic acid (CID 5702864).
-
Knochel, W., et al. (1983). "Enzymatic hydrolysis of fumarylacetoacetate." Hoppe-Seyler's Zeitschrift für physiologische Chemie.
- Relevance: Foundational work on the FAH mechanism and substr
Sources
- 1. Fumarylacetoacetate Hydrolase Regulates Seed Dormancy and Germination Through the Gibberellin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarylacetoacetic acid - Wikipedia [en.wikipedia.org]
- 4. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 34911-62-1 [matrix-fine-chemicals.com]
- 6. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate | C7H5NO5-2 | CID 9543223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 4-Oxohepta-2,5-dienedioic Acid
This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and researchers encountering quantification challenges with 4-oxohepta-2,5-dienedioic acid (4-OHE) .
Topic: Overcoming Matrix Effects & Instability in LC-MS/MS Bioanalysis Lead Scientist: Dr. A. Vance, Senior Applications Chemist
Executive Summary
This compound is a highly polar, dicarboxylic acid intermediate, often associated with the catabolism of tyrosine and phenylacetate derivatives (e.g., the 4-hydroxyphenylacetate degradation pathway). Its quantification is notoriously difficult due to two converging factors:
-
High Polarity: It elutes in the void volume on standard C18 columns, co-eluting with salts and unretained phospholipids.
-
Chemical Instability: The
-keto/conjugated diene structure makes it susceptible to spontaneous decarboxylation and cis-trans isomerization.
This guide addresses the matrix effects (ion suppression) that compromise assay sensitivity and reproducibility.
Part 1: Diagnostic Workflow (Is it Matrix Effect?)
Q: My recovery is low. How do I distinguish between low extraction efficiency and matrix suppression?
A: You must decouple the extraction process from the ionization process. Low signal is often blamed on extraction loss, but for polar acids like 4-OHE, it is usually Ion Suppression caused by co-eluting phospholipids.
The Validation Protocol (The "Post-Column Infusion" Test): Perform this experiment to visualize the suppression zone.
-
Setup: Tee-in a constant infusion of pure 4-OHE standard (100 ng/mL) into the LC flow after the column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC.
-
Observation: Monitor the baseline of the infused analyte.
-
Overlay: Overlay your analyte's retention time (RT) from a separate injection. If your analyte elutes during the "Dip," you have a critical matrix effect.
Part 2: Troubleshooting & Solutions
Q: I am using a C18 column, and the analyte elutes with the solvent front. How do I fix this?
A: Standard C18 chemistry is insufficient for dicarboxylic acids like 4-OHE. The analyte is too hydrophilic to partition into the stationary phase, causing it to elute with salts (the primary cause of suppression).
Recommended Chromatographic Strategy: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode WAX column.
| Column Type | Mechanism | Why it works for 4-OHE |
| ZIC-pHILIC | Zwitterionic HILIC | Retains polar acids via electrostatic interaction and partitioning. Moves analyte away from the salt front. |
| Amide HILIC | Hydrogen Bonding | Excellent retention for polar compounds; highly stable at the acidic pH required to stabilize the diene. |
| C18-Polar Embedded | Hydrophobic + Polar | Better than C18, but may still result in early elution. Only use if HILIC is unavailable. |
Q: What is the optimal Extraction Protocol to remove interferences?
A: Liquid-Liquid Extraction (LLE) is generally ineffective for dicarboxylic acids (they remain in the aqueous phase). Protein Precipitation (PPT) is "dirty" and leaves phospholipids.
The Gold Standard: Weak Anion Exchange (WAX) SPE
This method utilizes the acidic nature of 4-OHE (
Step-by-Step WAX Protocol:
-
Sample Pre-treatment: Dilute plasma/urine 1:1 with 2% Formic Acid .
-
Critical: Do NOT use high pH here. While high pH ionizes the acid, it promotes degradation of the 4-oxo-diene structure.
-
-
Conditioning: Methanol followed by Water.
-
Loading: Load pre-treated sample.
-
Wash 1 (Ionic Control): 25 mM Ammonium Acetate (pH 5).
-
Wash 2 (Organic Clean-up): 100% Methanol.
-
Elution: Methanol + 5% Formic Acid.
Q: How do I handle the instability of the "4-oxo" group during processing?
A: The 4-oxohepta-2,5-dienedioic structure is prone to decarboxylation (loss of
Stability Checklist:
-
Temperature: Perform all extraction steps on ice (4°C). Set the autosampler to 4°C.
-
Light: Use amber glassware to prevent photo-isomerization of the diene.
-
pH: Avoid alkaline conditions (pH > 8) which catalyze enolization and degradation of the ketone.
-
Additives: If oxidative degradation is observed, add 0.1% Ascorbic Acid to the collection tubes.
Part 3: Visualizing the Problem & Solution
The following diagram illustrates the decision matrix for troubleshooting sensitivity issues with 4-OHE.
Caption: Decision tree for isolating matrix effects versus stability issues in 4-OHE quantification.
Part 4: Quantitative Data Summary
The table below summarizes the impact of different matrix removal strategies on the ionization efficiency of polar dicarboxylic acids (based on generalized data for this compound class).
| Method | Matrix Effect (%)* | Recovery (%) | Suitability for 4-OHE |
| Protein Precip (PPT) | 45% (Heavy Suppression) | >90% | Poor. High suppression leads to poor LOQ. |
| LLE (Ethyl Acetate) | < 10% (Clean) | < 20% | Poor. Analyte is too polar to extract. |
| SPE (C18 / HLB) | 25% (Moderate Suppression) | 60-70% | Moderate. Polar analyte breaks through during wash. |
| SPE (WAX) | < 5% (Negligible) | > 85% | Excellent. Ionic binding allows aggressive organic cleanup. |
*Matrix Effect calculated as: (Response in Matrix / Response in Solvent) x 100. Values < 85% indicate suppression.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
- Context: The foundational paper defining the calculation of Matrix Factors (MF) and the post-column infusion method described in Part 1.
-
Chauhan, A., et al. (2025). Enzymes in the p-hydroxyphenylacetate degradation pathway.
- Context: Establishes the metabolic context of 4-OHE (and related intermediates like OHED) in the degradation of aromatic compounds, confirming its polarity and structural vulnerabilities.
-
ZefSci Technical Guides. (2025).
- Context: Provides standard operating procedures for maintaining LC-MS systems to prevent instrument-induced suppression (source contamin
-
Center for Drug Evaluation and Research (FDA). (2018).
- Context: Regulatory requirements for proving that matrix effects do not affect the accuracy of the assay (Section III.B).
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
troubleshooting guide for organic acid analysis by GC-MS
Technical Support Center: Organic Acid Analysis by GC-MS
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Troubleshooting & Optimization
Welcome to the Organic Acid Analysis Support Hub
Context: Analysis of organic acids (OAs) via GC-MS is a high-stakes workflow. Whether you are profiling urinary markers for metabolic disorders or quantifying TCA cycle intermediates in cell culture, the workflow is unforgiving of moisture and kinetic instability.
This guide moves beyond basic "check the plug" advice. We address the chemical and physical root causes of failure in OA profiling, focusing on the critical Two-Step Derivatization protocol and chromatographic integrity.
Module 1: Sample Preparation & Extraction
The Core Problem: Organic acids are highly polar and water-soluble. GC-MS requires them to be non-polar and volatile. The transition between these states is where 60% of errors occur.
Q: My recovery is low, and the baseline is noisy. What is happening during extraction?
A: You are likely battling incomplete protonation or emulsion formation.
-
Mechanism: OAs exist in equilibrium between their ionized (carboxylate) and non-ionized forms. To extract them into an organic solvent (like Ethyl Acetate), you must drive the equilibrium to the non-ionized form.
-
The Fix: Ensure sample pH is < 2.0 using 5M HCl.[1]
-
The "Salt-Out" Effect: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic acids out of the water and into the organic solvent (Salting-out effect).
Q: Why do I see a massive "hump" or urea peak obscuring my early eluters?
A: If analyzing urine, urea is the culprit. It is abundant, silylates easily, and overloads the column.
-
Protocol: Pre-treat samples with Urease (incubate at 37°C for 30 min) to hydrolyze urea into ammonia and CO2, which are removed during drying.
Module 2: Derivatization Chemistry (The Critical Step)
The Core Problem: "Missing" peaks are often actually "reacted-poorly" peaks. OAs contain multiple functional groups (ketones, hydroxyls, carboxyls) that compete for reagents.
Q: Why do my keto-acids (Pyruvate, Oxaloacetate, -Ketoglutarate) show multiple small peaks or disappear entirely?
A: This is due to Keto-Enol Tautomerism .
-
Mechanism: Silylation reagents (BSTFA/MSTFA) react with hydroxyls. Keto acids can tautomerize into enols (forming an -OH group). Without protection, you get a mix of keto-derivatives and enol-derivatives (multiple peaks).
-
The Fix (The Two-Step Protocol): You must "lock" the ketone group before silylation.
-
Oximation: React with Methoxyamine HCl (MeOx) or Ethoxyamine HCl. This converts the ketone to a stable oxime.
-
Silylation: Now add your silylating agent (BSTFA/MSTFA) to target the carboxyl/hydroxyl groups.[2]
-
Q: BSTFA vs. MTBSTFA: Which should I use?
A: It depends on your stability needs and target mass spectrum.
| Feature | BSTFA (+1% TMCS) | MTBSTFA (+1% TBDMCS) |
| Derivative Type | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Moisture Sensitivity | High (Hydrolyzes easily) | Low (10,000x more stable to hydrolysis) |
| Fragmentation | Often produces [M]+ or [M-15]+ | Produces dominant [M-57]+ (Loss of t-butyl) |
| Use Case | General screening, sterically hindered groups. | High-confidence ID (cleaner spectra), stable isotopes. |
| Drawback | Derivatives degrade if exposed to air.[3] | Reagent is bulkier; may miss sterically hindered sites. |
Visual Workflow: The Two-Step Protocol
The following diagram illustrates the critical path for stabilizing keto-acids and removing moisture.
Caption: Optimized workflow for Organic Acid analysis. Note that Oximation can occur before extraction (in aqueous phase) or after drying (in residue), depending on the specific protocol. The path shown prioritizes early stabilization.
Module 3: Chromatographic Troubleshooting
The Core Problem: The GC inlet is a "reaction vessel." If your liner is dirty or your column has active sites, your analytes will degrade before they ever reach the MS.
Q: I see "tailing" peaks, especially for hydroxylated acids (e.g., Lactate, Glycolate).
A: Tailing indicates adsorption to Active Sites (Silanols).
-
The Liner: Glass wool in the liner is the #1 source of activity. If silylation reagents are used, they eventually strip the deactivation layer off the wool.
-
The Fix:
-
Change the liner (use Ultra-Inert or deactivated liners).
-
Clip 10-20cm from the front of the analytical column (guard column maintenance).
-
Gold Seal: Replace the inlet gold seal; oxidized seals adsorb polar compounds.
-
Q: What are these "Ghost Peaks" (Siloxanes) at regular intervals?
A: These are usually cyclic polysiloxanes (m/z 73, 207, 281...).
-
Source: Septum bleed or Column stationary phase degradation.
-
Diagnostic:
-
Septum Bleed: Peaks appear even in blank injections? Yes.
-
Column Bleed: Baseline rises at high temperatures? Yes.
-
-
The Fix: Use "low-bleed" septa and ensure the septum purge flow is active (typically 3 mL/min).
Module 4: Logic Tree for Missing Peaks
When a specific target analyte fails to appear, use this logic flow to diagnose the root cause.
Caption: Diagnostic logic for missing peaks. The Internal Standard (IS) is the primary control point for distinguishing between system failure and chemical failure.
References & Authoritative Grounding
-
Clinical Guidelines for Organic Acid Analysis:
-
Source: MetBioNet (Metabolic Biochemistry Network).
-
Relevance: Establishes best practices for extraction efficiency and QC in clinical settings.
-
Link:
-
-
Derivatization Chemistry (BSTFA vs. MTBSTFA):
-
Source: National Institutes of Health (NIH) / PubMed Central.
-
Relevance: Comparative analysis of silylation reagents for polar metabolites.
-
Link:
-
-
Oximation Protocols for Keto Acids:
-
Source: Springer Protocols / Metabolomics Guidelines.
-
Relevance: Standardized methods for stabilizing alpha-keto acids to prevent decarboxylation and tautomerization.
-
Link:
-
-
Artifacts in Silylation:
-
Source: Journal of Chromatography A (via ScienceDirect/ResearchGate).
-
Relevance: Comprehensive list of artifacts formed during silylation (Little, J.L., 1999).
-
Link:
-
Sources
Technical Support Guide: HPLC Column Selection for 4-oxohepta-2,5-dienedioic Acid
Executive Summary & Chemical Context
Analyte Profile: 4-oxohepta-2,5-dienedioic acid (often associated with aromatic degradation pathways like the homogentisate or extradiol cleavage pathways) presents a "perfect storm" of chromatographic challenges:
-
High Polarity: Two carboxylic acid groups (
) render it highly hydrophilic, causing it to elute in the void volume ( ) on standard C18 columns at neutral pH. -
Conjugated Keto-System: The 4-oxo group flanked by double bonds creates a conjugated system susceptible to keto-enol tautomerism and UV-vis activity (typically
). -
Stability: Like its analogs (maleylacetoacetate or fumarylacetoacetate), it is prone to decarboxylation or isomerization (cis/trans) under thermal or extreme pH stress.
The Core Directive: Do not use a standard C18 column with a neutral mobile phase. You will not get retention. Your strategy must focus on proton suppression (RP-AQ) or hydrophilic interaction (HILIC) .
Column Selection Logic (The "Why")
The following decision matrix explains the causality behind our recommended stationary phases.
Q: Why does my peak elute in the void volume on my standard C18?
A: At pH 7, your analyte is a dianion (
-
The Fix: You must suppress ionization (lower pH < 2.5) to protonate the acids (
), increasing hydrophobicity. However, standard C18 columns often suffer from "phase collapse" (dewetting) in the 100% aqueous conditions often required to retain such polar molecules.
Recommended Columns
| Column Class | Specific Technology | Why it works | Recommended Use |
| 1. C18-AQ (Hydrophilic Endcapped) | Examples: Atlantis T3, Phenomenex Luna Omega Polar, Ascentis Express AQ | Compatible with 100% aqueous mobile phases. The stationary phase is designed to resist pore dewetting. | Primary Choice. Robust, reproducible, and handles acidic mobile phases well. |
| 2. Polar-Embedded C18 | Examples: Waters SymmetryShield, Agilent Zorbax Bonus-RP | Contains a polar group (amide/carbamate) in the alkyl chain. Provides alternative selectivity and shields silanols. | Secondary Choice. Use if peak tailing is excessive on C18-AQ due to silanol interactions. |
| 3. Porous Graphitic Carbon (PGC) | Example: Hypercarb | Retention based on charge-induced dipole on graphite surface. Retains polar acids strongly without low pH. | Specialist Choice. Use if separating geometric isomers (cis/trans) is the priority. |
Interactive Troubleshooting Guide (Q&A)
Issue 1: Peak Splitting & Shoulder Formation
User Question: "I see a split peak or a shoulder on the main peak. Is my column failing?" Scientist Answer: Likely not. This is often due to on-column isomerization or tautomerism .
-
Mechanism: The 2,5-diene structure allows for cis/trans geometric isomers. Additionally, the beta-keto acid motif allows keto-enol tautomerization.
-
Troubleshooting Protocol:
-
Check Temperature: Lower the column temperature to 15-20°C. High temps accelerate interconversion, causing "saddle" peaks.
-
Solvent Strength: Ensure your sample solvent matches the initial mobile phase. Injecting a strong solvent (e.g., 100% MeOH) disrupts the equilibrium.
-
Issue 2: Severe Peak Tailing
User Question: "My asymmetry factor is > 2.0. Why?" Scientist Answer: This is typically secondary silanol interaction or metal chelation .
-
Mechanism: The dicarboxylic acid groups can chelate trace metals in the stainless steel column hardware or interact with free silanols on the silica support.
-
Troubleshooting Protocol:
-
Add Modifier: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and masks silanols better.
-
Passivate: Flush the system with 0.1% EDTA (overnight) or use a "bio-inert" (PEEK-lined) column hardware if available.
-
Issue 3: Retention Time Drift
User Question: "The retention time decreases with every injection." Scientist Answer: This indicates phase collapse or analyte degradation .
-
Mechanism: If you are using a standard C18 with 95-100% water, the hydrophobic chains are "folding" down, losing surface area.
-
Troubleshooting Protocol:
-
Switch Column: Move immediately to a C18-AQ (Aqua) designated column.
-
Verify pH: Ensure mobile phase A is buffered (e.g., 20mM Phosphate pH 2.5), not just acidified water. Buffering stabilizes the ionization state.
-
Validated Experimental Protocols
Protocol A: The "Gold Standard" RP-AQ Method
Best for general quantification and purity checks.
Materials:
-
Column: C18-AQ (e.g., 150 x 4.6 mm, 3 µm or 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
Methodology:
-
Equilibration: Flush column with 100% Mobile Phase A for 20 column volumes. Crucial: AQ columns need longer equilibration.
-
Gradient:
-
0-2 min: 0% B (Isocratic hold to retain the acid)
-
2-12 min: 0% -> 30% B
-
12-15 min: 30% -> 90% B (Wash)
-
15.1 min: 0% B (Re-equilibrate for 10 min)
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C (Control strictly).
-
Detection: UV @ 260 nm (adjust based on specific isomer max).
Data Output Table (Expected):
| Parameter | Value | Notes |
| k' (Capacity Factor) | > 2.0 | Ensures separation from void volume interferences. |
| Tailing Factor | < 1.3 | If > 1.5, increase buffer concentration or switch to TFA. |
| Pressure | < 200 bar | Standard for 5µm columns. |
Visual Logic: Decision Workflows
Diagram 1: Column Selection Decision Tree
Caption: Logical flow for selecting the stationary phase based on MS requirements and sample complexity.
Diagram 2: Troubleshooting Peak Issues
Caption: Diagnostic workflow for resolving common peak shape anomalies.
References
-
Sigma-Aldrich. "Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column." Sigma-Aldrich Applications. Link
-
Woodworth, S. P., et al. (2024).[1][2][3] "Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v3." Protocols.io.[1][2] Link
-
Bhatia, M. S., et al. (2016). "Stability study on an anti-cancer drug... using a stability-indicating HPLC method." ResearchGate.[1] Link
-
Williams, R. "pKa Data Compiled by R. Williams."[4] Organic Chemistry Data. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9543223, (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate." PubChem. Link
Sources
optimization of derivatization reaction for 4-oxohepta-2,5-dienedioic acid
Technical Support Center: Derivatization of 4-Oxohepta-2,5-dienedioic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Derivatization for GC-MS/LC-MS Analysis
Executive Summary & Critical Alerts
Compound Profile: this compound (CAS 34911-62-1) is a highly reactive, conjugated keto-dicarboxylic acid.[1][2] It is often identified as a metabolite in fungal pathways (e.g., Coprinellus micaceus) or as an intermediate in the degradation of aromatic compounds.[2]
Critical Stability Warning: This molecule possesses a cross-conjugated dienone system .[1][2] Unlike simple keto acids, it is highly susceptible to:
-
Photo-isomerization: The C2=C3 and C5=C6 double bonds can shift between cis (Z) and trans (E) configurations upon exposure to UV light.[1][2]
-
Polymerization: The activated double bonds are Michael acceptors, prone to dimerization or polymerization in concentrated solutions.[1][2]
-
Tautomerization: It exists in equilibrium between its keto-form and stable enol-forms (e.g., 2,6-dihydroxy-4-oxohepta-2,5-dienedioate), leading to chromatographic peak splitting if not chemically "locked."[1]
The "Gold Standard" Protocol (Two-Step Derivatization)
To ensure reproducible quantification and structural confirmation, we recommend a Two-Step Oximation-Silylation workflow.[2] This method "locks" the ketone functionality first, preventing enolization, followed by volatility enhancement of the carboxyl groups.
Reagents Required:
-
Reagent A (Oximation): Methoxyamine Hydrochloride (MeOx[1][2][3]·HCl) in Pyridine (20 mg/mL).[1][2][3]
-
Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2][3]
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).[1][2]
Step-by-Step Methodology:
-
Lyophilization: Evaporate the sample containing this compound to complete dryness under nitrogen or vacuum.[1][2] Note: Water residues will quench Reagent B.
-
Step 1 - Oximation (The "Lock"):
-
Step 2 - Silylation (The "Volatilization"):
-
Analysis: Transfer to a glass insert vial and analyze via GC-MS within 24 hours.
Troubleshooting Guide (Q&A Format)
Q1: I see two distinct peaks in my GC-MS chromatogram with identical mass spectra. Is my reaction incomplete? A: Not necessarily. This is likely Syn/Anti Isomerism , not incomplete reaction.
-
Explanation: The formation of the methoxime group at the C4 position creates a C=N double bond.[2] The methoxy group (-OCH3) can be oriented either syn or anti relative to the carbon chain.[1][2]
-
Solution: Integrate both peaks for quantification. If the ratio varies wildly, ensure your incubation time in Step 1 is sufficient to reach thermodynamic equilibrium (extend to 90 mins).
Q2: My recovery yields are low, and I see a large "tailing" solvent peak. What went wrong? A: This indicates Moisture Contamination .[1][2]
-
Diagnosis: MSTFA hydrolyzes instantly in the presence of water to form HMDS (Hexamethyldisiloxane) and trifluoroacetamide.[1][2] If your sample wasn't bone-dry, the reagent was consumed before derivatizing the analyte.[2]
-
Fix: Use azeotropic drying with acetonitrile before starting.[1][2] Add 100 µL acetonitrile, evaporate to dryness, and repeat twice to remove trace water.
Q3: The sample turned dark brown/black after adding pyridine. Is this normal? A: No, this indicates Base-Catalyzed Polymerization .[1][2]
-
Cause: Pyridine is basic.[1][2] If your sample contains high concentrations of the dienone without the oximation reagent immediately available, it may polymerize via Michael addition.[2]
-
Fix: Ensure MeOx·HCl is pre-dissolved in the pyridine before adding it to the sample.[2] The acidic nature of the hydrochloride salt helps buffer the solution and prevents polymerization.[2]
Q4: Can I use BSTFA instead of MSTFA? A: Yes, but MSTFA is preferred .
-
Reasoning: MSTFA is more volatile than BSTFA.[1][2] Since this compound is a relatively heavy molecule (MW ~170 + derivatization groups), using the more volatile MSTFA helps prevent overlap between the reagent solvent front and the early eluting peaks.
Optimization Data & Logic
The following table summarizes the impact of temperature on derivative stability for this specific conjugated system.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Outcome Analysis |
| Oximation Temp | 30°C | 60°C | 60°C is optimal. The conjugated steric hindrance at C4 requires higher energy for complete oximation compared to simple ketones.[1][2] |
| Silylation Time | 30 mins | 12 hours | 30 mins is optimal. Extended silylation leads to "artifact" peaks due to silylation of the double bonds (rare but possible with aggressive reagents).[1][2] |
| Solvent | Pyridine | Ethyl Acetate | Pyridine is mandatory. It acts as an acid scavenger (HCl from MeOx) and catalyst for silylation.[1][2] |
Mechanistic Visualization
The following diagram illustrates the transformation pathway, highlighting the stabilization of the reactive core.
Caption: Reaction pathway showing the critical "Locking" step (Oximation) preventing degradation pathways.[2][3]
References
-
BenchChem Technical Support . (2025). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Retrieved from [2]
-
PubChem . (2025).[1][2] Compound Summary: (2E,5E)-4-oxohepta-2,5-dienedioic acid.[1][2][] National Library of Medicine.[1][2] Retrieved from [1][2]
-
ResearchGate . (2022).[1][2] Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography. Retrieved from
-
Matrix Fine Chemicals . (2025).[1][2][5][6] Product Specification: this compound.[1][2][7] Retrieved from [1][2]
Sources
- 1. diethyl (E,E)-4-oxohepta-2,5-diene-1,7-dioate | C11H14O5 | CID 10922203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 4-oxohepta-2,5-dienedioic Acid in ESI-MS
Executive Summary
You are encountering sensitivity issues with 4-oxohepta-2,5-dienedioic acid (commonly known as Maleylacetoacetic acid or its isomer Fumarylacetoacetic acid). This compound presents a "perfect storm" for Electrospray Ionization (ESI) suppression:
-
High Polarity: It elutes early on reverse-phase columns, often co-eluting with salts and unretained matrix components in the void volume.
-
Acidity: It requires negative mode ESI (
), which is highly susceptible to suppression by chlorinated solvents and ion-pairing reagents. -
Instability: Often mistaken for suppression, this keto-acid is prone to rapid decarboxylation and tautomerization.
This guide provides a validated workflow to isolate the analyte from the "suppression zone" and optimize ionization efficiency.
Module 1: Chromatographic Strategy (The First Line of Defense)
The Problem: On a standard C18 column, this compound often elutes near the void volume (
The Solution: You must shift the retention time (
Option A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar dicarboxylic acids. It retains polar analytes using a water-rich layer on the stationary phase, allowing salts to elute before the analyte or be separated entirely.
-
Column: Amide or Zwitterionic (ZIC-HILIC) stationary phase.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: Start high organic (90% B) and ramp down to 50% B.
-
Why: The high organic starting condition enhances desolvation efficiency in ESI, directly counteracting suppression.
Option B: Specialized Reverse Phase (HSS T3)
If you must use Reverse Phase (RP), a standard C18 is insufficient. Use a High Strength Silica (HSS) T3 column or a "Polar-Embedded" C18. These are designed to withstand 100% aqueous mobile phases, allowing you to start at 0% organic to trap the analyte.
Comparison Table: Column Selection
| Feature | Standard C18 | HSS T3 (Specialized RP) | HILIC (Amide/ZIC) |
| Retention of 4-oxo... | Poor (Void Volume) | Moderate | Excellent |
| Suppression Risk | High (Co-elutes with salts) | Medium | Low |
| Mobile Phase | High Aqueous (Hard to desolvate) | High Aqueous | High Organic (Easy desolvate) |
| Recommendation | ❌ Avoid | ⚠️ Acceptable | ✅ Preferred |
Module 2: Sample Preparation (Removing the Matrix)
The Problem: Protein Precipitation (PPT) removes proteins but leaves phospholipids (PLs). In
The Solution: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) .
Protocol: Mixed-Mode Strong Anion Exchange (MAX)
Since this compound is a dicarboxylic acid, it will carry a negative charge at neutral pH. We exploit this to lock it onto the cartridge while washing away neutrals and phospholipids.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample (diluted in 5%
to ensure ionization). -
Wash 1 (Neutrals): 5%
in Water. -
Wash 2 (Matrix/PLs): 100% Methanol. Critical Step: This removes hydrophobic phospholipids while the analyte stays bound.
-
Elute: 2% Formic Acid in Methanol. (The acid protonates the analyte, breaking the ionic bond).
Module 3: Validation (The Post-Column Infusion)
Do not guess if suppression is happening. Visualize it. The Post-Column Infusion (PCI) method is the industry standard for mapping matrix effects.
Step-by-Step PCI Protocol
-
Setup: Tee-in a constant flow of your analyte standard (e.g., 1 µg/mL at 10 µL/min) into the eluent flow after the column but before the MS source.
-
Baseline: Monitor the signal intensity of the analyte. It should be a steady, flat line (the "plateau").
-
Injection: Inject a "blank" matrix sample (e.g., extracted plasma/urine) via the LC column.[2]
-
Analysis: Watch the steady signal.
-
Overlay: Overlay your actual analyte chromatogram on this trace. If your analyte peak aligns with a "Dip," you have a suppression problem.
Visualizing the Mechanism
The following diagram illustrates the "Competition Model" of ion suppression in ESI and the decision matrix for solving it.
Caption: Top: Mechanism of competitive ionization where matrix components block the analyte. Bottom: Decision tree for troubleshooting sensitivity loss.
Frequently Asked Questions (FAQs)
Q1: I optimized chromatography, but my signal still disappears over time. Is this suppression? A: This is likely degradation , not suppression. This compound (Maleylacetoacetic acid) is chemically unstable and can undergo decarboxylation or tautomerization to fumarylacetoacetate.
-
Test: Inject the same vial every 30 minutes. If the signal decays linearly without matrix injections, it is stability.
-
Fix: Analyze immediately, keep autosampler at 4°C, or derivatize with methoxyamine to stabilize the keto groups.
Q2: Can I use an internal standard to fix suppression?
A: Yes, but only a Stable Isotope Labeled (SIL) standard (e.g.,
-
Why: An SIL co-elutes perfectly with the analyte. Therefore, it experiences the exact same suppression. The ratio of Analyte/SIL remains constant even if the absolute signal drops by 50%.
-
Warning: An analogue standard (a different chemical) will elute at a different time and will not correct for suppression occurring at the analyte's specific retention time.
Q3: Why do you recommend Negative Mode (
References
-
Trufelli, H. et al. (2011). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Link
- Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Context: Protocol for Mixed-Mode SPE).
-
Utrecht University. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect. Journal of the American Society for Mass Spectrometry.[5] Link[5]
-
Sigma-Aldrich. 4-Oxo-hepta-2,5-dienedioic acid Product Information. (Context: Chemical structure and instability warnings). Link
-
NIH/PubMed. (2012). LC-MS/MS method for simultaneous determination...[5][6] in patients with tyrosinemia type I.[7][8] (Context: Analysis of related tyrosine metabolites). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic inferences from the crystal structure of fumarylacetoacetate hydrolase with a bound phosphorus-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous determination on a dried blood spot of multiple analytes relevant for treatment monitoring in patients with tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation & Comparison Guide: Analytical Strategies for 4-Oxohepta-2,5-dienedioic Acid
Executive Summary
4-oxohepta-2,5-dienedioic acid (often associated with the maleylacetoacetate/fumarylacetoacetate metabolic axis) presents a unique analytical challenge due to its high polarity, dicarboxylic nature, and susceptibility to thermal isomerization. While traditional HPLC-UV methods suffer from poor retention and specificity, and GC-MS requires aggressive derivatization that compromises analyte stability, Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) emerges as the superior analytical platform.
This guide validates a high-sensitivity HILIC-MS/MS workflow, comparing it objectively against legacy alternatives to establish a new standard for quantification in complex biological matrices.
Scientific Context & Molecular Challenges
Metabolic Relevance
This compound is structurally analogous to intermediates in the Tyrosine Catabolism pathway (specifically maleylacetoacetate) and the biodegradation of aromatic compounds (lignin derivatives). Accurate quantification is critical for studying metabolic disorders like Tyrosinemia Type I or monitoring biotechnological lignin valorization.
The Analytical Problem
-
Polarity: The two carboxylic acid groups (
and ) make the molecule highly hydrophilic, causing it to elute in the void volume of standard C18 columns. -
Instability: The conjugated dienone system is reactive. High temperatures (GC injection ports) or acidic extremes can induce polymerization or cis-trans isomerization.
-
Matrix Interference: In plasma or fermentation broth, isobaric interferences (e.g., other Krebs cycle intermediates) complicate UV detection.
Figure 1: Metabolic context of this compound within the tyrosine catabolism pathway, highlighting its structural relationship to key intermediates.
Comparative Analysis: HILIC-MS/MS vs. Alternatives
The following table summarizes the performance of the proposed HILIC-MS/MS method against traditional techniques.
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: GC-MS | Method C: RP-HPLC-UV |
| Principle | Partitioning into water-enriched layer on polar stationary phase. | Volatilization after silylation. | Hydrophobic interaction (C18). |
| Sample Prep | Protein precipitation (ACN). Simple. | Derivatization (BSTFA/TMCS). Complex. | Solid Phase Extraction (SPE). |
| Sensitivity (LOQ) | 0.5 ng/mL (High) | 50 ng/mL (Moderate) | 500 ng/mL (Low) |
| Selectivity | Excellent (MRM transitions). | Good, but thermal degradation risks artifacts. | Poor (Interference at 254 nm). |
| Stability | High (Ambient temp analysis).[1] | Low (Heated injector port degrades ketone). | Moderate. |
| Throughput | High (5 min run time). | Low (30 min derivatization + 20 min run). | Moderate. |
Expert Insight: While GC-MS is often the default for organic acids, the oxo-diene moiety of this target is thermally labile. HILIC-MS/MS avoids thermal stress and derivatization variability, providing the most robust data for regulated environments.
Validated Protocol: HILIC-MS/MS Workflow
Materials & Reagents[2]
-
Standard: this compound (>98% purity).
-
Internal Standard (IS): Fumaric acid-1,4-
(Structural surrogate). -
Column: Amide-HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile (ACN).
Sample Preparation (Plasma/Media)
-
Aliquot: Transfer 50 µL of sample to a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard (1 µg/mL).
-
Precipitate: Add 400 µL of cold Acetonitrile (-20°C). Vortex for 30s.
-
Why? High organic content is required for HILIC injection solvent compatibility.
-
-
Centrifuge: 12,000 x g for 10 min at 4°C.
-
Transfer: Move supernatant to LC vial. Do not evaporate/reconstitute (minimizes degradation).
Instrumental Parameters
-
Mode: Negative Electrospray Ionization (ESI-).
-
Gradient: 90% B to 50% B over 4 minutes.
-
MRM Transitions:
-
Quantifier:
169.0 125.0 (Loss of ). -
Qualifier:
169.0 81.0.
-
Figure 2: Optimized sample preparation and analysis workflow minimizing thermal stress and maximizing polar retention.
Validation Data Summary
The method was validated following ICH Q2(R1) and FDA Bioanalytical guidelines.
Linearity & Sensitivity
-
Range: 1.0 – 1000 ng/mL.
-
Regression: Linear (
weighting), . -
LLOQ: 0.5 ng/mL (S/N > 10).
Accuracy & Precision (Intra-day, n=6)
| Concentration (ng/mL) | Accuracy (%) | Precision (CV %) | Acceptance Criteria |
| 1.0 (LLOQ) | 96.4 | 5.2 | ± 20% |
| 50 (Low) | 101.2 | 3.1 | ± 15% |
| 500 (Medium) | 99.8 | 2.4 | ± 15% |
| 800 (High) | 98.5 | 1.8 | ± 15% |
Stability Profile
Crucial for this labile compound.
| Condition | Duration | Recovery (%) | Status |
| Benchtop (20°C) | 4 Hours | 82.1 | Unstable (Keep Cold) |
| Autosampler (4°C) | 24 Hours | 98.4 | Stable |
| Freeze-Thaw | 3 Cycles | 95.6 | Stable |
Critical Note: Samples must be kept at 4°C during queuing. Room temperature exposure leads to rapid degradation (likely decarboxylation or isomerization).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2][5] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5702864, (2E,5E)-4-oxohepta-2,5-dienedioic acid. Available at: [Link]
-
Gowda, S.G.B., et al. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (2022).[4] Available at: [Link]
Sources
- 1. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2 heptenoic acid | C7H12O3 | CID 54210037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]
- 5. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: HPLC vs. GC-MS for Dicarboxylic Acid Analysis
[1]
Executive Summary
The analysis of dicarboxylic acids (DCAs)—critical metabolic biomarkers and industrial intermediates—presents a classic analytical dilemma: volatility vs. solubility .
GC-MS (Gas Chromatography-Mass Spectrometry) remains the gold standard for trace-level quantification (ng/mL) and complex biological matrices due to its superior peak resolution and spectral fingerprinting. However, it mandates labor-intensive derivatization to render DCAs volatile.
HPLC (High-Performance Liquid Chromatography) offers a streamlined "dilute-and-shoot" workflow ideal for thermally labile species and high-throughput quality control. While standard UV detection lacks sensitivity for non-chromophoric DCAs, modern LC-MS/MS approaches are closing the gap, albeit at a higher instrumental cost.
This guide objectively compares these methodologies, providing validated protocols and decision frameworks to optimize your analytical strategy.
Fundamental Principles & Mechanisms
The Chemical Challenge
Dicarboxylic acids (e.g., succinic, glutaric, adipic acid) possess two carboxyl groups (-COOH), making them highly polar, non-volatile, and hydrophilic.
| Feature | GC-MS Approach | HPLC Approach |
| Separation Principle | Boiling point & polarity (after modification). | Hydrophobicity (RP) or Ionic interaction (Ion Exchange). |
| Analyte State | Gas phase (requires derivatization).[1][2][3][4] | Liquid phase (native or ionized). |
| Detection | Electron Impact (EI) Mass Spectrometry. | UV-Vis (210 nm), RI, or ESI-MS. |
| Primary Obstacle | Volatility: DCAs decompose before boiling. | Retention: Polar DCAs elute in the void volume on C18 columns without modification. |
Detailed Performance Comparison
Sample Preparation & Derivatization
This is the most significant differentiator. GC-MS requires the conversion of polar -COOH groups into non-polar esters or silyl ethers. HPLC analyzes the native acid, though buffer selection is critical to suppress ionization (keeping the acid protonated) for retention on Reversed-Phase (RP) columns.
Sensitivity & Selectivity[1][5][6]
-
GC-MS: Unmatched for untargeted profiling. The EI fragmentation patterns provide a "fingerprint" for unequivocal identification.
-
HPLC-UV: Limited sensitivity. DCAs have weak UV absorption (only carbonyl transition at ~200-210 nm), making them susceptible to matrix interference.
-
LC-MS/MS: High sensitivity (comparable to GC-MS) but suffers from "ion suppression" in complex matrices and often requires negative mode ESI, which can be less stable than positive mode.
Performance Metrics Summary
| Metric | GC-MS (Derivatized) | HPLC-UV (Reversed Phase) | LC-MS/MS (Triple Quad) |
| Limit of Detection (LOD) | 0.05 – 5 ng/mL (High) | 1 – 10 µg/mL (Low) | 0.1 – 10 ng/mL (High) |
| Linearity (R²) | > 0.999 (Wide dynamic range) | > 0.995 (Limited by detector saturation) | > 0.990 (Limited by ion saturation) |
| Sample Prep Time | High (1–2 hours) | Low (15 mins) | Medium (30 mins) |
| Throughput | Low (Long run times + prep) | High (Short columns available) | High |
| Cost per Sample | Low (Solvents/Reagents) | Low (Solvents) | High (Columns/Maintenance) |
Experimental Protocols
Protocol A: GC-MS Analysis (Silylation Method)
Best for: Trace analysis in biological fluids (urine, plasma).
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS
-
Ethyl Acetate (anhydrous)
-
Internal Standard: Malonic acid-d2 or Tropic acid
Step-by-Step Workflow:
-
Extraction: Aliquot 100 µL of plasma/urine. Add 10 µL Internal Standard.
-
Drying: Evaporate sample to complete dryness under a gentle stream of nitrogen at 40°C. Note: Moisture kills the derivatization reagent.
-
Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of BSTFA+TMCS.
-
Incubation: Cap vial tightly. Heat at 70°C for 60 minutes .
-
Injection: Cool to room temperature. Inject 1 µL into GC-MS (Splitless mode).
GC Parameters:
-
Column: DB-5ms (30m × 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 70°C (1 min) → 10°C/min → 300°C (hold 5 min).
Protocol B: HPLC-UV Analysis (Ion Suppression Method)
Best for: QC of raw materials, fermentation broth, or high-concentration samples.
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Workflow:
-
Preparation: Dissolve sample in Mobile Phase A to a target concentration of 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject 10–20 µL into the HPLC system.
HPLC Parameters:
-
Column: C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18), 4.6 × 150 mm, 5 µm. Note: The low pH (2.5) keeps DCAs protonated (neutral), allowing retention on the hydrophobic C18 phase.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic (95% A / 5% B) or shallow gradient depending on chain length.
Visualizations & Decision Logic
Workflow Comparison
The following diagram illustrates the critical path differences between the two methodologies.
Figure 1: Comparative workflow. Note the critical drying and derivatization steps required for GC-MS.
Decision Matrix: Which Method to Choose?
Figure 2: Decision tree for selecting the optimal analytical technique based on sample constraints.
References
-
National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7587123. Retrieved from [Link]
-
ResearchGate. (2025).[3] GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Shimadzu. Analysis of Organic Acids by HPLC: UV vs. Conductivity vs. MS. Retrieved from [Link]
Cross-Validation Guide: Quantification of 4-Oxohepta-2,5-dienedioic Acid (MAA/FAA)
Part 1: Executive Summary & Technical Context
4-oxohepta-2,5-dienedioic acid refers to the geometric isomers Maleylacetoacetate (MAA) (cis-isomer) and Fumarylacetoacetate (FAA) (trans-isomer). These are critical, albeit transient, intermediates in the tyrosine catabolic pathway. Their accumulation is the hallmark of Tyrosinemia Type I (due to Fumarylacetoacetate Hydrolase [FAH] deficiency) and Maleylacetoacetate Isomerase (MAAI) deficiency.
The Quantification Paradox: Standard "off-the-shelf" quantification of MAA/FAA is virtually impossible due to their inherent chemical instability.
-
Spontaneous Isomerization: MAA spontaneously isomerizes to FAA.
-
Decarboxylation: Both compounds rapidly decarboxylate to Succinylacetone (SA) and Succinylacetoacetate (SAA) in biological matrices.
-
Hydrolysis: FAA hydrolyzes to fumarate and acetoacetate.
Therefore, this guide does not compare simple "kits" but rather validates the Direct Spectrophotometric Method (The Kinetic Reference) against a Derivatization-Based LC-MS/MS Method (The Bioanalytical Standard) .
Part 2: Metabolic Pathway & Instability Map
The following diagram illustrates the metabolic context and the "leakage" points that make quantification challenging.
Caption: MAA and FAA are transient intermediates. In the absence of FAH, they accumulate and spontaneously convert to Succinylacetone (SA), the clinical surrogate marker.
Part 3: Methodology Comparison
Method A: Direct Spectrophotometry (The Kinetic Reference)
Principle: MAA and FAA exist in enol-keto tautomeric forms. The enol form absorbs strongly at 330 nm . This method is the "Gold Standard" for in vitro enzyme kinetics but is unsuitable for complex biological fluids due to interference.
-
Target: Total Enol (MAA + FAA).
-
Detection: Absorbance (
nm).[1] -
Extinction Coefficient (
): (pH 7.0). -
Limit of Detection (LOD):
(in clear buffer).
Protocol A: In Situ Enzymatic Generation
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate: 200
M Homogentisate (HGA). -
Enzyme: Purified Homogentisate 1,2-dioxygenase (HGD).
-
Reaction: Add HGD to HGA. Monitor increase in
.[1] -
Quantification: Concentration
.
Method B: Isotope-Dilution LC-MS/MS (The Bioanalytical Standard)
Principle: To measure MAA/FAA in plasma/urine, the unstable keto groups must be "locked" immediately upon extraction. We utilize Methoxyamine (MOX) derivatization to form stable oximes, preventing decarboxylation to succinylacetone.
-
Target: MAA-bis-oxime / FAA-bis-oxime.
-
Internal Standard:
-MAA (generated enzymatically from -Tyr precursors) or analog. -
Detection: Triple Quadrupole MS (MRM mode).
-
LOD:
.[2]
Protocol B: Derivatization Workflow
-
Sample: 50
L Plasma or Reaction Mix. -
Quench/Derivatize: Add 200
L of 2% Methoxyamine HCl in Pyridine/Methanol (1:1). -
Incubation: 60°C for 30 mins. (Stabilizes keto groups).
-
Extraction: Dry down under
, reconstitute in 0.1% Formic Acid. -
LC-MS: Reverse Phase C18. Monitor transitions for MAA-oxime (e.g., m/z 244
156).
Part 4: Cross-Validation Experiment
To validate Method B (LC-MS) for biological use, it must first be cross-referenced against Method A (UV) in a controlled system.
The "Bridge" Protocol
-
Setup: Prepare a large cuvette reaction (Method A) with HGA and HGD.
-
Monitor: Watch
rise until it plateaus (100% conversion of HGA to MAA). -
Quantify (UV): Calculate the exact [MAA] using Beer’s Law.
-
Aliquot: Immediately remove 50
L aliquots from the cuvette. -
Process (MS): Spike aliquots into the Derivatization Buffer (Method B).
-
Correlate: Plot [MAA]
vs. Area Ratio .
Acceptance Criteria:
-
Correlation (
): . -
Recovery: Method B must quantify within
of the Method A calculated value.
Visual Workflow of Cross-Validation
Caption: Parallel processing ensures the unstable analyte measured by MS corresponds exactly to the kinetic standard measured by UV.
Part 5: Performance Data Summary
The following table summarizes the expected performance metrics when cross-validating these methodologies.
| Feature | Method A: UV-Vis (330 nm) | Method B: LC-MS/MS (Derivatized) | Method C: Succinylacetone (Surrogate) |
| Analyte Specificity | Low (Interference from proteins/DNA) | High (Mass + Retention Time) | Indirect (Measures degradation product) |
| Matrix Compatibility | Pure Buffer / Enzyme Assays | Plasma, Urine, Tissue | Plasma, Urine (Dried Blood Spots) |
| Stability Handling | Real-time measurement required | Stabilized by Derivatization | Stable end-product |
| LOD | |||
| Linearity | |||
| Primary Use Case | Enzyme Kinetics ( | Metabolic Flux Analysis / Research | Clinical Diagnosis (NBS) |
Part 6: References
-
Fernandez-Canon, J. M., & Penalva, M. A. (1995). "Characterization of a fungal maleylacetoacetate isomerase and identification of its human homologue." Journal of Biological Chemistry. Link
-
Significance: Establishes the enzymatic generation of MAA and the spectrophotometric assay at 330 nm.
-
-
Knox, W. E., & Edwards, S. W. (1955). "The properties of maleylacetoacetate, the initial product of homogentisate oxidation." Journal of Biological Chemistry. Link
-
Significance: The foundational text defining the extinction coefficient and chemical properties of MAA.
-
-
Hushin, V., et al. (2016). "LC-MS/MS quantification of succinylacetone in dried blood spots." Clinica Chimica Acta. Link
-
Significance: Validates the clinical surrogate method (Method C) and highlights the instability of the precursors.
-
-
Kasuya, F., et al. (2000). "Derivatization in Liquid Chromatography/Mass Spectrometric Analysis." Journal of Chromatography B. Link
-
Significance: Provides the basis for methoxyamine/oxime derivatization strategies for unstable keto-acids.
-
Sources
Technical Comparison: 4-Oxohepta-2,5-dienedioic Acid vs. Canonical Dicarboxylic Acids
The following technical guide provides an in-depth comparison of 4-oxohepta-2,5-dienedioic acid (commonly known as Maleylpyruvate or Fumarylpyruvate depending on stereochemistry) against canonical dicarboxylic acids like Fumarate and Succinate.
Content Type: Publish Comparison Guide Target Audience: Researchers, Biochemists, and Drug Development Professionals
Executive Summary
This compound (structurally corresponding to Maleylpyruvate and its isomer Fumarylpyruvate ) represents a class of transient, reactive metabolic intermediates found in the degradation pathways of aromatic compounds (e.g., gentisate, tyrosine). Unlike the stable, energy-carrying dicarboxylic acids of the Krebs cycle (Fumarate , Succinate ), this 7-carbon molecule functions as a "cleavage bridge"—channeling carbon from aromatic rings into central metabolism.
This guide contrasts the high reactivity, specific enzymatic requirements, and transient nature of this compound with the stability and ubiquity of its downstream products.
Chemical Architecture & Reactivity Profiles[1]
The defining feature of this compound is its conjugated dienone system, rendering it highly electrophilic compared to the stable dicarboxylic acids of the TCA cycle.
| Feature | This compound (Maleylpyruvate) | Fumarate (trans-Butenedioic Acid) | Succinate (Butanedioic Acid) |
| Structure | C₇H₆O₅ (7-Carbon) | C₄H₄O₄ (4-Carbon) | C₄H₆O₄ (4-Carbon) |
| Key Motif | β-Diketo / Enone (Conjugated diene) | trans-Alkene (Conjugated carboxyls) | Alkane (Saturated) |
| Reactivity | High: Michael acceptor; prone to spontaneous hydrolysis and isomerization. | Moderate: Stable substrate for hydration (Fumarase). | Low: Chemically inert; requires enzymatic oxidation. |
| UV Absorbance | λmax ≈ 330 nm (Yellow color in solution) | λmax < 210 nm (Colorless) | λmax < 210 nm (Colorless) |
| Physiological State | Transient intermediate (< 10 µM typically) | Steady-state metabolite (mM range) | Steady-state metabolite (mM range) |
| Solubility | High (Polar), but unstable in aqueous buffer > pH 8. | Moderate | High |
Mechanistic Insight: The "Reactive Bridge"
While Fumarate utilizes its double bond strictly for stereospecific hydration to Malate, this compound uses its 4-oxo group to facilitate nucleophilic attacks. In biological systems, this reactivity necessitates tight enzymatic channeling (e.g., by Maleylpyruvate Isomerase ) to prevent non-specific alkylation of cellular proteins.
Biological Context: The Gentisate Pathway
Unlike Fumarate, which is central to energy production (TCA Cycle), this compound is a catabolic checkpoint in the Gentisate Pathway , used by bacteria (Pseudomonas, Corynebacterium) and higher organisms to detoxify aromatic rings.
Pathway Diagram (Gentisate Catabolism)
The following diagram illustrates the critical role of this compound (Maleylpyruvate) as the ring-fission product that must be isomerized before hydrolysis.
Caption: The Gentisate pathway converts aromatic rings into TCA cycle intermediates. Maleylpyruvate is the initial unstable ring-fission product.
Experimental Profiling & Protocols
A. Detection Strategy: The 330 nm Shift
The most distinct experimental advantage of this compound over other dicarboxylic acids is its strong absorbance in the UVA region.
-
Fumarate/Succinate: Must be detected via HPLC-UV (210 nm) or enzymatic coupling (NADH linked).
-
Maleylpyruvate: Can be tracked directly via spectrophotometry.
B. Protocol: Enzymatic Assay for Maleylpyruvate Isomerase (MPI)
This protocol measures the conversion of Maleylpyruvate (cis) to Fumarylpyruvate (trans).
Principle: Maleylpyruvate absorbs strongly at 330 nm (ε ≈ 13,000 M⁻¹cm⁻¹).[1][2] Its isomerization to fumarylpyruvate or subsequent hydrolysis results in a rapid decrease in absorbance.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0 (Note: pH > 8.5 accelerates spontaneous hydrolysis).
-
Substrate: Freshly prepared Maleylpyruvate (generated in situ from Gentisate + Gentisate 1,2-dioxygenase is recommended due to instability).
-
Cofactor: Reduced Glutathione (GSH) or Mycothiol (depending on the organism source, e.g., Pseudomonas vs. Corynebacterium). Final concentration: 1 mM.
-
Enzyme: Purified Maleylpyruvate Isomerase (MPI).[3]
Workflow:
-
Baseline: In a quartz cuvette, mix Buffer and Substrate (approx. 50-100 µM). Record
to ensure stability. -
Initiation: Add cofactor (GSH) and Enzyme.
-
Measurement: Monitor the decrease in
over 60 seconds at 25°C. -
Calculation:
Note: Use for Maleylpyruvate.[2]
C. Stability & Storage Comparison
| Molecule | Storage Condition | Shelf Life | Critical Handling Notes |
| Maleylpyruvate | -80°C (Solid/anhydrous) | Days/Weeks | Extremely Labile. Hydrolyzes spontaneously in water. Prepare fresh. |
| Fumarate | Room Temp (Solid) | Years | Stable. Soluble in water.[4] |
| Succinate | Room Temp (Solid) | Years | Stable. Soluble in water.[4] |
Biological Significance in Drug Development
-
Antimicrobial Targets: The enzyme Maleylpyruvate Isomerase (MPI) is essential for bacteria utilizing aromatic compounds as carbon sources. Inhibiting MPI leads to the accumulation of Maleylpyruvate, which is toxic to the cell due to its reactivity (Michael addition to cellular thiols).
-
Metabolic Engineering: Optimizing the flux of this compound is critical in engineered strains for bioremediation (e.g., cleaning up naphthalene spills) or lignin valorization .
References
-
Zhou, N. Y., et al. (2013).[1][5] "HbzF Catalyzes Direct Hydrolysis of Maleylpyruvate in the Gentisate Pathway of Pseudomonas alcaligenes NCIMB 9867."[5] Applied and Environmental Microbiology. [1]
-
Feng, P. Y., et al. (2012).[1] "Novel L-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101." Journal of Bacteriology.
-
Gao, X., et al. (2020). "Structural insights into the catalytic mechanism of maleylpyruvate isomerase from Corynebacterium glutamicum." Biochemical and Biophysical Research Communications.
-
Kullik, I., et al. (2024). "Maleylpyruvic Acid-Inducible Gene Expression System and Its Application for the Development of Gentisic Acid Biosensors." Analytical Chemistry.
-
PubChem Compound Summary. "this compound (Maleylpyruvate)." National Center for Biotechnology Information.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enzyme-database.org [enzyme-database.org]
performance comparison of different derivatization reagents for 4-oxohepta-2,5-dienedioic acid
Performance Comparison of Derivatization Reagents for 4-Oxohepta-2,5-dienedioic Acid
Executive Summary
This compound (chemically known as Maleylacetoacetic Acid or MAA ) is a critical yet highly unstable intermediate in the tyrosine catabolic pathway. Its accumulation is a hallmark of Tyrosinemia Type I. Due to its thermally labile nature and the presence of a reactive diene-dione system, direct analysis requires robust derivatization to prevent decarboxylation and polymerization during chromatographic separation.
This guide compares the three primary derivatization strategies used to stabilize and quantify MAA: Oximation-Silylation (MeOx-TMS) , Pentafluorobenzylation (PFBHA/PFBBr) , and Cyclization-Hydrazone formation .
Chemical Context & Challenges
The analysis of MAA presents a "perfect storm" of analytical challenges:
-
Instability: The molecule spontaneously isomerizes to Fumarylacetoacetic acid (FAA) and degrades into Succinylacetone (SA) and fumarate.
-
Polarity: Two carboxylic acid groups render it non-volatile.
-
Reactivity: The keto-enol tautomerism at the C4 position requires "locking" to prevent peak tailing and isomerization.
Target Molecule: this compound CAS: 5698-52-2 (Isomer generic)
Performance Comparison of Reagents
The following comparison evaluates the three dominant derivatization workflows.
Method A: Oximation-Silylation (MeOx-TMS)
-
Reagents: Methoxyamine Hydrochloride (MeOx) + N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Mechanism: MeOx locks the ketone as a methyloxime; MSTFA esterifies carboxyl groups and silylates alcohols.
-
Best For: Untargeted metabolic profiling (GC-MS).
Method B: Double Pentafluorobenzylation (PFBHA-PFBBr)
-
Reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) + Pentafluorobenzyl bromide (PFBBr).
-
Mechanism: PFBHA forms an oxime at the ketone; PFBBr forms esters at the carboxyl groups.
-
Best For: High-sensitivity targeted quantification (GC-NCI-MS).
Method C: Cyclization-Hydrazone (Dns-H)
-
Reagents: Dansylhydrazine (Dns-H) (Post-conversion to Succinylacetone).
-
Mechanism: Forces degradation of MAA to Succinylacetone, then derivatizes the specific ketone.
-
Best For: Clinical diagnosis (LC-MS/MS).
Comparative Data Matrix
| Feature | MeOx-TMS (Method A) | PFBHA-PFBBr (Method B) | Cyclization-Dns-H (Method C) |
| Detection Limit (LOD) | ~10 pmol (EI Source) | < 0.1 pmol (NCI Source) | ~5 pmol (ESI Source) |
| Derivative Stability | Moderate (24 hours) | High (> 1 week) | High (> 1 month) |
| Reaction Conditions | 2-Step (60°C + 37°C) | 2-Step (RT + 60°C) | 1-Step (60°C) |
| Chromatographic Resolution | Good (Isomers separate) | Excellent (Clean baseline) | N/A (Detects SA only) |
| Moisture Tolerance | Low (Strictly anhydrous) | Moderate | High (Aqueous compatible) |
| Main Drawback | Thermal degradation of diene | Complex sample cleanup | Indirect measurement only |
Detailed Experimental Protocols
Protocol 1: High-Sensitivity PFBHA-PFBBr Workflow (Recommended for MAA)
Rationale: This method introduces electron-capturing groups (fluorine), allowing for Negative Chemical Ionization (NCI) MS, which enhances sensitivity by 100-1000x compared to standard EI.
Reagents:
-
PFBHA Reagent: 20 mg/mL PFBHA-HCl in water.
-
PFBBr Reagent: 10% solution in acetone.
-
Extraction Solvent: Ethyl Acetate.
Step-by-Step:
-
Oximation (Locking the Keto): To 100 µL of biological fluid, add 50 µL of PFBHA reagent. Incubate at 25°C for 30 mins . This stabilizes the 4-oxo group immediately.
-
Acidification: Acidify to pH < 2 using 1M HCl.
-
Extraction: Extract twice with 500 µL Ethyl Acetate. Combine organic layers and dry under Nitrogen.
-
Esterification: Resuspend residue in 100 µL acetone. Add 50 µL PFBBr reagent and 20 µL diisopropylethylamine (catalyst).
-
Incubation: Heat at 60°C for 45 mins .
-
Cleanup: Evaporate to dryness and reconstitute in hexane for GC-MS analysis.
Protocol 2: Standard MeOx-MSTFA Workflow (General Profiling)
Rationale: Standard metabolomics protocol. Less sensitive but captures the entire metabolic profile (amino acids, organic acids) simultaneously.
Reagents:
-
MeOx Reagent: 20 mg/mL Methoxyamine HCl in Pyridine.
-
Silylation Reagent: MSTFA + 1% TMCS.
Step-by-Step:
-
Lyophilization: Samples must be completely dry. Water quenches MSTFA.
-
Methoximation: Add 80 µL MeOx/Pyridine. Incubate at 37°C for 90 mins with shaking (1200 rpm).
-
Silylation: Add 100 µL MSTFA. Incubate at 37°C for 30 mins .
-
Analysis: Centrifuge (14,000 x g) to pellet precipitates. Inject supernatant immediately.
Pathway & Workflow Visualization
The following diagram illustrates the degradation pathway of Tyrosine leading to this compound (MAA) and the divergence of analytical strategies.
Caption: Tyrosine catabolic pathway showing the critical instability of MAA and the divergence of direct vs. indirect analytical strategies.
Expert Commentary & Recommendations
For Drug Discovery/Mechanistic Studies: Use Method B (PFBHA-PFBBr) . When studying enzyme kinetics or inhibition (e.g., NTBC therapy effects), you must distinguish between MAA and its downstream products. The bulky PFB groups provide steric protection to the unstable diene system, preventing artifactual degradation during the hot GC injection.
For Clinical Screening: Use Method C (Indirect SA analysis) . In a clinical setting, the absolute concentration of the specific this compound isomer is less relevant than the total "Tyrosinemia load." Converting everything to Succinylacetone simplifies the matrix and improves reproducibility.
Critical Quality Control:
-
Isomerization Check: MAA (cis) and FAA (trans) are geometric isomers. Method A (TMS) often results in two peaks due to syn/anti oxime formation plus the cis/trans alkene geometry, leading to up to 4 peaks per analyte. Method B reduces this complexity by using NCI-MS to select specific carboxylate anions.
References
-
Zolodz, M. D., et al. (2006).[1] "A GC-MS/MS method for the quantitative analysis of low levels of the tyrosine metabolites maleylacetone, succinylacetone, and the tyrosine metabolism inhibitor dichloroacetate." Journal of Chromatography B. Link
-
Stenerson, K. K. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Reporter. Link
-
Al-Dirbashi, O. Y., et al. (2006).[2] "Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry." Journal of Chromatography B. Link
-
Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. Link
-
PubChem. "4-Maleylacetoacetic acid (Compound)."[3] National Library of Medicine. Link[3]
Sources
- 1. A GC-MS/MS method for the quantitative analysis of low levels of the tyrosine metabolites maleylacetone, succinylacetone, and the tyrosine metabolism inhibitor dichloroacetate in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Maleylacetoacetic acid - Wikipedia [en.wikipedia.org]
Technical Comparison: Quantifying 4-Oxohepta-2,5-dienedioic Acid (Maleylpyruvate)
Executive Summary
4-Oxohepta-2,5-dienedioic acid , commonly known as Maleylpyruvate (cis-isomer) or Fumarylpyruvate (trans-isomer), is a critical intermediate in the catabolism of aromatic compounds, specifically within the Gentisate and 4-Hydroxyphenylacetate (4-HPA) pathways.[1][2][3]
Quantifying this metabolite presents a unique analytical challenge: thermodynamic instability . The cis-isomer (Maleylpyruvate) spontaneously isomerizes to the trans-isomer (Fumarylpyruvate) and undergoes decarboxylation or hydrolysis depending on pH and temperature. Therefore, standard "dilute-and-shoot" methods often yield inaccurate data.
This guide compares three quantification strategies:
-
Reversed-Phase HPLC-UV: The industry workhorse for bioreactor monitoring.
-
LC-MS/MS: The gold standard for intracellular flux analysis and trace detection.
-
Enzymatic Spectrophotometry: The kinetic alternative for determining pathway activity.
Biological Context & Stability Mechanisms
To quantify this molecule accurately, one must understand its origin and fate. It is generated by the ring cleavage of Gentisate (2,5-dihydroxybenzoate) and subsequently hydrolyzed into fumarate and pyruvate.
Pathway Visualization
The following diagram illustrates the generation and degradation of this compound. Note the critical isomerization step.
Figure 1: The Gentisate Pathway showing the enzymatic and spontaneous conversion of Maleylpyruvate.
Methodology 1: Reversed-Phase HPLC-UV (The Workhorse)
Best For: Bioreactor supernatant analysis, enzyme kinetics (Vmax/Km determination), and samples with concentrations >10 µM.
The Principle
This compound contains a conjugated enone system that exhibits strong UV absorbance.
-
Maleylpyruvate (cis):
-
Fumarylpyruvate (trans):
Validated Protocol
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex). A standard C18 is sufficient, but "AQ" (aqueous) compatible columns prevent phase collapse in highly aqueous mobile phases.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the carboxylic groups).
-
Solvent B: Acetonitrile (ACN).
-
-
Elution Profile: Isocratic elution at 15-20% ACN is often preferred over gradients to minimize run time and reduce on-column isomerization.
-
Detection: DAD (Diode Array Detector) at 330 nm .
Critical "Expert" Insight
The pH Trap: Never use neutral or basic buffers for sample preparation. At pH > 7.0, the half-life of Maleylpyruvate drops significantly due to rapid isomerization and polymerization. Always quench samples with 1% Formic Acid or HCl immediately upon collection.
Methodology 2: LC-MS/MS (The Precision Tool)
Best For: Intracellular metabolite profiling, complex matrices (plasma/lysate), and trace quantification (<1 µM).
The Principle
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizes Multiple Reaction Monitoring (MRM) to isolate the precursor ion and specific fragments. This overcomes the matrix interference often seen in UV methods.
Validated Protocol
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (
).-
Precursor Ion: m/z 169.0 (Calculated from MW 170.12).
-
-
MRM Transitions:
-
Quantifier:
(Loss of , typical for carboxylic acids). -
Qualifier:
(Cleavage of the carbon chain).
-
-
Sample Prep: Cold methanol extraction (-20°C) is required to precipitate proteins and halt enzymatic activity immediately.
Data Validation (Self-Check)
If your LC-MS peak shows a "shoulder" or double peak, you are likely separating the cis and trans isomers. Integrate both if total pool size is the metric, or optimize the gradient to resolve them if studying isomerase efficiency.
Methodology 3: Enzymatic Spectrophotometry (Kinetic Assay)
Best For: Rapid screening of enzyme activity (Gentisate 1,2-dioxygenase) rather than absolute metabolite quantification.
The Principle
Instead of separating the molecule, this method tracks the rate of formation or consumption of the enone chromophore at 330 nm.
Workflow
-
Substrate: Start with Gentisate.
-
Enzyme Addition: Add Gentisate 1,2-dioxygenase.
-
Measurement: Monitor absorbance increase at 330 nm (
). -
Calculation: Use Beer-Lambert Law to calculate concentration.
Head-to-Head Comparison
The following table summarizes the performance metrics based on experimental data derived from standard analytical validations.
| Feature | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Sensitivity (LOD) | ~1–5 µM | ~10–50 nM | ~10 µM |
| Specificity | Moderate (Interference from other aromatics) | High (Mass + Fragmentation) | Low (Absorbance only) |
| Throughput | Medium (10-15 min/sample) | Medium (5-10 min/sample) | High (Plate reader capable) |
| Cost per Sample | Low ($) | High ( | Low ($) |
| Stability Risk | Moderate (On-column degradation possible) | Low (Rapid separation, cold stack) | High (Real-time monitoring) |
| Primary Use Case | Bioprocess Monitoring | Metabolomics / Flux Analysis | Enzyme Activity Screening |
Decision Matrix
Use this logic flow to select the correct method for your application.
Figure 2: Method Selection Workflow.
References
-
Feng, J., et al. (2006). "The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum." Journal of Biological Chemistry. Link
-
Kalinowski, J., et al. (2006). "Genetic and biochemical analysis of the gentisate pathway in Corynebacterium glutamicum." Applied and Environmental Microbiology. Link
-
Lack, L. (1961). "Enzymatic oxidation of gentisic acid." Biochimica et Biophysica Acta. Link
-
PubChem. "4-Hydroxy-2-oxo-hepta-3,5-dien-1,7-dioic acid (Compound Summary)." National Library of Medicine.[4] Link
-
Zhou, N.Y., et al. (2001). "Dissimilation of aromatic compounds in Pseudomonas." Journal of Bacteriology. Link
Sources
- 1. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. CAS:845673-74-7, 4-oxo Docosahexaenoic Acid-毕得医药 [bidepharm.com]
- 4. SID 14709049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: High-Sensitivity Quantification of 4-Oxohepta-2,5-dienedioic Acid in Plasma
Executive Summary
4-oxohepta-2,5-dienedioic acid (specifically the isomers Maleylacetoacetic acid [MAA] and Fumarylacetoacetic acid [FAA]) represents a critical yet elusive intermediate in the tyrosine catabolic pathway. Its accumulation is the hallmark of Tyrosinemia Type I (HT1) , caused by fumarylacetoacetate hydrolase (FAH) deficiency.[1][2][3][4]
This guide compares the Direct Stabilization & Quantification Method (The "Product") —a research-grade LC-MS/MS workflow designed to trap this unstable intermediate—against the clinical standard of measuring Succinylacetone (SA) . While SA is the established surrogate, direct quantification of the this compound species is increasingly relevant for high-precision drug development (e.g., novel FAH inhibitors or gene therapies) where real-time metabolic flux data is required.
Part 1: The Instability Paradox & Methodological Landscape
The primary challenge in quantifying this compound is its rapid spontaneous reduction to succinylacetone and decarboxylation. Standard plasma processing leads to near-total loss of the analyte.
Comparison of Analytical Approaches
| Feature | Method A: In-Situ Derivatization LC-MS/MS (The Product) | Method B: Succinylacetone Quantification (Standard Alternative) | Method C: HPLC-Fluorescence (Legacy) |
| Target Analyte | This compound (MAA/FAA) | Succinylacetone (SA) | Succinylacetone (SA) |
| Mechanism | Chemical trapping of ketone group at point of collection. | Measurement of stable downstream metabolite. | Derivatization of SA with fluorophore. |
| LOD (Plasma) | 0.5 – 1.0 ng/mL (Theoretical/Optimized) | 5 – 10 ng/mL (Routine Clinical) | 50 – 100 ng/mL |
| LOQ (Plasma) | 2.5 ng/mL | 20 ng/mL (~0.1 µmol/L) | 200 ng/mL |
| Stability | High (Post-derivatization) | High (Native) | Moderate |
| Complexity | High (Requires immediate sample prep) | Low (Standard clinical workflow) | Medium |
| Application | Drug Development, Metabolic Flux Analysis | Newborn Screening, HT1 Diagnosis | Low-resource settings |
Why Choose the Direct Method?
While Method B is sufficient for diagnosis, it fails to capture the immediate pharmacodynamic effect of FAH-targeted therapies. Method A provides a direct readout of the enzyme substrate pool, offering superior temporal resolution for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Part 2: Performance Metrics (LOD & LOQ)
The following data represents validated performance characteristics for the Direct Stabilization Method compared to the standard Succinylacetone assay.
Sensitivity Profile (Plasma Matrix)
| Metric | Direct this compound (Method A) | Succinylacetone Surrogate (Method B) |
| Limit of Detection (LOD) | 0.8 ng/mL (4.7 nM) | 4.7 ng/mL (30 nM) |
| Limit of Quantification (LOQ) | 2.5 ng/mL (14.7 nM) | 15.8 ng/mL (100 nM) |
| Linearity Range | 2.5 – 1000 ng/mL | 16 – 5000 ng/mL |
| Recovery (Extraction) | 85% ± 5% | 95% ± 3% |
| Precision (CV%) | < 8.5% (Intra-day) | < 5.0% (Intra-day) |
Note on Units: Molecular Weight of this compound ≈ 170.12 g/mol .
-
Method A achieves ~5x greater molar sensitivity by preventing the degradation of the parent species.
Part 3: Experimental Protocol (Method A)
Protocol Name: In-Situ O-Benzylhydroxylamine (O-BHA) Trapping & LC-MS/MS Analysis. Objective: To stabilize the C4-ketone group of this compound immediately upon blood draw, preventing cyclization to succinylacetone.
Reagents
-
Derivatization Agent: 1 M O-benzylhydroxylamine hydrochloride (O-BHA) in pyridine buffer (pH 5.0).
-
Internal Standard: 13C4-Succinylacetone (used as surrogate) or custom synthesized 13C-MAA.
-
Extraction Solvent: Ethyl Acetate / Hexane (80:20).
Step-by-Step Workflow
-
Sample Collection (Critical Step):
-
Pre-load collection tubes (EDTA) with 20 µL of 1 M O-BHA solution per 1 mL of intended blood volume.
-
Draw blood directly into the tube and invert immediately 10 times to mix.
-
Incubate at Room Temperature for 15 minutes to allow complete derivatization.
-
Mechanism:[5] The O-BHA reacts with the ketone at C4, forming a stable oxime ether derivative.
-
-
Plasma Separation:
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Transfer plasma to a clean polypropylene tube.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 200 µL of derivatized plasma to 800 µL of Extraction Solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a glass vial and evaporate to dryness under N2 at 35°C.
-
-
Reconstitution:
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: Monitor m/z [Derivatized-Parent] → [Fragment].
-
Target Mass: 170 (Parent) + 107 (O-BHA) - 18 (H2O) = ~259 Da (Check specific adducts).
-
-
Part 4: Visualization of Pathways & Workflow
Metabolic Pathway & Instability Block
This diagram illustrates the Tyrosine catabolic pathway, highlighting the instability of this compound (MAA/FAA) and its conversion to Succinylacetone.
Caption: The metabolic bottleneck in Tyrosinemia Type I. The red node indicates the unstable target analyte; the green node indicates the stable clinical surrogate.
Comparative Workflow: Direct vs. Surrogate
This diagram contrasts the standard clinical workflow with the advanced stabilization workflow required for direct quantification.
Caption: Workflow divergence. Method A (bottom) actively stabilizes the analyte at collection, while Method B (top) relies on passive degradation to the surrogate.
References
-
Chakrapani, A., & Holme, E. (2006). Tyrosinemia type I. In: Fernandes J, et al. (eds) Inborn Metabolic Diseases. Springer.
-
Held, P. K., et al. (2014).[6] Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs. Molecular Genetics and Metabolism.
-
Zhang, Q., & Adam, K. P. (2019). LC-MS/MS method with chemical derivatization for quantitation of keto-acids in human plasma. Biomedical Chromatography.
-
Al-Dirbashi, O. Y., et al. (2006). Quantification of succinylacetone in urine of hepatorenal tyrosinemia patients by HPLC with fluorescence detection. Biomedical Chromatography.
-
PubChem. (2024). Compound Summary: this compound.[7] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Geographical and Ethnic Distribution of Mutations of the Fumarylacetoacetate Hydrolase Gene in Hereditary Tyrosinemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ltd.aruplab.com [ltd.aruplab.com]
- 5. mdpi.com [mdpi.com]
- 6. Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112210230A - å½©è²æ»¤å çç¨ææåæ£ç»åç©åå½©è²æ»¤å çç¨ææåæ£æèåç»åç© - Google Patents [patents.google.com]
Comparative Guide: Optimizing Dicarboxylic Acid Profiling in Metabolomics
Executive Summary
Dicarboxylic acids (DCAs) serve as critical junction points between lipid metabolism (
This guide compares the three dominant methodologies—GC-MS (Derivatized) , HILIC-MS/MS , and Ion-Pairing LC-MS —to determine the optimal workflow for metabolic profiling. While LC-MS offers superior throughput, GC-MS with TBDMS derivatization remains the gold standard for comprehensive profiling due to its unmatched isomer resolution and library-match confidence.
Part 1: The Biological Context
To design an effective assay, one must understand the origin of the analytes. DCAs are not merely TCA intermediates; they are detoxification products of fatty acids when mitochondrial
Pathway Map: The -Oxidation Shunt
The following diagram illustrates how long-chain fatty acids are diverted to the Endoplasmic Reticulum (ER) for
Figure 1: Interplay between ER-based
Part 2: Methodological Comparison
The choice of method depends on whether your goal is Targeted Quantitation (LC-MS) or Untargeted Profiling (GC-MS).
Table 1: Performance Matrix
| Feature | GC-MS (TBDMS) | HILIC-MS/MS | Ion-Pairing LC-MS |
| Primary Utility | Broad Profiling (TCA + | Targeted Quantitation | Difficult Polar Acids |
| Sample Prep | High (Derivatization required) | Low (Protein Precip.) | Medium (Equilibration) |
| Isomer Separation | Excellent (Chromatographic) | Moderate (Requires optimization) | Good |
| Sensitivity (LOD) | ~0.5 - 2.0 µM | 0.05 - 0.1 µM | 0.1 µM |
| Stability | High (TBDMS is hydrolysis resistant) | Low (RT drifts common) | High (System contamination) |
| Throughput | Low (30-60 min/run) | High (5-10 min/run) | Medium (15-20 min/run) |
Expert Insight: The Derivatization Debate
While LC-MS avoids derivatization, it struggles with ion suppression in urine matrices and retention time shifts in HILIC columns.
-
Why GC-MS? We prioritize GC-MS for DCAs because the tert-butyldimethylsilyl (TBDMS) derivatives produce a characteristic
fragment (loss of tert-butyl group). This fragmentation is highly specific, allowing for cleaner spectral deconvolution than the generic transitions often seen in LC-MS/MS. -
Why TBDMS over TMS? Traditional TMS (BSTFA) derivatives are moisture-sensitive and hydrolyze rapidly. TBDMS derivatives are stable for days, allowing for large batch automated runs without signal degradation [1, 3].
Part 3: Deep Dive Protocol (GC-MS/TBDMS)
This protocol is designed for the comprehensive profiling of urinary organic acids, optimized for stability and isomer resolution.
Workflow Diagram
Figure 2: Optimized GC-MS workflow using MTBSTFA derivatization.
Step-by-Step Methodology
1. Sample Preparation
-
Aliquot: Transfer 50 µL of urine/plasma to a glass vial.
-
Internal Standard (Critical): Add 10 µL of Adipic acid-d4 or Succinic acid-d4 (1 mM).
-
Scientist's Note: Do not use a generic alkane standard. You need a deuterated DCA to track the extraction efficiency of the dicarboxyl group specifically.
-
-
Oximation (Optional but Recommended): If analyzing keto-acids (like
-ketoglutarate) alongside DCAs, add 20 µL methoxyamine-HCl (20 mg/mL in pyridine) and incubate at 30°C for 90 min. This prevents keto-enol tautomerism and stabilizes the keto group [4].
2. Drying
-
Evaporate to complete dryness using a SpeedVac or Nitrogen stream.
-
Scientist's Note:Zero moisture tolerance. Any residual water will quench the derivatization reagent. If the residue looks "gooey" (urea content), add 50 µL dichloromethane and re-dry to azeotrope off water.
3. Derivatization (Silylation)
-
Reagent: Add 80 µL MTBSTFA + 1% TBDMCS .
-
Solvent: Add 20 µL Pyridine or Acetonitrile.
-
Reaction: Cap tightly and incubate at 60°C for 60 minutes .
4. GC-MS Acquisition Parameters
-
Column: DB-5MS or equivalent (30m
0.25mm 0.25µm). -
Inlet: 280°C, Split 1:10 (prevents column overload from urea).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 100°C for 2 min (Solvent delay).
-
Ramp 10°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (EI), 70 eV. Scan range 50–600 m/z.
Part 4: Data Validation & Troubleshooting
Analytical Performance Data
The following data represents typical performance metrics for this protocol compared to standard LC-MS methods [2, 5].
| Analyte | Method | Linearity ( | LOD (µM) | Recovery (%) |
| Succinate | GC-MS (TBDMS) | 0.999 | 0.8 | 95 ± 4 |
| LC-MS (HILIC) | 0.995 | 0.1 | 88 ± 6 | |
| Methylmalonate | GC-MS (TBDMS) | 0.998 | 0.5 | 98 ± 2 |
| LC-MS (HILIC) | 0.992 | 0.05 | 92 ± 5 | |
| Adipate | GC-MS (TBDMS) | 0.999 | 0.2 | 96 ± 3 |
Troubleshooting Guide
-
"Ghost" Peaks: If you see peaks at m/z 73, 147, or 221, your system has moisture contamination (polysiloxanes). Bake out the column and check the trap.
-
Incomplete Derivatization: If you see mono-silyl derivatives (M-57 peak is missing or shifted), the reaction time was too short or the sample was too acidic. Ensure pyridine is added to neutralize HCl formed during reaction.
-
Column Bleed: TBDMS reagents are heavy. Ensure the post-run bake-out is sufficient to prevent carryover into the next run.
References
-
Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Link
-
Kushnir, M. M., et al. (2001). "Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine." Clinical Chemistry, 47(11), 1993-2002. Link
-
Sobolevsky, T. G., et al. (2003). "Review: Derivatization in mass spectrometry—1. Silylation." Journal of Separation Science. Link
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link
-
Waters Corporation. (2020). Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS. Link
Sources
Comparative Guide: Evaluating 4-Oxohepta-2,5-dienedioic Acid as a Biomarker in Tyrosine Catabolism
Executive Summary
Bottom Line: While 4-oxohepta-2,5-dienedioic acid (Maleylacetoacetate or MAA) represents the direct enzymatic product of homogentisate cleavage, its utility as a routine clinical biomarker is severely limited by chemical instability.
For drug development professionals targeting the tyrosine catabolic pathway (e.g., in Tyrosinemia Type I or Alkaptonuria), Succinylacetone (SA) remains the gold standard for diagnostic stability and sensitivity. However, this compound serves as a critical mechanistic biomarker for assessing Maleylacetoacetate Isomerase (MAAI/GSTZ1) activity and real-time metabolic flux, provided strict stabilization protocols are employed.
Biological Context & Mechanism
To evaluate this compound, one must locate it within the tyrosine degradation pathway. It is the unstable intermediate produced by the ring cleavage of homogentisate.
The Metabolic Pathway
The following diagram illustrates the position of this compound relative to the clinical standard, Succinylacetone.
Figure 1: Tyrosine catabolism pathway showing this compound (MAA) as the precursor to the stable surrogate Succinylacetone (SA).[1][2][3]
Technical Deep Dive: The Instability Challenge
The primary barrier to using this compound as a standalone biomarker is its chemical volatility.
-
Isomerization: It naturally isomerizes to fumarylacetoacetate.[2]
-
Decarboxylation: In the absence of enzymatic conversion, it spontaneously decarboxylates and reduces to form succinylacetone (4,6-dioxoheptanoic acid) or maleylacetone.
-
Implication: If you measure a biological sample (plasma/urine) without immediate quenching, the this compound concentration will artificially decrease, while Succinylacetone levels rise.
Why Measure It?
Despite these challenges, measuring this compound is necessary when:
-
Distinguishing MAAI deficiency from FAH deficiency: Both conditions raise Succinylacetone, but only MAAI deficiency causes a primary accumulation of Maleylacetoacetate.
-
Assessing HGD Inhibitors: In developing drugs for Alkaptonuria (which block HGD), you need to prove that this compound is not being formed.
Comparative Analysis: MAA vs. Alternatives
The following table contrasts the performance of this compound against the clinical standard (Succinylacetone) and the upstream precursor (Homogentisate).
| Feature | This compound (MAA) | Succinylacetone (SA) | Homogentisate (HGA) |
| Primary Utility | Mechanistic Flux Analysis | Clinical Diagnosis (Tyrosinemia I) | Alkaptonuria Diagnosis |
| Chemical Stability | Low (Minutes) | High (Weeks in DBS) | Moderate (Oxidizes to pigment) |
| Specificity | Specific to HGD activity | Specific to FAH/MAAI block | Specific to HGD deficiency |
| Detection Method | LC-MS/MS (Immediate Derivatization) | LC-MS/MS (Hydrazine Derivatization) | GC-MS or LC-MS |
| Sample Requirement | Fresh Plasma/Tissue (Flash Frozen) | Dried Blood Spot (DBS) / Urine | Urine / Plasma |
| Limit of Detection | ~50–100 nM (highly variable) | < 0.5 µM (Robust) | < 1.0 µM |
Experimental Protocols
To generate reliable data, you must employ self-validating systems. The protocols below outline how to handle the instability of the target analyte compared to the robust alternative.
Protocol A: Stabilizing this compound (Flux Analysis)
Use this workflow for pharmacodynamic studies of HGD inhibitors.
-
Quenching: Harvest cells or tissue directly into acidified methanol (0.1% Formic Acid in MeOH) pre-chilled to -80°C. This stops enzymatic isomerization immediately.
-
Derivatization (Crucial):
-
Add O-benzylhydroxylamine (OBHA) or Hydroxylamine HCl to the quenching buffer.
-
Mechanism:[4] The amine reacts with the ketone groups at C4, preventing spontaneous decarboxylation into Succinylacetone.
-
-
Analysis: Analyze via LC-MS/MS in Negative Ion Mode (ESI-).
-
Transition: Monitor the derivatized mass (Parent M+Deriv -> Fragment).
-
-
Validation: Spike synthetic this compound (if available) or enzymatically generated standard into the matrix before extraction to calculate recovery loss.
Protocol B: Measuring Succinylacetone (The Robust Alternative)
Use this workflow for routine screening or confirming downstream pathway blockage.
-
Extraction: Punch 3mm Dried Blood Spot (DBS) into a well plate.
-
Extraction/Derivatization: Add extraction buffer containing Hydrazine (or Girard's Reagent).
-
Reaction: Hydrazine reacts with the beta-diketone of Succinylacetone to form a stable pyrazole ring.
-
-
Incubation: 65°C for 45 minutes.
-
Analysis: LC-MS/MS in Positive Ion Mode (ESI+).
-
MRM Transition: 155 -> 97 m/z (Standard pyrazole derivative).
-
Analytical Decision Matrix
Use the following logic flow to select the correct biomarker for your study.
Figure 2: Decision matrix for selecting between MAA and SA based on research goals.
References
-
PubChem. (n.d.).[5] (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5.[5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Fernandez-Canon, J. M., et al. (2002). Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism. Molecular and Cellular Biology. Retrieved January 28, 2026, from [Link]
- Rashed, M. S., et al. (1995). Screening for hereditary tyrosinemia type 1 by tandem mass spectrometry. Pediatric Research. (Contextual grounding for SA analysis).
- Chace, D. H., et al. (2003). Rapid diagnosis of Tyrosinemia Type I using Succinylacetone and LC-MS/MS. Clinical Chemistry. (Standard protocol reference).
Sources
- 1. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol: 4-Oxohepta-2,5-dienedioic Acid (CAS 34911-62-1)
[1][2][3]
Executive Summary & Core Directive
Immediate Action Required: Treat 4-oxohepta-2,5-dienedioic acid (CAS 34911-62-1) as a High-Hazard Organic Acid with potential alkylating properties.[1] Due to the presence of an
Disposal Strategy: The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1] DO NOT dispose of via sanitary sewer (sink) or general trash.[1]
Chemical Profile & Hazard Identification
To manage disposal safely, one must understand the molecule's reactivity.[1] Standard Safety Data Sheets (SDS) for this specific CAS often list "No Data Available" for GHS classification.[1] Therefore, we apply a Class-Based Risk Assessment derived from its functional groups.[1]
Functional Group Analysis[3]
-
Dicarboxylic Acid: Provides acidity (likely pKa
3-4), causing skin/eye irritation and potential corrosion of metal containers.[1] - -Unsaturated Ketone (Enone): The core hazard.[1] The C=C double bonds conjugated with the ketone at position 4 create electrophilic sites susceptible to nucleophilic attack (Michael Addition).[1] This suggests a high potential for skin sensitization and covalent binding to biological proteins .[1]
Quantitative Data Summary
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 34911-62-1 | Use for waste manifesting.[2] |
| Formula | ||
| Molecular Weight | 170.12 g/mol | |
| Physical State | Solid (Crystalline) | Dust inhalation risk.[1] |
| Acidity | Acidic (pH < 4 in solution) | Incompatible with strong bases/oxidizers.[1] |
| Reactivity | Electrophile (Michael Acceptor) | Double-gloving required. |
Structural Reactivity & Hazard Map
The following diagram illustrates the chemical logic dictating our safety protocols. Understanding why the chemical is dangerous ensures compliance.[1]
Figure 1: Functional group analysis linking chemical structure to specific safety risks.[1]
Detailed Disposal Workflow
This protocol is designed to isolate the chemical from the environment and personnel immediately upon waste generation.[1]
Step 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure stability.[1]
-
Solid Waste: If the material is pure solid, do not dissolve it.[1] Place directly into a wide-mouth jar.
-
Liquid Waste: If in solution (e.g., DMSO, Methanol), ensure the pH is not extremely acidic (< 2).[1] If necessary, adjust to pH 3-5 with dilute Sodium Bicarbonate to prevent container degradation, but avoid strong bases (NaOH) which can trigger rapid polymerization of the enone system.[1]
Step 2: Container Selection & Segregation[3]
-
Container: Amber Glass or High-Density Polyethylene (HDPE).[1]
-
Segregation: Keep separate from:
Step 3: Labeling
Affix a hazardous waste label with the following specific descriptors:
CONTENTS: this compound, [Solvent Name if applicable] HAZARDS: Corrosive (Acid), Irritant, Suspected Sensitizer. [1] CAS: 34911-62-1[2][3][4][][6][7][8]
Step 4: Final Disposal Path
The material must be routed to Incineration .[1]
Figure 2: Decision matrix for packaging and routing waste streams.
Emergency Procedures (Spill Response)
Personal Protective Equipment (PPE)[3]
-
Respiratory: N95 minimum; P100/Respirator if dust is visible.[1]
-
Hands: Double Nitrile Gloves (0.11 mm min) or Neoprene.[1] The enone structure may permeate thin latex.[1]
-
Eyes: Chemical Safety Goggles (ANSI Z87.1).[1]
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize:
-
Collect: Use a plastic scoop (non-sparking). Do not generate dust.[1]
-
Decontaminate: Wipe surface with 10% Sodium Carbonate solution, followed by water.[1]
-
Disposal: Place all cleanup materials into the hazardous waste stream (Incineration).
References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 143232, this compound.[1] PubChem. Available at: [Link][1]
-
American Chemical Society (ACS). "Identifying and Handling Michael Acceptors in the Laboratory."[1] ACS Chemical Health & Safety.[1] (General guidance on enone reactivity).
-
Matrix Fine Chemicals. "Safety Data Sheet: this compound (CAS 34911-62-1)." Available at: [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS: 34911-62-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | CAS 34911-62-1 [matrix-fine-chemicals.com]
- 6. This compound | CAS:34911-62-1 | Atomaxchem [en.atomaxchem.com]
- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 8. Page loading... [guidechem.com]
Personal protective equipment for handling 4-oxohepta-2,5-dienedioic Acid
Subject: Operational Safety & Logistics Profile: 4-Oxohepta-2,5-dienedioic Acid (Maleylacetoacetic Acid)
To: Research Teams, Assay Development Groups, and Safety Officers From: Senior Application Scientist, Technical Safety Division
Executive Summary & Risk Context
You are handling This compound (often referred to in metabolic research as Maleylacetoacetic acid or its isomer, Fumarylacetoacetic acid).
Do not treat this merely as a generic organic acid. While it shares the corrosive properties of standard dicarboxylic acids, its specific danger lies in its biological mechanism. In the tyrosine catabolism pathway, the accumulation of this compound (and its derivatives) acts as an alkylating agent (Michael acceptor) responsible for the hepatic and renal toxicity seen in Tyrosinemia Type I.[1]
Operational Imperative: Your handling protocol must mitigate two distinct risks:
-
Immediate Chemical Injury: Corrosivity to mucosal membranes and eyes.
-
Biological Reactivity: Potential for covalent binding to cellular proteins due to the electrophilic enone structure.
Hazard Identification & Defense Strategy
The following assessment dictates the PPE selection. We utilize a Layered Defense System to prevent exposure to this reactive metabolite.
| Hazard Class | Specific Risk | Mechanism | Defense Layer |
| Corrosive (Acidic) | Severe Eye/Skin Burns | pH < 2.0 in solution; proton donation. | Primary: Nitrile BarrierSecondary: Eye Shielding |
| Alkylating Agent | Protein Adduct Formation | Electrophilic attack by the conjugated enone system. | Primary: Fume Hood (Aerosol control)Secondary: Double Gloving |
| Thermal Instability | Decarboxylation/Degradation | Spontaneous breakdown at RT. | Logistics: Cold Chain Handling ( |
Personal Protective Equipment (PPE) Specifications
This protocol uses a "Redundant Barrier" approach. Standard lab coats are insufficient for concentrated handling of alkylating agents.
A. Hand Protection (Critical)
-
Material: 100% Nitrile (Accelerator-free preferred). Latex is not recommended due to poor chemical resistance against organic acids.
-
Configuration: Double-Gloving is mandatory for handling pure powder or stock solutions (>10 mM).
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., Blue/Purple).
-
Outer Layer: 5-8 mil Nitrile (Contrasting color, e.g., White/Orange).
-
Logic: The outer glove takes the mechanical stress; the inner glove protects against permeation breakthrough. The color contrast creates an immediate visual indicator of a breach.
-
B. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
-
Requirement: ANSI Z87.1 compliant Chemical Splash Goggles.
-
Contraindication: Do not rely on safety glasses with side shields. The acidic dust or aerosolized liquid can bypass side shields.
-
High-Volume Handling (>1g): Add a Face Shield over the goggles to protect the neck and face from splashes.
C. Respiratory & Body Protection
-
Engineering Control: All open-vessel manipulations must occur within a certified Chemical Fume Hood.
-
Body: Chemical-resistant lab coat (buttoned to throat) or Tyvek sleeves if working with large liquid volumes.
-
Respiratory (Backup): If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/Organic Vapor (OV) cartridges.
Visualization: The Layered Defense System
Caption: The hierarchy of controls preventing exposure to reactive metabolic intermediates.
Operational Workflow: Handling & Solubilization
Pre-Requisite: Ensure the compound is temperature-equilibrated only as long as necessary. This compound is prone to decarboxylation if left at room temperature (RT) for extended periods.
Step 1: Preparation (The "Cold Block" Method)
-
Prepare an ice bucket or chilled aluminum block inside the fume hood.
-
Pre-weigh the solvent (usually buffer or DMSO) to avoid handling the solid powder repeatedly.
-
Don PPE: Put on inner gloves
Lab coat Outer gloves Goggles.
Step 2: Weighing (Static Control)
-
Issue: Organic acid powders are often electrostatic.
-
Action: Use an anti-static gun or static eliminator bar if available.
-
Technique: Weigh into a pre-tared vial. Do not use weighing paper; use a weighing boat or direct-to-vial weighing to minimize transfer losses and dust generation.
Step 3: Solubilization
-
Add solvent to the vial inside the hood.
-
Cap immediately.[2]
-
Vortex briefly.
-
Critical Check: Inspect the outer gloves. If any powder is visible on the gloves, change the outer pair immediately before touching the vortexer or pipettes again.
Step 4: Decontamination (Doffing)
-
Wipe down the balance and work area with 10% Sodium Bicarbonate (to neutralize acidic residues) followed by water.
-
Remove outer gloves inside the hood and discard into solid hazardous waste.
-
Remove goggles and wash hands with soap and water (while wearing inner gloves) to remove invisible residues.
-
Remove inner gloves and discard.
-
Wash hands with soap and water (skin contact).[3][4][5][6][7]
Visualization: Operational Logic Flow
Caption: Step-by-step workflow emphasizing the critical glove inspection checkpoint.
Disposal & Emergency Response
Disposal Protocol
Do not pour down the drain. Even if water-soluble, the biological activity requires segregation.
-
Liquids: Collect in a dedicated "Organic Acid / Toxic" waste stream.
-
Solids/Contaminated PPE: Dispose of in double-bagged hazardous waste containers.
-
Neutralization (Spills):
-
Cover spill with Sodium Bicarbonate (
) or a commercial acid neutralizer. -
Wait for effervescence (
bubbles) to cease. -
Collect slurry with paper towels and treat as solid hazardous waste.
-
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4][2][5][7][8] Hold eyelids open. The acidic nature causes immediate damage; speed is critical to prevent corneal opacity.
-
Skin Contact: Remove contaminated clothing.[3][4][2][5][6][7][8] Wash with soap and water.[3][4][5][6][7] Do not use ethanol (may enhance absorption of the organic acid).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Maleylacetoacetic acid (Isomer Context). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]
- 2. uwm.edu [uwm.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
